molecular formula C11H23ClN2O2 B1394289 (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 792969-69-8

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No.: B1394289
CAS No.: 792969-69-8
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, while the defined stereochemistry of the methyl groups is crucial for creating specific three-dimensional structures essential for targeted biological activity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and quality control.

This guide provides a comprehensive overview of the key physical properties of this compound, detailing not just the expected characteristics but also the robust experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical profile.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

Identifier Value Source
Chemical Name tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochlorideN/A
Primary CAS Number 792969-69-8[1][2]
Molecular Formula C₁₁H₂₃ClN₂O₂[1]
Molecular Weight 250.77 g/mol [1]
Stereochemistry (2R,5S) - trans configurationN/A

The hydrochloride salt form is critical as it generally enhances aqueous solubility and stability compared to the free base, facilitating its use in biological assays and aqueous-based reactions.[3]

Core Physical Properties

The following sections detail the principal physical properties of the title compound. Where specific experimental data is not publicly available, this guide presents authoritative, field-proven protocols for their determination, ensuring a self-validating system for any laboratory.

Appearance and Physical Form

The hydrochloride salt of a small organic molecule like this is typically a solid at room temperature. Based on related compounds and general principles, the expected appearance is a white to off-white crystalline powder or solid. Visual inspection is the first analytical step, though it should always be supplemented with microscopic analysis to understand the crystalline habit, which can influence bulk properties like flowability and dissolution rate.

Melting Range

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities or multiple crystalline forms.

Expected Range: While no specific melting point is consistently reported in the literature for the hydrochloride salt, the free base is known to be a solid or liquid, suggesting the salt form will have a well-defined melting point.

Protocol for Melting Range Determination (USP <741> Class I Method)

The causality behind this choice of method lies in its precision and the small sample quantity required. The controlled heating rate is crucial for allowing sufficient time for heat transfer from the block to the sample, ensuring thermal equilibrium and an accurate reading.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample thoroughly (e.g., in a vacuum oven) Prep2 Finely pulverize the sample with a mortar and pestle Prep1->Prep2 Prep3 Pack into a capillary tube to a height of 2.5-3.5 mm Prep2->Prep3 Measure1 Place capillary in melting point apparatus Prep3->Measure1 Transfer Measure2 Heat rapidly to ~10°C below expected M.P. Measure1->Measure2 Measure3 Heat at a slow, constant rate (1-2 °C/min) Measure2->Measure3 Measure4 Record T_onset (first liquid) and T_clear (all liquid) Measure3->Measure4

Caption: Workflow for Melting Range Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Gently pulverize a small amount of the sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder to collect a small amount. Tap the closed end on a hard surface to pack the sample into a dense column of 2.5-3.5 mm at the bottom.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Determination: Heat the block at a rate of approximately 10°C/minute until the temperature is about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C/minute.

  • Observation: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset to T_clear.[4][5] A pure substance should exhibit a narrow range.

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability, formulation options, and reaction conditions. As a hydrochloride salt, good aqueous solubility is expected.

Known Data: The hydrochloride salt is reported to have an aqueous solubility of >50 mg/mL.[3]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" because it measures the equilibrium solubility, representing the true saturation point of the solvent under specific conditions (temperature, pH), which is vital for accurate biopharmaceutical and physicochemical assessment.[6][7]

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Eq1 Add excess solid compound to a known volume of solvent Eq2 Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) Eq1->Eq2 Eq3 Equilibrate for a set time (typically 24-48 hours) Eq2->Eq3 Analysis1 Filter or centrifuge to remove undissolved solid Eq3->Analysis1 Phase Separation Analysis2 Extract a clear aliquot of the supernatant Analysis1->Analysis2 Analysis3 Determine concentration via calibrated HPLC or UV-Vis Analysis2->Analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS pH 7.4, ethanol, dichloromethane). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve. The calculated concentration is the thermodynamic solubility.[8][9]

Table of Solvents for Characterization:

Solvent Class Examples Rationale for Testing
Aqueous Buffers Purified Water, PBS (pH 7.4), 0.1 N HClAssess solubility relevant to biological and formulation contexts.
Alcohols Methanol, Ethanol, IsopropanolCommon solvents for synthesis, purification, and formulation.
Chlorinated Dichloromethane (DCM), ChloroformCommon solvents for organic reactions and extractions.
Ethers Tetrahydrofuran (THF), Diethyl EtherAssess solubility in common reaction and workup solvents.
Aprotic Polars Acetonitrile (ACN), Dimethylformamide (DMF)Relevant for HPLC method development and synthesis.
Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can severely impact the stability, handling, and formulation of a compound.[10][11]

Expected Behavior: As a salt, it may exhibit some degree of hygroscopicity. The level must be quantified to determine appropriate storage and handling requirements.

Protocol for Hygroscopicity Classification (Per European Pharmacopoeia)

This standardized method provides a clear classification system based on weight gain under defined high-humidity conditions, allowing for consistent and comparable data across different compounds and laboratories.[10][12]

Step-by-Step Methodology:

  • Initial Weighing: Accurately weigh a sample of the substance (W₁).

  • Exposure: Place the sample in a desiccator maintained at 80% ± 2% relative humidity (RH) using a saturated solution of ammonium sulfate at 25°C ± 1°C.

  • Equilibration: Store the sample for 24 hours.

  • Final Weighing: Re-weigh the sample (W₂).

  • Calculation: Calculate the percentage increase in weight: [(W₂ - W₁) / W₁] * 100.

  • Classification: Classify the substance based on the following criteria.

Classification Weight Increase (%)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Acidity (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different pH values, which in turn governs its solubility, permeability, and receptor-binding interactions. The piperazine moiety has two nitrogen atoms that can be protonated.

Expected pKa Values: Unsubstituted piperazine has pKa values of approximately 5.35 and 9.73.[13] The substitution on the piperazine ring in the title compound will influence these values. The Boc-protected nitrogen will not be basic, so we are primarily interested in the pKa of the secondary amine hydrochloride, which is expected to be in the range of 7-9.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a direct and accurate method for determining the pKa by measuring the change in pH of a solution as a titrant is added. This provides an empirical measure of the compound's acidic/basic strength.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.

  • Titration: While stirring, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated pH meter after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a diprotic system, two inflection points may be observed.

Spectroscopic Profile

Spectroscopic data provides an irrefutable fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs.

    • Boc Group: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm .[12]

    • Methyl Groups: Two doublets, each integrating to 3 protons, are expected. Their exact chemical shift will depend on their position on the piperazine ring.

    • Piperazine Ring Protons: A series of complex multiplets corresponding to the CH and CH₂ protons on the ring will be observed.

    • N-H Proton: A broad singlet corresponding to the protonated secondary amine is expected. Its chemical shift can be variable and it may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

    • Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm , and the methyl carbons around δ 28 ppm . The carbonyl carbon (C=O) will be observed downfield, typically around δ 155 ppm .[14]

    • Piperazine and Methyl Carbons: Signals corresponding to the carbons of the piperazine ring and the two methyl groups will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale
N-H (Ammonium Salt)Stretching2700-2400 (broad)Characteristic of secondary amine salts.
C-H (Aliphatic)Stretching2980-2850From methyl and piperazine ring C-H bonds.
C=O (Carbamate)Stretching1700-1680Strong absorption typical for a Boc-protecting group carbonyl.[15]
C-NStretching1250-1020Typical for amines and carbamates.[2]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Fragmentation Pattern (ESI-MS): Using Electrospray Ionization in positive mode (ESI+), the primary ion observed would be the molecular ion [M-Cl]⁺, corresponding to the free base.

  • [M-Cl]⁺: Expected m/z ≈ 215.18

  • Key Fragments: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under CID conditions.[14]

    • [M-Cl - C₄H₈]⁺: m/z ≈ 159

    • [M-Cl - C₅H₉O₂]⁺: m/z ≈ 115

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data from the free base and similar compounds suggest the following precautions.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide has outlined the essential physical properties of this compound and provided robust, standard methodologies for their experimental determination. While specific, verified data for some properties are not widely published, the protocols and expected values detailed herein provide a comprehensive framework for researchers to perform a full characterization. A rigorous understanding and validation of these properties are non-negotiable for the successful application of this versatile chiral building block in research and development.

References

A Senior Application Scientist's In-depth Technical Guide to (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core molecular framework frequently found in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence is attributed to a unique combination of properties: the two nitrogen atoms provide sites for molecular diversification and can be modulated to fine-tune physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. When chirality is introduced, as in the case of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, the level of molecular sophistication and its utility in drug design are significantly elevated.

This technical guide provides an in-depth exploration of this compound, a chiral building block of increasing importance. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, discuss analytical characterization methods, and explore its applications in the synthesis of complex, biologically active molecules. The strategic placement of the methyl groups in a trans configuration and the presence of the acid-labile Boc protecting group make this compound a versatile intermediate for creating stereochemically defined drug candidates, particularly in the realm of central nervous system (CNS) disorders and other receptor-targeted therapies.[3]

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource
CAS Number 1523541-79-8[4]
Molecular Formula C₁₁H₂₃ClN₂O₂[5]
Molecular Weight 250.77 g/mol [5]
Appearance White to light yellow crystalline solid (Predicted)[1]
Solubility Predicted to have enhanced aqueous solubility (>50 mg/mL in water) compared to the free base. Soluble in alcohols like methanol and ethanol.[1][6]
Melting Point 70-75 °C (Predicted for a related isomer)[6]
Stereochemistry (2R, 5S) - trans configuration[6]

The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, which is a crucial attribute for its use in biological assays and for certain reaction conditions.[6] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one of the piperazine nitrogens under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions.[7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is a synthesis of established procedures, designed for high yield and purity.[8]

Diagram of the Synthetic Workflow

Synthesis_Workflow A L-Alanine Methyl Ester HCl + Boc-D-Alanine B (3R,6S)-1-Benzyl-3,6- dimethylpiperazine-2,5-dione A->B Multi-step (Amidation, Cyclization) C (2R,5S)-1-Benzyl-2,5- dimethylpiperazine B->C Reduction (e.g., LiAlH4) D (2R,5S)-4-Benzyl-1-Boc- 2,5-dimethylpiperazine C->D Boc Protection (Boc Anhydride) E (2R,5S)-1-Boc-2,5- dimethylpiperazine D->E Debenzylation (e.g., Pd/C, H2) F (2R,5S)-1-Boc-2,5- dimethylpiperazine HCl E->F Salt Formation (HCl in Dioxane)

Caption: Synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine (Free Base) [8]

  • Synthesis of (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione: This initial step involves the coupling of L-alanine methyl ester hydrochloride with Boc-D-alanine, followed by deprotection and cyclization. This establishes the core piperazine ring with the desired trans stereochemistry of the methyl groups.

  • Reduction to (2R,5S)-1-Benzyl-2,5-dimethylpiperazine: The diketopiperazine from the previous step is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere (argon or nitrogen) and may require heating to drive to completion.

  • Boc Protection: The resulting (2R,5S)-1-benzyl-2,5-dimethylpiperazine is dissolved in a suitable solvent (e.g., THF). Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Debenzylation: The benzyl group is removed via catalytic hydrogenation. The N-Boc, N'-benzyl protected piperazine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The reaction is stirred under a hydrogen atmosphere at room temperature for several hours. Completion of the reaction is monitored by TLC. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude (2R,5S)-1-Boc-2,5-dimethylpiperazine.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure free base as a pale yellow oil.

Part 2: Formation of the Hydrochloride Salt [7]

  • Dissolution: The purified (2R,5S)-1-Boc-2,5-dimethylpiperazine (1 equivalent) is dissolved in a minimal amount of an anhydrous solvent such as ethyl acetate or methanol in a round-bottom flask.

  • Acidification: To the stirred solution, a 4M solution of HCl in 1,4-dioxane (1.1 to 1.5 equivalents) is added dropwise at room temperature.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The reaction mixture is stirred for 1-4 hours to ensure complete salt formation. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-salt impurities, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical MethodExpected ObservationsRationale
¹H NMR A characteristic singlet for the nine protons of the tert-butyl group of the Boc protector is expected around δ ~1.4 ppm. Signals for the methyl groups and the piperazine ring protons will also be present.Confirms the presence of the Boc group and the overall proton environment of the molecule.
¹³C NMR Resonances corresponding to the carbonyl and the quaternary carbon of the Boc group, as well as signals for the piperazine ring carbons and the methyl groups.Provides a map of the unique carbon environments within the molecule.
Chiral HPLC Using a suitable chiral column (e.g., Chiralpak AD-H), a single peak should be observed, confirming the enantiomeric purity of the compound.Essential for verifying the stereochemical integrity, which is critical for its intended biological applications.[6][9]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the free base, C₁₁H₂₂N₂O₂.Confirms the molecular weight of the parent compound.
X-ray Crystallography Can be used to definitively determine the absolute (2R,5S) configuration and the conformation of the piperazine ring in the solid state.Provides unambiguous proof of the stereochemistry.[6]

Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of a variety of therapeutic agents, leveraging its defined stereochemistry to achieve specific interactions with biological targets.

Diagram of Application Workflow

Application_Workflow A (2R,5S)-1-Boc-2,5- dimethylpiperazine HCl B Deprotection (Acidic Conditions) A->B Step 1 C (2R,5S)-2,5-Dimethylpiperazine B->C Intermediate D Coupling with Bioactive Moieties (e.g., Aryl Halides, Carboxylic Acids) C->D Step 2 E Final Drug Candidate D->E Product

Caption: General workflow for utilizing the chiral building block.

Key Therapeutic Areas
  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many CNS-active drugs.[2] The specific stereochemistry of the (2R,5S) isomer can be exploited to achieve selective binding to receptors such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2]

  • Opioid Receptor Ligands: This chiral intermediate has been identified as a key component in the synthesis of delta-opioid receptor ligands.[3] The precise spatial arrangement of the methyl groups is crucial for achieving high affinity and selectivity for the target receptor, which is important in the development of novel analgesics with potentially fewer side effects than traditional opioids.

  • Anticancer and Antiviral Agents: The piperazine scaffold is also found in a number of anticancer and antiviral drugs.[1][10] The introduction of the (2R,5S)-dimethylpiperazine moiety can influence the molecule's ability to interact with specific enzymes or protein-protein interfaces that are critical for cancer cell proliferation or viral replication.

The general synthetic strategy involves the deprotection of the Boc group under acidic conditions to reveal the free secondary amine, which can then be functionalized through various coupling reactions (e.g., Buchwald-Hartwig amination, amide bond formation) to introduce the desired pharmacophoric elements.[7][11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related piperazine compounds suggest the following precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: Piperazine derivatives can be skin and eye irritants and may cause respiratory irritation. The hydrochloride salt suggests it is acidic and should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[6]

Conclusion

This compound is a strategically important chiral building block that provides medicinal chemists with a powerful tool for the synthesis of stereochemically defined drug candidates. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable intermediate. The defined trans stereochemistry is crucial for achieving selective interactions with biological targets, particularly in the development of novel therapeutics for CNS disorders and other complex diseases. As the demand for more selective and potent drugs continues to grow, the utility of such precisely engineered chiral scaffolds will undoubtedly increase.

References

An In-Depth Technical Guide to the Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a lead compound are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation feasibility, and overall efficacy. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, a chiral piperazine derivative, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group and the hydrochloride salt form imparts a unique solubility profile that necessitates a thorough understanding for its effective application in synthetic chemistry and drug development workflows.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.

PropertyValueSource
Chemical Formula C₁₁H₂₃ClN₂O₂[2]
Molecular Weight 250.76 g/mol [2]
Appearance White to off-white solid[3]
Stereochemistry (2R,5S) configuration[2]
Key Functional Groups Boc-protected amine, secondary amine hydrochloride
Aqueous Solubility >50 mg/mL[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 41.6 Ų[2]

Factors Influencing Solubility in Organic Solvents: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay of its constituent parts: the polar hydrochloride salt and the nonpolar, sterically bulky tert-butoxycarbonyl (Boc) group. This duality dictates its affinity for a range of organic solvents.

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[4] Solvents with polarities similar to the solute are more likely to form favorable interactions, leading to dissolution.

  • The Influence of the Hydrochloride Salt: The presence of the hydrochloride salt of the secondary amine introduces a significant degree of polarity and the capacity for strong ion-dipole interactions and hydrogen bonding. This feature enhances solubility in polar protic solvents such as methanol and ethanol, which can effectively solvate the charged ammonium and chloride ions. The high aqueous solubility of >50 mg/mL is a direct consequence of this ionic character.[1] For a related compound, (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride, the salt form is also noted to be more water-soluble than its free base.[5]

  • The Role of the Boc Protecting Group: Conversely, the tert-butoxycarbonyl (Boc) group is lipophilic and nonpolar. This large, greasy moiety contributes to van der Waals interactions and favors solubility in less polar and aprotic solvents. Solvents like dichloromethane (DCM) and ethyl acetate can interact favorably with the Boc group and the overall carbon skeleton of the molecule.

  • Solvent Polarity Spectrum and Expected Solubility Trends:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to their ability to form hydrogen bonds and engage in ion-dipole interactions with the hydrochloride salt.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents possess significant dipole moments that can solvate the ionic portion of the molecule, while also accommodating the nonpolar Boc group.

    • Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is likely. The solubility in these solvents will be a balance between the favorable interactions with the Boc group and the unfavorable interactions with the polar hydrochloride salt.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the hydrochloride salt will dominate, leading to unfavorable energetics for dissolution in these nonpolar environments.

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility in different classes of organic solvents.

G cluster_solute (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl cluster_solvents Organic Solvents Boc Boc Group (Nonpolar) PolarProtic Polar Protic (Methanol, Ethanol) Boc->PolarProtic Hinders Solubility ModPolar Moderately Polar (DCM, Ethyl Acetate) Boc->ModPolar Favors Solubility Nonpolar Nonpolar (Hexane, Toluene) Boc->Nonpolar Favors Solubility HCl_Salt HCl Salt (Polar, Ionic) HCl_Salt->PolarProtic Favors Solubility PolarAprotic Polar Aprotic (DMSO, Acetonitrile) HCl_Salt->PolarAprotic Favors Solubility HCl_Salt->Nonpolar Hinders Solubility

Caption: Factors influencing the solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl.

Qualitative Solubility Profile

While precise quantitative data is best determined experimentally, a qualitative assessment based on the aforementioned principles provides a useful starting point for solvent selection in synthetic applications.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding and ion-dipole interactions with the hydrochloride salt.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateStrong dipole moments can solvate the ionic portion, with good affinity for the organic structure.
Halogenated Dichloromethane (DCM)Moderate to LowCan solvate the organic backbone and Boc group, but less effective for the ionic salt.
Esters Ethyl AcetateLowIntermediate polarity, but generally less effective at solvating salts than more polar solvents.
Hydrocarbons Hexane, TolueneVery Low / InsolubleNonpolar nature is incompatible with the highly polar hydrochloride salt.

Disclaimer: This table presents expected solubility trends. It is imperative to experimentally verify the solubility for specific applications and concentrations.

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Materials and Equipment
  • This compound (as a solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Weigh an excess amount of this compound into a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Securely cap the vial. d. Prepare triplicate samples for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a predetermined period. For thermodynamic solubility, 24 to 48 hours is a common timeframe to ensure equilibrium is reached.[9][10]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid. b. To ensure complete removal of undissolved particles, centrifuge the vials. c. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

  • Quantification by HPLC-UV: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The N-Boc protecting group provides a chromophore suitable for UV detection.[11] c. Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area. e. Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

G cluster_hplc HPLC Quantification Sub-workflow start Start prep 1. Prepare Samples (Excess solid + known volume of solvent in triplicate) start->prep equilibrate 2. Equilibrate (Agitate at constant temperature for 24-48h) prep->equilibrate separate 3. Separate Phases (Centrifuge and filter supernatant) equilibrate->separate quantify 4. Quantify Concentration (HPLC-UV Analysis) separate->quantify end End (Solubility Data) quantify->end standards 4a. Prepare Standards calibration 4b. Generate Calibration Curve standards->calibration analyze_sample 4c. Analyze Diluted Sample calibration->analyze_sample calculate 4d. Calculate Solubility analyze_sample->calculate

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

For drug development professionals and synthetic chemists, the provided qualitative solubility profile serves as a valuable guide for solvent selection. However, it is the rigorous, experimentally determined data that will ultimately inform critical decisions in process development, formulation, and preclinical studies. The detailed shake-flask methodology presented in this guide provides a reliable and self-validating framework for obtaining this crucial data, ensuring the scientific integrity of subsequent research and development activities.

References

Caption: Comparative workflows for thermodynamic and kinetic solubility assays.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aqueous Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is aqueous solubility. This guide provides a comprehensive technical examination of the principles, experimental determination, and practical implications of the aqueous solubility of this compound. We delve into the theoretical underpinnings of pH-dependent solubility for an amine salt, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and interpret the resulting data within the context of drug discovery and development. This document serves as a practical resource for scientists aiming to leverage this key solubility data for informed decision-making in formulation, bioavailability prediction, and candidate selection.

Introduction and Physicochemical Profile

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The specific stereoisomer, (2R,5S)-1-Boc-2,5-dimethylpiperazine, offers a conformationally constrained framework that is invaluable for creating targeted therapeutics.[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, making it a versatile intermediate.[1][3]

Often, organic bases like piperazine derivatives are converted to hydrochloride salts to improve their handling and, most critically, their aqueous solubility.[4] The hydrochloride salt of (2R,5S)-1-Boc-2,5-dimethylpiperazine is the form frequently used in experimental settings, particularly for biological assays where dissolution in aqueous media is a prerequisite.[2] Understanding its solubility is not an academic exercise; it is a critical factor that influences everything from the reliability of in vitro screening data to the ultimate in vivo bioavailability of any derived active pharmaceutical ingredient (API).[5][6]

This guide will dissect the factors governing its solubility and provide the practical tools to measure it accurately.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₃ClN₂O₂[7]
Molecular Weight 250.76 g/mol [7]
CAS Number 1374975-96-8[7][8]
Appearance White to off-white solid[9]
Stereochemistry (2R, 5S) - trans configuration[10]
Parent Free Base (2R,5S)-1-Boc-2,5-dimethylpiperazine
Reported Solubility >50 mg/mL in water[2]

Theoretical Underpinnings of Aqueous Solubility

The solubility of this compound is fundamentally governed by its ionic nature and the acid-base equilibrium of the unprotected piperazine nitrogen.

The Role of the Hydrochloride Salt

As a salt, the compound exists as an ion pair in the solid state: the protonated piperazinium cation and the chloride anion. Upon introduction to water, the dissolution process is driven by the favorable hydration of these ions. This ionic character is the primary reason for its significantly enhanced aqueous solubility compared to its corresponding free base form.[4] Organic amines are often converted to salts to increase melting points, improve stability, and enhance water solubility for pharmaceutical applications.[4]

pH-Dependent Solubility: A Critical Relationship

The unprotected secondary amine on the piperazine ring is a weak base. Therefore, its degree of protonation—and consequently, the compound's solubility—is highly dependent on the pH of the aqueous medium.[11][12][13] This relationship can be described by the following equilibrium:

[ (2R,5S)-Boc-Pip-H₂⁺ ]Cl⁻ (aq) ⇌ (2R,5S)-Boc-Pip-H (aq) + H⁺ (aq) + Cl⁻ (aq) (Soluble, Ionized Form) ⇌ (Less Soluble, Free Base Form)

  • In Acidic Conditions (Low pH): The equilibrium shifts to the left. The high concentration of protons (H⁺) ensures the piperazine nitrogen remains protonated. The compound stays in its highly soluble, ionized salt form.[14][15]

  • In Neutral to Basic Conditions (Higher pH): As the pH increases and approaches the pKa of the secondary amine, the equilibrium shifts to the right. The nitrogen is deprotonated, forming the neutral free base. This free base is significantly less polar and thus has much lower aqueous solubility, potentially leading to precipitation.[13][14]

This pH-solubility profile is a critical parameter for predicting a drug's behavior in the gastrointestinal tract, where pH varies dramatically.[16]

pH_Solubility_Profile cluster_0 Low pH (e.g., Gastric Fluid) cluster_1 High pH (e.g., Intestine) low_pH High [H+] Equilibrium shifts LEFT soluble Dominant Species: Protonated Cation (HIGH SOLUBILITY) low_pH->soluble Favors high_pH Low [H+] Equilibrium shifts RIGHT precipitate Dominant Species: Neutral Free Base (LOW SOLUBILITY) high_pH->precipitate Favors

Caption: pH effect on the solubility of an amine hydrochloride salt.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements that provide different, yet complementary, information.[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure, where there is an excess of the most stable solid form of the compound.[16][17] This value is critical for lead optimization and formulation development.[18]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][19] The precipitate formed is often amorphous and more soluble than the stable crystalline form.[17] Kinetic solubility assays are high-throughput and widely used in early drug discovery for ranking compounds, but the values are generally higher than the thermodynamic solubility.[6][19]

Experimental Protocols for Solubility Determination

The choice of method depends on the stage of drug development and the required accuracy.[16] Here, we present protocols for the gold-standard shake-flask method and a common high-throughput kinetic assay.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[20] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the equilibrium solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl in a buffered aqueous solution at a controlled temperature.

Materials & Equipment:

  • (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4, or other relevant buffers

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate). A visual excess of solid must remain to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[18]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the same compound. The concentration of the saturated solution is the thermodynamic solubility.

  • Validation: After the experiment, measure the pH of the saturated solution to ensure it has not changed significantly from the initial buffer pH.[20]

Protocol 2: Kinetic Solubility via Turbidimetric Assay

This high-throughput method is ideal for early discovery screening to quickly flag compounds with potential solubility issues.[5]

Objective: To rapidly estimate the solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl by identifying the concentration at which it precipitates from a supersaturated solution.

Materials & Equipment:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (clear bottom)

  • Automated liquid handler (optional, for high throughput)

  • Plate reader capable of nephelometry or turbidimetry

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[5]

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer in increasing concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[18]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal rises sharply above the background, indicating the onset of precipitation.[6]

solubility_workflows cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetry) thermo1 Add Excess Solid to Buffer thermo2 Equilibrate (24-48h @ 25°C) thermo1->thermo2 thermo3 Centrifuge to Separate Phases thermo2->thermo3 thermo4 Quantify Supernatant (e.g., HPLC) thermo3->thermo4 thermo_result Equilibrium Solubility (Gold Standard) thermo4->thermo_result kinetic1 Add DMSO Stock to Buffer kinetic2 Incubate (1-2h @ 25°C) kinetic1->kinetic2 kinetic3 Measure Turbidity (Plate Reader) kinetic2->kinetic3 kinetic4 Identify Precipitation Point kinetic3->kinetic4 kinetic_result Kinetic Solubility (HTS Screening) kinetic4->kinetic_result

Data Interpretation and Implications for Drug Development

The aqueous solubility data for this compound directly impacts its application in drug development.

Table 2: Expected pH-Dependent Solubility Profile

pH of MediumExpected Dominant SpeciesPredicted SolubilityRationale
2.0 (Simulated Gastric)Fully Protonated (Cation)Very High (>50 mg/mL)Well below the pKa; the compound exists entirely as the highly soluble salt.[2][14]
5.0 Mostly Protonated (Cation)High Still significantly below the pKa of a typical piperazine amine (~8.5-9.5).
7.4 (Physiological)Equilibrium mixtureModerate to High Closer to the pKa, a fraction will exist as the less soluble free base, but the salt form should still predominate.
9.5 Mostly Deprotonated (Free Base)Low At or above the pKa, the neutral free base is the dominant species, leading to significantly reduced solubility.[13]
Key Implications:
  • In Vitro Assay Reliability: Low solubility can cause a compound to precipitate in biological assays, leading to artificially low potency readings and unreliable structure-activity relationships (SAR).[18] Ensuring assay concentrations are well below the measured solubility limit is critical for data integrity.

  • Formulation Strategy: For a compound intended for oral administration, high solubility in acidic conditions is advantageous for dissolution in the stomach. However, its potential to precipitate at the higher pH of the small intestine must be considered. This data guides the selection of formulation strategies (e.g., use of solubilizing excipients, amorphous solid dispersions) to maintain the drug in solution for absorption.[21]

  • Biopharmaceutics Classification System (BCS): The BCS classifies drugs based on their solubility and permeability. A derivative of this intermediate, if it maintains high solubility across the physiological pH range (1.2-6.8), could potentially be a BCS Class 1 or 3 compound, which generally have a lower risk of bioavailability issues related to dissolution.[22]

  • Candidate Selection: In early discovery, kinetic solubility data allows for the rapid deselection of compounds that are unlikely to succeed due to poor physicochemical properties.[5][16] While a building block's solubility is not the final word, it provides a strong indication of the properties that will be inherited by its more complex derivatives.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, fundamentally dictated by its ionic salt form and the pH-dependent equilibrium of its basic nitrogen center. Its characterization is not merely a data-gathering exercise but a cornerstone of risk assessment and mitigation in the drug discovery pipeline. Accurate determination, using methodologies like the shake-flask technique for thermodynamic equilibrium and turbidimetric assays for kinetic screening, provides essential insights. This knowledge empowers researchers to design more effective experiments, develop robust formulations, and ultimately select drug candidates with a higher probability of clinical success.

References

Stability of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, a key building block in modern drug discovery, with a focus on its behavior under acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in multi-step organic synthesis, and understanding its lability is critical for process development, formulation, and ensuring the chemical integrity of active pharmaceutical ingredients (APIs). This document delves into the mechanistic pathways of acid-catalyzed degradation, explores the kinetic and thermodynamic factors influencing stability, and outlines robust methodologies for conducting stability and forced degradation studies. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The specific stereoisomer, (2R,5S)-2,5-dimethylpiperazine, offers a conformationally constrained framework that can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. The mono-Boc protection of this diamine, in the form of its hydrochloride salt, provides a versatile intermediate for the synthesis of complex molecules. The Boc group directs reactivity to the unprotected nitrogen, enabling selective functionalization.

The hydrochloride salt form of this intermediate enhances its aqueous solubility, a crucial attribute for various experimental settings, including biological assays. While stability studies have indicated that this compound shows no degradation when stored under an inert gas at -20°C for over a year, its stability in solution, particularly under acidic conditions encountered during synthesis, purification, and formulation, is a critical parameter that dictates its handling and application.[1] This guide will therefore focus on the chemical stability of the Boc-protected amine in the presence of acids.

The Mechanism of Acid-Catalyzed Degradation: Unveiling the Deprotection Pathway

The primary pathway for the degradation of this compound under acidic conditions is the cleavage of the Boc protecting group. This acid-catalyzed reaction proceeds through a well-established mechanism.

The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free piperazine amine and carbon dioxide. The newly liberated amine is then protonated by the excess acid in the medium to form the corresponding salt.

A (2R,5S)-1-Boc-2,5-dimethylpiperazine B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate + tert-Butyl Cation B->C Fragmentation D (2R,5S)-2,5-dimethylpiperazinium salt + CO2 C->D Decarboxylation & Protonation E Isobutene C->E Deprotonation of t-butyl cation

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Factors Influencing the Stability of this compound

The rate of Boc group cleavage is influenced by several factors:

  • Acid Strength and Concentration : Stronger acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), readily facilitate the deprotection. The reaction kinetics can exhibit a second-order dependence on the acid concentration, meaning that a higher concentration of acid leads to a significantly faster degradation rate.[2][3][4][5][6]

  • Temperature : An increase in temperature accelerates the rate of deprotection. However, higher temperatures can also promote side reactions.

  • Solvent : The choice of solvent can influence the stability. Protic solvents can participate in the reaction mechanism, while the polarity of the solvent can affect the stability of the charged intermediates.

  • Steric Hindrance : While the methyl groups at the 2 and 5 positions of the piperazine ring are in a trans configuration, they can still exert some steric influence, potentially affecting the rate of acid-catalyzed cleavage compared to unsubstituted Boc-piperazine.

Potential Side Reactions: The Challenge of the Tert-Butyl Cation

The liberation of the tert-butyl cation during Boc deprotection is a key event that can lead to unwanted side reactions. This highly reactive carbocation can act as an electrophile and alkylate any nucleophiles present in the reaction mixture.

The most common side reaction is the t-butylation of the deprotected piperazine nitrogen, leading to the formation of a quaternary ammonium salt or other alkylated byproducts. Electron-rich aromatic rings or other nucleophilic functional groups within the molecule can also be susceptible to t-butylation.

To mitigate these side reactions, scavengers are often employed. These are nucleophilic species that are more reactive towards the tert-butyl cation than the desired product. Common scavengers include water, anisole, and triisopropylsilane (TIS).

cluster_0 Desired Deprotection cluster_1 Side Reaction cluster_2 Scavenging A Protonated Boc-piperazine B Deprotected Piperazine A->B C tert-Butyl Cation A->C E t-Butylated Side Product C->E G Trapped Cation C->G D Nucleophile (e.g., deprotected piperazine) D->E F Scavenger (e.g., TIS) F->G

Figure 2: Competing reaction pathways for the tert-butyl cation.

Designing and Executing Stability Studies

A thorough understanding of the stability of this compound requires well-designed stability studies. These can be categorized into long-term stability studies and forced degradation studies.

Long-Term Stability Studies

As previously mentioned, long-term stability data suggests the compound is stable for over a year at -20°C under an inert atmosphere.[1] For laboratory use, it is recommended to store the compound in a cool, dry place.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Product
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄2 - 24 hours(2R,5S)-2,5-dimethylpiperazine dihydrochloride
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours(2R,5S)-1-Boc-2,5-dimethylpiperazine (free base)
Oxidation 3% - 30% H₂O₂2 - 24 hoursN-oxide derivatives
Thermal Stress 60°C - 80°C (in solid state and solution)24 - 72 hours(2R,5S)-2,5-dimethylpiperazine hydrochloride
Photostability Exposure to UV and visible light (ICH Q1B)VariablePotential for various degradation products

Analytical Methodologies for Stability Monitoring

Robust analytical methods are crucial for accurately assessing the stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability studies, allowing for the separation and quantification of the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Column: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of degradation products. The disappearance of the characteristic tert-butyl proton signal of the Boc group (around 1.4 ppm) and the appearance of signals corresponding to the deprotected piperazine are clear indicators of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is highly sensitive and provides molecular weight information for the parent compound and any degradants, aiding in their identification.

cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis A Forced Degradation Sample B HPLC/UPLC Separation A->B C UV Detection (Quantification) B->C D Mass Spectrometry (Identification) B->D F Purity Assessment C->F G Degradant Identification D->G E NMR Spectroscopy (Structural Elucidation) E->G H Stability Profile F->H G->H

Figure 3: A typical analytical workflow for stability assessment.

Conclusion and Best Practices

The stability of this compound is a critical consideration for its effective use in research and development. While the solid hydrochloride salt is stable under recommended storage conditions, its susceptibility to acid-catalyzed deprotection in solution necessitates careful handling and experimental design.

Key Takeaways and Recommendations:

  • Storage: Store the solid compound in a cool, dry, and well-sealed container. For long-term storage, -20°C under an inert atmosphere is recommended.

  • Handling in Solution: When working with acidic reagents, be mindful of the potential for Boc deprotection. Reactions should be monitored closely, and exposure to strong acids should be minimized unless deprotection is the intended outcome.

  • Side Reaction Mitigation: In reactions where the Boc group needs to remain intact but acidic conditions are present, consider the use of scavengers to prevent t-butylation.

  • Analytical Monitoring: Employ validated stability-indicating analytical methods, such as HPLC and LC-MS, to monitor the purity and degradation of the compound.

By adhering to these principles, researchers can ensure the integrity of this compound and the reliability of their synthetic and biological studies.

References

Spectroscopic Data for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS No: 1523541-79-8).[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to the characterization of this chiral building block. The guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation.

Introduction: The Significance of Spectroscopic Characterization

This compound is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The cis-configuration of the methyl groups at the C2 and C5 positions, combined with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures.

Accurate spectroscopic characterization is paramount to ensure the structural integrity, stereochemistry, and purity of this compound. This guide will delve into the expected and reported spectroscopic signatures, providing a robust framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~1.45s9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group are expected to resonate as a sharp singlet. This is a characteristic signal for the Boc protecting group.[1]
~1.2-1.4d6HC₂-CH₃, C₅-CH₃The two methyl groups on the piperazine ring are chemically equivalent due to the molecule's C₂ symmetry and will appear as a doublet, coupled to the adjacent methine protons.
~2.8-3.2m4HPiperazine ring CH₂The methylene protons of the piperazine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the adjacent methine protons.
~3.8-4.2m2HC₂-H, C₅-HThe methine protons are coupled to the adjacent methyl and methylene protons, resulting in a multiplet.
~9.5-10.5br s2HN-HThe protons on the protonated nitrogen atoms will appear as a broad singlet. The exact chemical shift and broadness are dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~18-20C₂-CH₃, C₅-CH₃The methyl carbons on the piperazine ring.
~28.5C(CH₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.
~45-50Piperazine ring CH₂The methylene carbons of the piperazine ring.
~50-55C₂-H, C₅-HThe methine carbons of the piperazine ring.
~80-82C(CH₃)₃ (Boc)The quaternary carbon of the Boc group.
~155C=O (Boc)The carbonyl carbon of the Boc group. This chemical shift is characteristic for carbamate carbonyls.
Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR (20-25 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. Given the hydrochloride salt form, D₂O is often a good first choice.[2]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the chemical shifts to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the Boc-carbamate and the amine hydrochloride salt will give rise to characteristic absorption bands.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~2700-2400Broad, StrongN-H stretch (Amine salt)The stretching vibration of the N-H bond in the secondary amine hydrochloride salt appears as a broad and strong absorption. This is a characteristic feature of amine salts.
~2980-2850Medium-StrongC-H stretch (Aliphatic)Stretching vibrations of the methyl and methylene groups on the piperazine ring and the Boc group.
~1690-1670StrongC=O stretch (Carbamate)The carbonyl group of the Boc protecting group gives a strong and characteristic absorption in this region.
~1480-1450MediumC-H bend (Aliphatic)Bending vibrations of the methyl and methylene groups.
~1250-1160StrongC-N stretch & C-O stretchStrong absorptions associated with the carbamate group.
Experimental Protocol for IR Data Acquisition

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for this compound

m/zIonRationale and Comparative Insights
215.1754[M+H]⁺The protonated molecular ion of the free base is expected to be the base peak in positive ion mode ESI-MS.[3]
159.1389[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group is a common fragmentation pathway for Boc-protected amines.
115.1230[M+H - Boc]⁺Cleavage of the entire Boc group.
70.0651Piperazine fragmentFurther fragmentation of the piperazine ring can lead to smaller charged species.
Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • LC Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure sample purity before introduction to the mass spectrometer.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

    • Scan Mode: Full scan mode to detect the molecular ion and major fragments.

    • Collision Energy (for MS/MS): Apply a suitable collision energy to induce fragmentation and obtain an MS/MS spectrum of the [M+H]⁺ ion.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a thorough and reliable analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy (ATR-FTIR) Sample->IR Parallel Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Parallel Analysis Structure Structural Elucidation NMR->Structure Connectivity Stereochem Stereochemical Confirmation NMR->Stereochem Conformation IR->Structure Functional Groups MS->Structure Molecular Weight Purity Purity Assessment MS->Purity Impurity Profile Report Certificate of Analysis (CoA) Structure->Report Purity->Report Stereochem->Report

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data for this compound, as predicted and interpreted in this guide, provide a comprehensive fingerprint for its unambiguous identification. The combination of NMR, IR, and MS techniques allows for the confirmation of its molecular structure, the presence of key functional groups, and its molecular weight. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is essential for its application in research and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and conformational nuances of the molecule as revealed by ¹H NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectrum. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide array of pharmacologically active agents, valued for its ability to impart desirable pharmacokinetic properties. The specific stereochemistry of the (2R,5S) isomer, also known as cis-2,5-dimethylpiperazine, dictates its three-dimensional structure and, consequently, its interaction with biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, a crucial step in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a key consideration for both chemical reactions and biological assays.

A thorough understanding of the ¹H NMR spectrum of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its conformational dynamics in solution. This guide aims to provide the necessary expertise to confidently interpret the spectral data of this important synthetic intermediate.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by several key factors: the inherent chemical shifts of protons in a piperazine ring, the influence of the electron-withdrawing Boc group, the effect of protonation at the second nitrogen, and the through-bond scalar couplings between neighboring protons.

Conformational Analysis of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain.[3][4] In the case of the (2R,5S) or cis isomer, the two methyl groups can exist in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally more stable. However, the presence of the bulky Boc group can influence this equilibrium.

Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that significantly impacts the chemical shifts of adjacent protons. The carbonyl moiety within the Boc group deshields nearby protons, causing them to resonate at a higher frequency (downfield shift).[5] Protons on the carbons directly attached to the Boc-protected nitrogen will therefore be shifted downfield compared to those on the other side of the ring. The nine protons of the tert-butyl group itself will appear as a prominent singlet in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.[6]

Effect of Hydrochloride Salt Formation

The formation of a hydrochloride salt involves the protonation of the more basic, unprotected nitrogen atom. This protonation has a strong deshielding effect on the protons attached to the adjacent carbons, causing a significant downfield shift.[7] The N-H proton itself will also be visible in the spectrum, often as a broad signal, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[8]

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum. The piperazine ring protons are expected to appear as complex multiplets due to geminal and vicinal couplings. The coupling constants are dependent on the dihedral angles between the coupled protons, which are in turn determined by the ring's conformation.[9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and well-resolved ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A self-validating protocol for preparing an NMR sample of this compound is as follows:

  • Analyte Weighing: Accurately weigh 5-10 mg of the hydrochloride salt for a standard ¹H NMR experiment.[10] For enhanced signal in ¹³C NMR, 20-50 mg is recommended.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices for hydrochloride salts due to their high polarity and ability to solubilize the sample.[7] Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] Gentle vortexing or sonication can be employed to ensure complete dissolution.[7]

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13] The final volume in the NMR tube should be approximately 4-5 cm in height.[7]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as TMS can be used, although referencing to the residual solvent peak is more common.[13]

NMR Instrument Parameters

For a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed based on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline correction.

    • Integrate all peaks to determine the relative proton ratios.

    • Reference the chemical shifts to the residual solvent peak.

Spectral Interpretation and Data Analysis

The following table summarizes the predicted ¹H NMR signals for this compound. The exact chemical shifts may vary slightly depending on the solvent and sample concentration.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
tert-Butyl (Boc)~1.4 - 1.6s9HA characteristic strong singlet.[6]
Methyl (C2 & C5)~1.2 - 1.5d6HTwo overlapping doublets due to coupling with the adjacent methine protons.
Ring Protons (C3 & C6)~2.8 - 4.2m6HA complex series of multiplets due to the influence of the Boc group and protonated nitrogen.
N-HVariablebr s1HChemical shift is highly dependent on solvent and concentration. May exchange with D₂O.[8]

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Detailed Peak-by-Peak Analysis
  • Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.4-1.6 ppm. This peak serves as a convenient integration reference.

  • Methyl Groups: The two methyl groups at positions C2 and C5 are chemically equivalent due to the cis stereochemistry. They will appear as a doublet (or a pair of closely spaced doublets) around 1.2-1.5 ppm, with a typical coupling constant of ~6-7 Hz from the adjacent methine protons.

  • Ring Protons: The six protons on the piperazine ring (at C2, C3, C5, and C6) will present the most complex region of the spectrum.

    • The methine protons at C2 and C5 will be deshielded by both the adjacent nitrogen atoms and the methyl groups.

    • The methylene protons at C3 and C6 will be diastereotopic. Those on the side of the Boc-protected nitrogen will be shifted further downfield than those adjacent to the protonated nitrogen.

    • Expect a series of overlapping multiplets spanning from approximately 2.8 to 4.2 ppm. 2D NMR techniques such as COSY and HSQC would be invaluable for definitively assigning these protons.

  • N-H Proton: The proton on the positively charged nitrogen will likely appear as a broad singlet. Its chemical shift is highly variable and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Chemical structure of the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate and Reference phase_base->integrate

Figure 2: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural and conformational information. By understanding the interplay of the piperazine ring's stereochemistry, the electronic effects of the Boc group, and the influence of protonation, a detailed and accurate interpretation of the spectrum is achievable. The experimental protocol provided herein offers a robust methodology for obtaining high-quality data. This technical guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently utilize ¹H NMR spectroscopy for chemical characterization and quality control.

References

13C NMR of cis-1-Boc-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of cis-1-Boc-2,5-dimethylpiperazine

Executive Summary

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-1-Boc-2,5-dimethylpiperazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond a simple data report, this document offers researchers, scientists, and drug development professionals a foundational understanding of the structural and electronic factors governing the ¹³C NMR spectrum of this molecule. We will delve into the theoretical underpinnings of chemical shifts, the profound influence of the N-Boc protecting group and cis-methyl substituents on the piperazine ring's conformation, a field-tested experimental protocol for data acquisition, and a detailed guide to spectral interpretation. The methodologies and insights presented herein are designed to be self-validating and are grounded in authoritative scientific literature, empowering researchers to confidently elucidate and confirm the structure of this and related piperazine derivatives.

Introduction: The Piperazine Scaffold and the Role of NMR

The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile building block for modulating pharmacological activity. The derivative, cis-1-Boc-2,5-dimethylpiperazine, combines this important core with key substituents that control its reactivity and three-dimensional structure: an N-Boc protecting group and two stereochemically defined methyl groups.

Accurate structural elucidation is paramount in drug development, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a direct map of the carbon framework of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic and steric environment. For a molecule like cis-1-Boc-2,5-dimethylpiperazine, ¹³C NMR not only confirms the core structure but also provides crucial insights into the conformational dynamics and the electronic consequences of its substitution pattern.

Theoretical Framework: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of cis-1-Boc-2,5-dimethylpiperazine is a product of its unique structural features. A robust interpretation requires an understanding of the piperazine ring's conformation and the influence of its substituents.

Piperazine Ring Conformation

Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] However, the presence of two nitrogen atoms and bulky substituents introduces complexities. The ring can undergo inversion between two chair conformers.[1][3] In cis-2,5-dimethylpiperazine, this inversion would interconvert the methyl groups between axial and equatorial positions. The introduction of the very large N-Boc group at N1 significantly biases this equilibrium, sterically favoring a conformation where the Boc group and the adjacent methyl group at C2 occupy equatorial positions to minimize steric hindrance.

Substituent Effects on Chemical Shifts

The chemical shift (δ) of each carbon is determined by the shielding or deshielding effects of its bonding partners.

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group exerts a powerful influence. The electron-withdrawing nature of the carbonyl moiety deshields adjacent carbons, causing their signals to shift downfield (to a higher ppm value).[4][5] This effect is most pronounced on the carbonyl carbon itself and the piperazine carbons directly attached to the N-Boc nitrogen (C2 and C6). The bulky tert-butyl group also introduces steric compression, which can cause both downfield (gamma-gauche effect) and upfield shifts on nearby carbons.[6]

  • The cis-2,5-Dimethyl Groups: Alkyl substitution on a saturated ring typically causes a downfield shift at the carbon of substitution (α-effect) and the adjacent carbons (β-effect). The cis relationship of the methyl groups means they reside on the same face of the piperazine ring. In the preferred chair conformation, one methyl group will be axial and the other equatorial, leading to distinct chemical environments for the ring carbons compared to the trans isomer.[2][7]

Experimental Protocol for High-Quality ¹³C NMR Acquisition

The following protocol is a self-validating system designed for acquiring a high-resolution, high signal-to-noise ¹³C NMR spectrum. The causality behind each step is explained to ensure robust and reproducible results.

Sample Preparation
  • Analyte: Weigh approximately 15-25 mg of high-purity cis-1-Boc-2,5-dimethylpiperazine directly into a clean, dry NMR tube. Rationale: This concentration range provides a good balance between achieving sufficient signal in a reasonable time and avoiding viscosity issues that can degrade spectral resolution.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic molecules and its single, well-characterized solvent resonance at ~77.16 ppm, which also serves as a convenient chemical shift reference.[8][9]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. Rationale: A stable lock and a highly homogeneous magnetic field are critical for achieving high spectral resolution and accurate chemical shifts.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. Rationale: This step ensures maximum efficiency of radiofrequency pulse transmission and signal detection, which is vital for the low-sensitivity ¹³C nucleus.[9]

  • Acquisition Parameters:

    • Experiment: zgpg30 (or a similar pulse program for proton-decoupled ¹³C NMR with a 30° pulse angle). Rationale: Proton decoupling simplifies the spectrum by collapsing multiplets into single lines for each carbon, and a 30° flip angle allows for a shorter relaxation delay (d1) without saturating the signals.[10][11]

    • Spectral Width (sw): ~240 ppm (from approx. -10 to 230 ppm). Rationale: This range comfortably covers all expected chemical shifts for organic molecules, from shielded alkanes to deshielded carbonyls.[12]

    • Number of Scans (ns): Start with 1024 scans. Adjust as needed based on signal-to-noise. Rationale: Due to the low natural abundance (1.1%) of ¹³C, signal averaging over many scans is required to obtain a usable spectrum.[10]

    • Relaxation Delay (d1): 2.0 seconds. Rationale: This delay allows for sufficient relaxation of the carbon nuclei between pulses, ensuring that signal intensities are more quantitative, especially for non-protonated (quaternary) carbons.

    • Acquisition Time (aq): ~1.0-1.5 seconds. Rationale: A longer acquisition time yields better digital resolution.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (lb) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.[13]

Visualizations: Workflow and Molecular Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize insert_sample Insert Sample & Lock homogenize->insert_sample shim Shim B0 Field insert_sample->shim tune_probe Tune & Match Probe shim->tune_probe setup_params Set Acquisition Parameters tune_probe->setup_params acquire Acquire Data (zgpg30) setup_params->acquire process_fid Fourier Transform (FT) acquire->process_fid phase_correct Phase & Baseline Correction process_fid->phase_correct reference Reference to Solvent (77.16 ppm) phase_correct->reference analyze Assign Peaks reference->analyze

References

Role of (2R,5S)-1-Boc-2,5-dimethylpiperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of (2R,5S)-1-Boc-2,5-dimethylpiperazine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Executive Summary

The imperative in modern drug discovery is to create molecules with high target specificity and optimized pharmacokinetic profiles, thereby increasing efficacy and minimizing off-target effects. This necessitates precise control over the three-dimensional architecture of drug candidates. Chiral building blocks are indispensable tools in this endeavor, and among them, (2R,5S)-1-Boc-2,5-dimethylpiperazine has emerged as a particularly valuable scaffold. This guide provides an in-depth analysis of its synthesis, unique structural features, and strategic applications in medicinal chemistry. We will explore how its inherent chirality and conformational rigidity are leveraged by drug designers to accelerate the development of novel therapeutics, particularly in areas such as oncology and neurology.

The Strategic Importance of Chiral Scaffolds in Drug Design

Biological systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity.[1] Consequently, the enantiomers of a chiral drug can display significant differences in pharmacological activity, metabolic stability, and toxicity.[1][2] The U.S. FDA has long recognized this, mandating that the stereoisomeric composition of chiral drugs be well-documented and justified.[1] This regulatory and biological reality has driven the demand for enantiomerically pure building blocks that serve as foundational starting points for complex drug molecules.[3][4]

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a quintessential example of such a building block. It belongs to the piperazine class of heterocycles, a "privileged scaffold" renowned for its frequent appearance in FDA-approved drugs.[5] The piperazine ring's two nitrogen atoms offer versatile points for chemical modification, while its physicochemical properties can enhance aqueous solubility and oral bioavailability—critical attributes for successful drug candidates.[6]

The unique value of the (2R,5S)-1-Boc-2,5-dimethylpiperazine scaffold lies in three key features:

  • Defined Stereochemistry: The (2R,5S) configuration provides a specific, pre-validated 3D orientation.

  • Conformational Rigidity: The trans arrangement of the two methyl groups locks the piperazine ring into a stable chair conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen allows for selective, sequential functionalization of the two amine centers, a crucial capability for building molecular complexity in a controlled manner.

Synthesis and Characterization

The reliable and scalable synthesis of enantiomerically pure building blocks is a prerequisite for their use in drug development programs.

Recommended Synthetic Protocol

A well-established route to (2R,5S)-1-Boc-2,5-dimethylpiperazine begins with readily available chiral pool starting materials, such as L-alanine and D-alanine derivatives, ensuring stereochemical fidelity. A representative multi-step synthesis is detailed below.[7]

Step 1: Preparation of (S)-methyl 2-(benzylamino)propanoate L-alanine methyl ester hydrochloride is reacted with benzyl bromide in the presence of a base like potassium carbonate to yield the N-benzylated product.

Step 2: Amide Coupling The product from Step 1 is coupled with Boc-D-alanine using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP).

Step 3: Deprotection and Cyclization The Boc group is removed under acidic conditions, and the resulting amine undergoes spontaneous intramolecular cyclization to form the diketopiperazine, (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione.

Step 4: Reduction of the Diketopiperazine The amide carbonyls are fully reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Step 5: Boc Protection The more sterically accessible secondary amine is selectively protected by reacting the product from Step 4 with di-tert-butyl dicarbonate (Boc₂O).

Step 6: Debenzylation The N-benzyl group is removed, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final product, (2R,5S)-1-Boc-2,5-dimethylpiperazine.[7]

G A L-Alanine Methyl Ester HCl + Benzyl Bromide B Step 1: N-Benzylation A->B C (S)-methyl 2-(benzylamino)propanoate B->C D Step 2: Amide Coupling with Boc-D-Alanine C->D E Dipeptide Intermediate D->E F Step 3: Deprotection & Cyclization E->F G (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione F->G H Step 4: Reduction (LiAlH4) G->H I (2R,5S)-1-benzyl-2,5-dimethylpiperazine H->I J Step 5: Boc Protection I->J K (2R,5S)-1-Boc-4-benzyl-2,5-dimethylpiperazine J->K L Step 6: Debenzylation (H2, Pd/C) K->L M (2R,5S)-1-Boc-2,5-dimethylpiperazine L->M

Figure 1: High-level synthetic workflow for (2R,5S)-1-Boc-2,5-dimethylpiperazine.
Physicochemical Properties & Quality Control

Ensuring the identity and purity of the building block is paramount.

PropertyValueReference
IUPAC Name tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate[8]
Molecular Formula C₁₁H₂₂N₂O₂[8]
Molecular Weight 214.30 g/mol [8]
CAS Number 548762-66-9[9]
Appearance Solid[8]

Table 1: Key Physicochemical Properties.

The stereochemical integrity must be rigorously confirmed. Standard analytical techniques for this purpose include:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to resolve signals from different enantiomers or diastereomers.[4]

  • Polarimetry: To measure the specific optical rotation.

Core Applications in Medicinal Chemistry

The utility of (2R,5S)-1-Boc-2,5-dimethylpiperazine stems from its role as a versatile, stereochemically defined intermediate. The Boc-protecting group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions, enabling a predictable and powerful synthetic strategy.[10]

G cluster_0 General Synthetic Strategy Start (2R,5S)-1-Boc-2,5-dimethylpiperazine Step1 Functionalize free N-H (e.g., Alkylation, Arylation, Buchwald-Hartwig, Amidation) Start->Step1 Intermediate1 N4-Substituted Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA, HCl) Intermediate1->Step2 Intermediate2 N1-Deprotected Intermediate Step2->Intermediate2 Step3 Functionalize newly free N-H (e.g., Reductive Amination, Acylation) Intermediate2->Step3 Final Disubstituted Chiral Product Step3->Final

Figure 2: General workflow for utilizing the scaffold in drug synthesis.
Intermediate for Opioid Receptor Ligands

A prominent, documented application of this scaffold is in the synthesis of ligands for the δ-opioid receptor, a target for novel analgesics with potentially fewer side effects than traditional opioids. The related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a key intermediate for these ligands.[11] An efficient, enantioconvergent synthesis has been developed to produce this intermediate in large quantities without the need for chromatography, highlighting the industrial relevance of this chiral piperazine core.[11] The rigid piperazine structure helps to correctly position the pharmacophoric groups required for high-affinity binding to the receptor.

Scaffold for Kinase Inhibitors

The piperazine moiety is a cornerstone of modern kinase inhibitor design.[5] It often serves as a central linker connecting a hinge-binding motif to a fragment that occupies the solvent-exposed region of the ATP-binding pocket. The conformational rigidity of the trans-dimethylpiperazine core is highly advantageous here. It minimizes conformational flexibility, which can improve binding affinity and selectivity for the target kinase over other related kinases.[12] While the N-H of the piperazine can form a crucial hydrogen bond with the kinase hinge region, the second nitrogen provides a vector for introducing substituents that can fine-tune solubility, cell permeability, and target residence time.

Building Block for CNS-Active Agents

Piperazine derivatives are prevalent in drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and anxiety.[5] They frequently modulate key neurotransmitter systems like serotonin (5-HT) and dopamine (D2) receptors.[5] The (2R,5S)-1-Boc-2,5-dimethylpiperazine scaffold provides a robust starting point for creating CNS drug candidates. The basicity of the nitrogen atoms can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate) in receptor binding pockets, while the substituents attached to the piperazine can be modified to optimize blood-brain barrier penetration and overall pharmacokinetic properties.

Comparative Analysis

The choice of a specific building block is a critical decision in drug design. The unique advantages of (2R,5S)-1-Boc-2,5-dimethylpiperazine are best understood by comparing it to structurally similar compounds.

CompoundStereochemistryKey DifferentiatorImpact on Application
(2R,5S)-1-Boc-2,5-dimethylpiperazine transDefined stereochemistry, conformational rigidity, and orthogonal protection.Ideal for creating complex, stereochemically pure molecules with precise 3D architecture. Reduces entropic penalty upon target binding.
trans-2,5-Dimethylpiperazine trans (racemic)Unprotected and racemic.Requires resolution of enantiomers and lacks the ability for selective, sequential functionalization.
(2R,5R)-1-Boc-2,5-dimethylpiperazine cisDifferent spatial arrangement of methyl groups and N-substituents.Presents pharmacophores in a different 3D orientation. May bind to the same target differently or exhibit off-target activity.[10]
1-Boc-piperazine AchiralLacks methyl groups, conformationally flexible.Provides more conformational freedom, which can be detrimental to binding affinity and selectivity. Useful for initial screening but less optimal for lead optimization.[10]

Table 2: Comparison with Structurally Related Piperazine Scaffolds.

Conclusion

(2R,5S)-1-Boc-2,5-dimethylpiperazine is far more than a simple chemical intermediate; it is a strategic tool for modern medicinal chemists. Its value is rooted in the convergence of three critical features: defined stereochemistry, conformational constraint, and synthetic versatility through orthogonal protection. By incorporating this pre-validated chiral scaffold, drug discovery teams can bypass the often-challenging steps of establishing stereocenters and controlling conformational ambiguity. This allows researchers to focus on optimizing the pharmacophoric elements of the molecule, leading to a more efficient and rational path toward identifying drug candidates with superior potency, selectivity, and pharmacokinetic properties. As the demand for structurally complex and highly specific therapeutics continues to grow, the role of sophisticated building blocks like (2R,5S)-1-Boc-2,5-dimethylpiperazine will only become more vital in the development of next-generation medicines.

References

Chiral Piperazines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of pharmaceuticals.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a highly versatile scaffold in medicinal chemistry.[3][4] When a stereocenter is introduced into the piperazine ring, the resulting chiral piperazines open up new avenues for exploring chemical space and achieving enhanced pharmacological profiles.[5][6] Chirality plays a pivotal role in drug-target interactions, often leading to significant differences in potency, selectivity, and safety between enantiomers.[7][8] This technical guide provides a comprehensive overview of the synthesis, application, and significance of chiral piperazines in contemporary drug discovery. It delves into the causality behind synthetic strategies and offers insights into the rational design of novel therapeutics incorporating this privileged scaffold.

The Significance of Chirality and the Piperazine Moiety in Drug Design

The concept of chirality is fundamental to drug action. Biological targets such as enzymes and receptors are inherently chiral, leading to stereospecific interactions with drug molecules. The administration of a single, more active enantiomer can lead to a superior therapeutic index by enhancing efficacy and reducing off-target effects and metabolic burden.[7][8]

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][9] Its advantages include:

  • Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for fine-tuning of properties like solubility, lipophilicity, and pKa.[3][6]

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for pre-organizing substituents for optimal binding to a biological target.

  • Pharmacokinetic Advantages: The hydrophilic nature of the piperazine moiety can improve the pharmacokinetic profile of a drug candidate, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[10]

The introduction of chirality to the piperazine core further enhances its utility by enabling more precise and selective interactions with biological targets.[6][11] This has driven the development of numerous asymmetric synthetic methods to access enantiomerically pure piperazine derivatives.[5][12]

Asymmetric Synthesis of Chiral Piperazines: Strategies and Methodologies

The demand for enantiopure chiral piperazines has spurred the development of a variety of elegant and efficient asymmetric synthetic strategies. The choice of a particular method often depends on the desired substitution pattern and the scalability of the process.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of pyrazine derivatives represents a direct and atom-economical approach to chiral piperazines.

  • Hydrogenation of Pyrazines Activated by Alkyl Halides: An iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed for the synthesis of a wide range of chiral piperazines with high enantioselectivity (up to 96% ee). This method is scalable and has been applied to the concise synthesis of drug candidates.[13][14]

  • Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-ones can be readily converted to the corresponding chiral piperazines without loss of optical purity.[15][16]

G cluster_0 Catalytic Asymmetric Hydrogenation Pyrazine Derivative Pyrazine Derivative Reaction Reaction Pyrazine Derivative->Reaction Substrate Chiral Catalyst (Ir or Pd) Chiral Catalyst (Ir or Pd) Chiral Catalyst (Ir or Pd)->Reaction Catalyst H2 H2 H2->Reaction Reductant Chiral Piperazine Chiral Piperazine Reaction->Chiral Piperazine Product

Caption: Catalytic Asymmetric Hydrogenation Workflow.

Catalytic Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-ones is a powerful method for the synthesis of enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to chiral piperazines.[17][18]

  • Decarboxylative Allylic Alkylation: This approach utilizes differentially N-protected piperazin-2-ones and a palladium catalyst with a chiral ligand (e.g., PHOX) to generate α-substituted piperazin-2-ones in high yields and enantioselectivities.[18][19] The products can then be reduced to the corresponding chiral piperazines. This method has been successfully applied to the synthesis of analogs of the kinase inhibitor imatinib.[17]

Experimental Protocol: Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation

  • Catalyst Preparation: In a glovebox, a solution of Pd₂(pmdba)₃ and the desired chiral ligand (e.g., (S)-t-Bu-PHOX) in an appropriate solvent (e.g., toluene) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried flask is added the N-protected piperazin-2-one substrate and any solid additives. The flask is evacuated and backfilled with argon.

  • Reaction Execution: The catalyst solution is added to the substrate-containing flask, followed by the allylic substrate. The reaction mixture is stirred at the desired temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the enantioenriched piperazin-2-one.

  • Reduction to Piperazine: The purified piperazin-2-one is then reduced using a suitable reducing agent (e.g., LiAlH₄) to yield the final chiral piperazine.

Asymmetric Lithiation–Trapping

The asymmetric lithiation–trapping of N-Boc piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine provides a direct route to enantiopure α-substituted piperazines.[20][21]

  • Mechanism and Optimization: Mechanistic studies have revealed that the electrophile and the distal N-substituent play a crucial role in determining the yield and enantioselectivity of this reaction.[20][21] Optimization of reaction parameters, such as lithiation time and the choice of the chiral diamine, is critical for achieving high stereocontrol. This methodology has been successfully used in the preparation of an intermediate for the synthesis of the HIV protease inhibitor Indinavir.[20][22]

Table 1: Comparison of Asymmetric Synthetic Methodologies for Chiral Piperazines

MethodologyAdvantagesDisadvantagesKey Applications
Catalytic Asymmetric Hydrogenation High atom economy, direct route to chiral piperazines.[13][14]Requires specialized high-pressure equipment.Synthesis of 3-substituted and 2,3-disubstituted chiral piperazines.[13]
Catalytic Asymmetric Allylic Alkylation Access to α-tertiary piperazines, good to excellent yields and enantioselectivities.[17][18]Multi-step process involving subsequent reduction.Synthesis of novel α-tertiary piperazines for exploring new chemical space.[18]
Asymmetric Lithiation–Trapping Direct functionalization of the piperazine ring.[20][21]Requires stoichiometric amounts of chiral ligand, can be sensitive to reaction conditions.Preparation of intermediates for complex drug molecules like Indinavir.[20]

Chiral Piperazines as Privileged Scaffolds in Drug Discovery

The incorporation of chiral piperazine moieties into drug candidates can significantly impact their pharmacological properties.

Enhancing Biological Activity and Selectivity

Introducing a chiral center on the piperazine ring can lead to a more defined three-dimensional structure, allowing for more specific and potent interactions with the target protein.[6][11] This can result in:

  • Increased Potency: One enantiomer may fit more snugly into the binding pocket of the target, leading to a higher binding affinity and greater biological activity.

  • Improved Selectivity: The specific stereochemistry can favor binding to the desired target over off-targets, reducing the risk of side effects.

Modulating Physicochemical and Pharmacokinetic Properties

The stereochemistry of a chiral piperazine can influence its physicochemical properties, which in turn affects its pharmacokinetic profile.[6][11] For example, the spatial arrangement of substituents can impact a molecule's solubility, membrane permeability, and metabolic stability.

G cluster_0 Impact of Chiral Piperazines in Drug Discovery Chiral Piperazine Scaffold Chiral Piperazine Scaffold Enhanced Biological Activity Enhanced Biological Activity Chiral Piperazine Scaffold->Enhanced Biological Activity Improved Selectivity Improved Selectivity Chiral Piperazine Scaffold->Improved Selectivity Modulated Physicochemical Properties Modulated Physicochemical Properties Chiral Piperazine Scaffold->Modulated Physicochemical Properties Novel Therapeutics Novel Therapeutics Enhanced Biological Activity->Novel Therapeutics Improved Selectivity->Novel Therapeutics Optimized Pharmacokinetics Optimized Pharmacokinetics Modulated Physicochemical Properties->Optimized Pharmacokinetics Optimized Pharmacokinetics->Novel Therapeutics

Caption: The multifaceted role of chiral piperazines.

Case Studies: Marketed Drugs Containing Chiral Piperazine Moieties

A number of successful drugs on the market incorporate a chiral piperazine scaffold, highlighting the therapeutic value of this structural motif.

  • Vortioxetine: An antidepressant that contains a chiral 2-methylpiperazine moiety. Its mechanism of action involves modulation of serotonin transporter and receptor activity.[23]

  • Indinavir: An HIV protease inhibitor where a chiral piperazine derivative plays a key role in its interaction with the enzyme's active site.[18]

  • Imatinib (Gleevec): A tyrosine kinase inhibitor used in the treatment of cancer. While the parent drug contains an achiral piperazine, the development of chiral analogs has been an area of active research to explore new chemical space and potentially improve its pharmacological profile.[17]

Future Directions and Conclusion

The field of chiral piperazine synthesis and application in drug discovery continues to evolve. Future research will likely focus on:

  • Development of more efficient and sustainable catalytic methods: This includes the use of earth-abundant metal catalysts and biocatalysis.

  • Exploration of novel C-H functionalization techniques: Direct and selective functionalization of the piperazine ring's C-H bonds offers a more streamlined approach to complex derivatives.[22]

  • Integration with computational modeling: In silico methods can aid in the rational design of chiral piperazine-containing ligands with desired properties.

References

Methodological & Application

Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride from L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride from L-Alanine

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a valuable chiral building block in modern drug discovery. The piperazine motif is a privileged scaffold found in numerous biologically active compounds, and the specific stereochemistry of its substituents is often critical for target engagement and pharmacological activity.[1] The trans configuration of the methyl groups in the (2R,5S) isomer provides a rigid, non-planar structure that can be used to precisely orient functional groups in three-dimensional space. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate for the synthesis of complex molecules, including potent and selective receptor ligands and enzyme inhibitors.[1][2]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from the readily available chiral amino acid, L-alanine. The described pathway focuses on robust and scalable reactions, with detailed explanations for the experimental choices and critical process parameters.

Overall Synthetic Strategy

The synthesis proceeds in four main stages, beginning with the formation of a cyclic dipeptide intermediate, followed by reduction to the core piperazine ring, selective protection, and final salt formation. A critical aspect of this synthesis is the control of stereochemistry to obtain the desired trans product from a cis starting material.

G cluster_0 Overall Synthetic Workflow L-Alanine L-Alanine cis-DKP cis-3,6-Dimethyl- piperazine-2,5-dione (cyclo(L-Ala-L-Ala)) L-Alanine->cis-DKP Step 1a Dimerization trans-DKP trans-3,6-Dimethyl- piperazine-2,5-dione (cyclo(L-Ala-D-Ala)) cis-DKP->trans-DKP Step 1b Epimerization trans-Piperazine (±)-trans-2,5- Dimethylpiperazine trans-DKP->trans-Piperazine Step 2 Reduction mono-Boc (2R,5S/2S,5R)-1-Boc-2,5- dimethylpiperazine trans-Piperazine->mono-Boc Step 3 Selective Protection Final_Product (2R,5S)-1-Boc-2,5-dimethyl- piperazine Hydrochloride Requires chiral resolution mono-Boc->Final_Product Step 4 Salt Formation

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of trans-3,6-Dimethylpiperazine-2,5-dione (Diketopiperazine)

The initial step involves the dimerization of L-alanine to form a cyclic dipeptide, also known as a diketopiperazine (DKP) or alanine anhydride.[3] The direct dimerization of L-alanine yields the cis-isomer, cyclo(L-Ala-L-Ala). However, to obtain the desired trans-2,5-dimethylpiperazine, the corresponding trans-diketopiperazine is required as the precursor. The trans-DKP can be obtained from the cis-DKP via a base-catalyzed epimerization at one of the alpha-carbons.[4]

Step 1a: Synthesis of cis-3,6-Dimethylpiperazine-2,5-dione

The cyclization is typically achieved by heating L-alanine in a high-boiling point solvent, such as ethylene glycol, which facilitates the dehydration and peptide bond formation.

Step 1b: Base-Catalyzed Epimerization to trans-3,6-Dimethylpiperazine-2,5-dione

The thermodynamic stability of the trans-DKP is greater than the cis isomer. Therefore, treating the cis-DKP with a base will lead to deprotonation at the α-carbon, followed by reprotonation to form a mixture of cis and trans isomers, which will equilibrate to favor the more stable trans product.[4]

Parameter Step 1a: Dimerization Step 1b: Epimerization
Starting Material L-Alaninecis-3,6-Dimethylpiperazine-2,5-dione
Reagents/Solvents Ethylene GlycolSodium Methoxide, Methanol
Temperature ~160-180 °C (Reflux)Reflux
Duration 4-6 hours8-12 hours
Work-up Cooling, precipitation, filtrationNeutralization, solvent evaporation, recrystallization
Expected Product cis-3,6-Dimethylpiperazine-2,5-dionetrans-3,6-Dimethylpiperazine-2,5-dione

Table 1: Reaction parameters for Diketopiperazine Synthesis and Epimerization.

Protocol 1: Synthesis and Epimerization of Diketopiperazine
  • Dimerization: Suspend L-alanine (1.0 eq) in ethylene glycol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (~170 °C) with vigorous stirring for 4-6 hours. The mixture will become a clear solution and then a suspension as the product forms.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product, cis-3,6-dimethylpiperazine-2,5-dione, by vacuum filtration. Wash the solid with cold ethanol and diethyl ether, then dry under vacuum.

  • Epimerization: Suspend the crude cis-DKP (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 8-12 hours to allow for equilibration. Monitor the reaction by TLC or HPLC to observe the conversion to the trans isomer.

  • Cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting solid residue is a mixture of cis and trans isomers, enriched in the trans product.

  • Purify the trans-3,6-dimethylpiperazine-2,5-dione by recrystallization (e.g., from water or ethanol). The trans isomer is typically less soluble and will crystallize out preferentially.[2]

Part 2: Reduction to (±)-trans-2,5-Dimethylpiperazine

The core piperazine ring is formed by the complete reduction of the two amide carbonyls in the DKP intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5] The reduction of the trans-DKP will stereospecifically yield the trans-2,5-dimethylpiperazine. As the starting DKP is achiral (a meso compound), the product will be a racemic mixture of (2R,5S) and (2S,5R) enantiomers.

Caption: Reduction of the diketopiperazine intermediate.

Parameter Value
Starting Material trans-3,6-Dimethylpiperazine-2,5-dione
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry > 2.0 eq LiAlH₄ (typically 2.5-3.0 eq)
Temperature 0 °C to Reflux
Duration 12-24 hours
Work-up Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O)
Expected Product (±)-trans-2,5-Dimethylpiperazine

Table 2: Reaction parameters for DKP Reduction.

Protocol 2: LiAlH₄ Reduction

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF under nitrogen.

  • In a separate flask, dissolve the trans-DKP (1.0 eq) in anhydrous THF. Gentle heating may be required.

  • Add the DKP solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

  • Cool the reaction mixture to 0 °C.

  • Perform a Fieser workup by cautiously and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (±)-trans-2,5-dimethylpiperazine as an oil or low-melting solid. This product can often be used in the next step without further purification.

Part 3: Selective Mono-N-Boc Protection

To differentiate the two equivalent nitrogen atoms of the trans-piperazine and allow for selective functionalization, a mono-protection strategy is employed. A highly effective method involves the protonation of one nitrogen atom with one equivalent of acid, rendering it non-nucleophilic. The remaining free nitrogen can then be selectively protected with di-tert-butyl dicarbonate (Boc₂O).[6][7]

Parameter Value
Starting Material (±)-trans-2,5-Dimethylpiperazine
Reagents Hydrochloric Acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
Solvent Methanol or Dichloromethane
Base Triethylamine (or other tertiary amine base, 1.0 eq)
Temperature 0 °C to Room Temperature
Duration 2-4 hours
Work-up Solvent evaporation, extraction
Expected Product (±)-trans-1-Boc-2,5-dimethylpiperazine

Table 3: Reaction parameters for Selective Boc Protection.

Protocol 3: Selective Mono-Boc Protection
  • Dissolve (±)-trans-2,5-dimethylpiperazine (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add one equivalent of concentrated HCl dropwise. Stir for 15 minutes to form the monohydrochloride salt in situ.

  • Add triethylamine (1.0 eq) to the mixture.

  • Add a solution of Boc₂O (1.0 eq) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure (±)-trans-1-Boc-2,5-dimethylpiperazine.

Note on Stereochemistry: At this stage, the product is a racemic mixture. For the synthesis of a single enantiomer drug, a chiral resolution would be required. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) and separating them by crystallization, or by using chiral chromatography. An enantioconvergent synthesis is also a possible, though more complex, alternative.[1]

Part 4: Formation of this compound

The final step is the formation of the hydrochloride salt. This is often done to improve the stability and handling properties of the amine product, converting it from an oil to a crystalline solid. This protocol assumes the (2R,5S) enantiomer has been isolated via resolution.

Parameter Value
Starting Material (2R,5S)-1-Boc-2,5-dimethylpiperazine
Reagent Hydrogen Chloride (solution in solvent)
Solvent Diethyl ether, Dichloromethane, or Isopropanol
Temperature 0 °C
Work-up Filtration and drying
Expected Product This compound

Table 4: Reaction parameters for Hydrochloride Salt Formation.

Protocol 4: Hydrochloride Salt Formation
  • Dissolve the purified (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M solution, 1.0-1.1 eq) with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a stable, white solid.

Conclusion

The synthesis of this compound from L-alanine is a multi-step process that requires careful control over reaction conditions, particularly for managing stereochemistry. The key transformations include the formation and subsequent epimerization of a diketopiperazine intermediate, a robust reduction to form the piperazine core, and a selective mono-protection of the resulting diamine. While the synthesis of the racemic trans isomer is straightforward, obtaining the enantiomerically pure target compound necessitates a chiral resolution step. The protocols outlined in this guide provide a reliable and well-documented pathway for researchers and scientists in the field of drug development to access this important chiral building block.

References

A-1024: Selective Mono-N-Boc Protection of trans-2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-1024

For Research Use Only.

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] The strategic functionalization of its two nitrogen atoms is a cornerstone of drug design and synthesis. The tert-butoxycarbonyl (Boc) protecting group is a vital tool in this process, prized for its stability across a range of reaction conditions and its facile removal under mild acidic protocols.[1][2] This application note provides a comprehensive, field-tested protocol for the selective mono-N-Boc protection of trans-2,5-dimethylpiperazine, a common building block in contemporary drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters for process optimization and troubleshooting.

Mechanistic Rationale & Key Reagents

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the piperazine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), the most widely used reagent for this transformation.[3][4] This results in a tetrahedral intermediate that subsequently collapses, eliminating a tert-butyl carbonate leaving group. This unstable species then decomposes into the gaseous byproduct carbon dioxide and tert-butoxide.[5][6]

A critical consideration in the Boc protection of a symmetric diamine like trans-2,5-dimethylpiperazine is achieving mono-substitution over di-substitution. The steric hindrance imparted by the two methyl groups in the trans configuration already disfavors the addition of a second bulky Boc group. However, to further enhance selectivity, precise control over stoichiometry is paramount. By using a slight excess of the piperazine relative to the Boc anhydride, the probability of the di-protected product forming is significantly reduced.

Experimental Protocol

Materials and Equipment
  • trans-2,5-Dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reagent Table
ReagentFormulaMW ( g/mol )Molarity (M)Amount (mmol)EquivalentsVolume/Mass
trans-2,5-DimethylpiperazineC₆H₁₄N₂114.19-10.01.11.14 g
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25-9.11.02.00 g
Dichloromethane (DCM)CH₂Cl₂84.93---20 mL
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-2,5-dimethylpiperazine (1.14 g, 10.0 mmol).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.00 g, 9.1 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring piperazine solution over a period of 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure mono-Boc-protected product.

G cluster_setup Reaction Setup & Cooldown cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve trans-2,5-dimethylpiperazine in DCM cool Cool to 0-5 °C start->cool add_boc Add Boc₂O solution dropwise cool->add_boc react Stir at RT for 2-4h add_boc->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product: (trans)-1-Boc-2,5-dimethylpiperazine

Figure 1. Experimental workflow for the mono-Boc protection of trans-2,5-dimethylpiperazine.

Process Optimization & Troubleshooting

  • Controlling Selectivity: The key to achieving high yields of the mono-protected product is the slow, dropwise addition of the Boc anhydride solution to the cooled piperazine solution. This maintains a low concentration of the electrophile, favoring reaction at a single nitrogen center.

  • Di-Boc Formation: If significant amounts of the di-protected byproduct are observed, consider further reducing the equivalents of Boc₂O (e.g., to 0.9 equivalents) or performing the addition at an even lower temperature.

  • Incomplete Conversion: If the reaction stalls, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[7][8] However, this may also increase the formation of the di-Boc byproduct.

  • Aqueous Work-up: The use of a mild base like sodium bicarbonate in the work-up is crucial to neutralize any acidic byproducts and to remove any unreacted Boc anhydride.[9]

Characterization of (trans)-1-Boc-2,5-dimethylpiperazine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect to see a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. The protons of the piperazine ring and the methyl groups will appear as a series of multiplets in the upfield region.

  • ¹³C NMR: The spectrum should show the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon at ~155 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product (C₁₁H₂₂N₂O₂, MW: 214.31) should be observed.

Conclusion

This application note provides a robust and reproducible protocol for the selective mono-N-Boc protection of trans-2,5-dimethylpiperazine. By carefully controlling the reaction stoichiometry and conditions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The principles and troubleshooting strategies outlined herein are broadly applicable to the Boc protection of other diamine systems.

References

Application Notes & Protocols: Strategic Deprotection of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride. The resulting product, (2R,5S)-2,5-dimethylpiperazine, is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as δ-opioid receptor ligands.[1] This document delves into the underlying chemical principles of acid-catalyzed deprotection, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for reaction monitoring and final product characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the desired dihydrochloride salt, a form that enhances aqueous solubility and simplifies handling in downstream applications.[2]

Introduction: The Strategic Role of Chiral Piperazines and Amine Protection

The piperazine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[3] Specifically, the stereoisomer (2R,5S)-2,5-dimethylpiperazine, also known as cis-2,5-dimethylpiperazine, offers a conformationally constrained chiral framework that is critical for achieving stereospecific interactions with biological targets. Its synthesis and manipulation are therefore of paramount importance.

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, allowing for the selective masking of amine functionality. The Boc group is prized for its stability under a wide range of nucleophilic and basic conditions, yet it can be removed cleanly and efficiently under acidic conditions.[4][5] This orthogonality is key to complex multi-step syntheses. The starting material, this compound, is a convenient precursor where one of the two piperazine nitrogens is protected, allowing for selective chemistry at the unprotected secondary amine if desired, while the hydrochloride salt form improves its handling and solubility characteristics. This guide focuses on the final deprotection step to liberate the parent chiral diamine.

Chemical Principles & Mechanism of Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a classic example of a carbamate hydrolysis reaction proceeding through a stable carbocation intermediate. The generally accepted mechanism involves three key stages:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrochloric acid (HCl). This step increases the electrophilicity of the carbonyl carbon.

  • Cleavage & Cation Formation: The protonated intermediate undergoes unimolecular cleavage (E1 elimination) to release a stable tert-butyl cation and a transient carbamic acid derivative.

  • Decarboxylation & Salt Formation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. The newly liberated amine is immediately protonated by the excess acid in the medium to form the stable ammonium salt.

The tert-butyl cation generated can be quenched by a nucleophile or, more commonly, lose a proton to form isobutylene gas. It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gas scrubbing, as pressure can build up from the evolution of CO₂ and isobutylene.

Below is a diagram illustrating the acid-catalyzed deprotection mechanism.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: HCl in 1,4-Dioxane

The use of a 4M solution of HCl in 1,4-dioxane is a widely adopted and highly effective method for Boc deprotection.[6][7] It offers excellent selectivity and typically results in the precipitation of the product as its hydrochloride salt, simplifying isolation. Given that the starting material is already a hydrochloride salt at the unprotected nitrogen, a sufficient excess of HCl is required to drive the cleavage of the Boc group and ensure the final product is isolated as the fully protonated dihydrochloride salt.

Materials and Equipment
Reagents & Materials Grade Supplier
This compound≥97%e.g., Sigma-Aldrich, Combi-Blocks
4.0 M Hydrogen chloride in 1,4-dioxaneAnhydrousAcros Organics, Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific, VWR
Diethyl ether (Et₂O)AnhydrousFisher Scientific, VWR
Deuterated solvent (e.g., D₂O or DMSO-d₆)NMR GradeCambridge Isotope Laboratories
Round-bottom flask with stir bar--
Magnetic stir plate--
Gas outlet/bubbler--
Rotary evaporator--
Buchner funnel and filter paper--
High-vacuum pump--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.51 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Rationale: Methanol is an excellent solvent for both the starting salt and the resulting dihydrochloride product, ensuring a homogeneous reaction.

  • Reagent Addition: While stirring, slowly add the 4.0 M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, 10 equivalents) to the reaction mixture at room temperature. Note: A significant excess of HCl is used to ensure complete reaction. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. A white precipitate of the product may form during the reaction.

  • Product Isolation:

    • Upon completion, add anhydrous diethyl ether (40 mL) to the reaction mixture to induce further precipitation of the product. Rationale: The dihydrochloride salt product is insoluble in diethyl ether, allowing for efficient isolation.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with small portions of anhydrous diethyl ether (2 x 20 mL) to remove any residual dioxane and soluble byproducts.

  • Drying: Dry the collected white solid under high vacuum for at least 4 hours to remove all residual solvents. The final product is (2R,5S)-2,5-dimethylpiperazine dihydrochloride. A typical yield is >95%.

Experimental Workflow Diagram

Experimental Workflow start Weigh (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl dissolve Dissolve in anhydrous MeOH start->dissolve add_hcl Add 4M HCl in Dioxane (10 eq.) dissolve->add_hcl react Stir at RT for 2-4h (Monitor by TLC/LC-MS) add_hcl->react precipitate Add Et₂O to precipitate product react->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash solid with Et₂O filter->wash dry Dry under high vacuum wash->dry product Obtain pure (2R,5S)-2,5-dimethylpiperazine dihydrochloride dry->product

Caption: Workflow for HCl-mediated Boc deprotection.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the final product. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Parameter Starting Material Final Product
Full Name This compound(2R,5S)-2,5-dimethylpiperazine dihydrochloride
Molecular Formula C₁₁H₂₃ClN₂O₂C₆H₁₆Cl₂N₂
Molecular Weight 250.77 g/mol [8]187.11 g/mol
Appearance White to off-white solidWhite crystalline solid
NMR Spectroscopy

NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆, in which the hydrochloride salts are soluble.

  • 1H NMR:

    • Starting Material: The spectrum of this compound is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The methyl protons on the piperazine ring will appear as doublets, and the ring protons will present as a series of complex multiplets.

    • Final Product: The most significant change upon deprotection will be the complete disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group. Due to the full protonation of both nitrogen atoms in the dihydrochloride salt, the signals for the adjacent methyl and methine protons on the piperazine ring are expected to shift downfield (to a higher ppm value) compared to the free base, due to the electron-withdrawing effect of the ammonium centers. For the analogous free base, cis-2,5-dimethylpiperazine, the methyl protons appear around 1.0-1.2 ppm and the ring protons between 2.5-3.0 ppm.[5][7] In the dihydrochloride salt, these will be shifted further downfield.

  • 13C NMR:

    • Starting Material: The spectrum will feature signals for the quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively.

    • Final Product: These two characteristic signals for the Boc group will be absent in the product spectrum, providing definitive evidence of a complete reaction. The piperazine ring carbons will also experience a downfield shift upon protonation. For the free base, the ring carbons typically appear in the range of 45-55 ppm.[2][7]

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the deprotected product. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₆H₁₄N₂) would be observed at m/z 115.12.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Short reaction time. 3. Inactive HCl/dioxane reagent (degraded by moisture).1. Increase equivalents of HCl/dioxane. 2. Extend reaction time and continue monitoring. 3. Use a fresh bottle of anhydrous HCl/dioxane.
Low Isolated Yield 1. Product is partially soluble in the precipitation/wash solvent. 2. Incomplete precipitation. 3. Mechanical loss during filtration.1. Ensure the diethyl ether used for precipitation and washing is anhydrous and cold. 2. Increase the volume of anti-solvent (diethyl ether) added. 3. Ensure careful transfer of the solid during workup.
Product is an oil or sticky solid Presence of residual solvents (dioxane, methanol) or moisture.Co-evaporate the crude product with an appropriate solvent like toluene before precipitation, and ensure thorough drying under high vacuum.

Safety Precautions

  • Hydrogen Chloride (4.0 M in 1,4-dioxane): This reagent is highly corrosive and toxic. It can cause severe skin burns and eye damage. The vapor is harmful if inhaled. Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber).

  • 1,4-Dioxane: Dioxane is a flammable liquid and is suspected of causing cancer. Avoid inhalation and skin contact.

  • Reaction Off-gassing: The reaction produces carbon dioxide and isobutylene. Ensure the reaction vessel is not sealed and is properly vented within the fume hood to prevent pressure buildup.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This application note provides a reliable and robust protocol for the deprotection of this compound using 4M HCl in 1,4-dioxane. The methodology is straightforward, high-yielding, and affords the desired (2R,5S)-2,5-dimethylpiperazine dihydrochloride product in high purity. The detailed mechanistic explanation, step-by-step procedure, and characterization guidelines offer researchers a comprehensive resource for efficiently accessing this critical chiral intermediate for applications in pharmaceutical research and development.

References

Application Note: Strategic Approaches for Acidic Boc Removal from Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines and Amine Protection

Chiral piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Their conformational rigidity and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets.[2] In the multi-step synthesis of complex molecules containing a chiral piperazine moiety, the strategic protection and deprotection of the piperazine nitrogens are of paramount importance.[3] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of non-acidic conditions and its facile removal under acidic conditions.[3][4][5][6] This orthogonality is crucial when other protecting groups are present in the molecule.[6]

This application note provides a comprehensive guide to the acidic deprotection of Boc-protected chiral piperazines. It delves into the underlying mechanisms, offers detailed protocols for common acidic reagents, presents a comparative analysis of different conditions, and addresses the critical aspect of maintaining stereochemical integrity.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is an acid-catalyzed elimination process.[7] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three primary steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7][8] This initial step activates the protecting group.

  • Cleavage and Formation of Intermediates: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7][8]

  • Decarboxylation and Amine Salt Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][7][8][9] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][7][8]

It is crucial to perform this reaction in a well-vented or open system to allow the evolved CO2 gas to escape safely.[5][8] The generated tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[5][8][10]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R₂N-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Protonated_Boc->tBu_Cation Free_Amine R₂NH (Free Amine) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R₂NH₂⁺ X⁻ (Amine Salt) Free_Amine->Amine_Salt + H⁺X⁻

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocols for Acidic Boc Removal

The choice of acidic reagent and solvent system is critical and depends on the substrate's sensitivity to acid and the presence of other functional groups. The two most common systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is highly effective but can be harsh on sensitive substrates.

A. Materials:

  • N-Boc protected chiral piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Optional scavengers (e.g., triisopropylsilane (TIS), water) for sensitive substrates[11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

B. Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling (Optional): For substrates sensitive to acid or potential side reactions, cool the solution to 0 °C in an ice bath.[7]

  • Acid Addition: Slowly add TFA to the solution. A typical concentration is 25-50% TFA in DCM (v/v).[11] For sensitive substrates, a pre-mixed "deprotection cocktail" containing scavengers (e.g., 95:2.5:2.5 v/v/v TFA/H₂O/TIS) can be used.[12]

  • Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[7][13] On TLC, the deprotected amine product will be more polar and have a lower Rf value. Ninhydrin stain can be used for visualization.[13]

  • Work-up (Isolation as Salt):

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[7]

    • To remove residual TFA, co-evaporate the residue with a solvent like toluene (repeat 2-3 times).[7][11]

    • The resulting TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.[7]

  • Work-up (Isolation as Free Base):

    • After removing the solvent under reduced pressure, dissolve the crude salt in water or DCM.

    • Carefully neutralize the solution by adding a base, such as saturated aqueous NaHCO₃, until CO₂ evolution ceases.[7]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[11]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[7][11]

Protocol 2: Deprotection using HCl in 1,4-Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is a common and often milder alternative to TFA, yielding the hydrochloride salt of the amine.[12][14]

A. Materials:

  • N-Boc protected chiral piperazine

  • 1,4-Dioxane, anhydrous

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether

B. Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected piperazine (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[11] In many cases, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • If a precipitate has formed, collect the product by filtration.

    • Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[11]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[12]

    • If the free base is desired, the crude salt can be subjected to a basic work-up as described in Protocol 1, Step 7.[11]

Comparative Analysis of Deprotection Conditions

The choice of deprotection agent significantly impacts reaction efficiency, purity, and the potential for side reactions. The following table summarizes key parameters for the most common acidic methods.

ParameterTFA in DCM4M HCl in DioxaneMilder/Alternative Acids
Reagent Trifluoroacetic AcidHydrogen ChloridePhosphoric Acid, p-Toluenesulfonic acid (pTSA)[12][15]
Typical Conc. 20-50% (v/v)[11][12]4 M solution (5-10 equiv.)[12]Varies; often used in stoichiometric amounts or as a catalyst
Temperature 0 °C to Room Temp[7]0 °C to Room Temp[12]Room Temp to elevated temperatures
Reaction Time 30 min - 2 hours[12]1 - 4 hours[11]Can be longer, substrate-dependent
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) saltCorresponding salt or free base after work-up
Pros Very effective, fast, volatile (easy removal)Common, effective, yields crystalline HCl saltsHigher selectivity for acid-sensitive substrates, greener options[15]
Cons Harsh, corrosive, can cleave other acid-labile groupsDioxane is a hazardous solvent, can be slower than TFAMay require higher temperatures or longer times, less common

Maintaining Stereochemical Integrity: The Challenge of Racemization

A primary concern when deprotecting chiral piperazines is the potential for racemization. While the Boc group itself is not at a stereocenter, the acidic conditions and subsequent work-up can, in some cases, affect the stereochemical purity of the final product.

  • Potential Racemization Pathways: For piperidines substituted at the 3-position, a slight drop in optical purity has been observed under HCl/dioxane conditions.[16] While the exact mechanism can be substrate-dependent, potential causes include transient formation of enamines or other intermediates under harsh acidic or basic (during work-up) conditions. Nitrogen inversion is another characteristic of piperazines, though this does not affect a carbon stereocenter.[2][16]

  • Mitigation Strategies:

    • Use Milder Conditions: Employ the lowest effective concentration of acid and the lowest possible temperature (e.g., 0 °C) to minimize side reactions.[7]

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acid.

    • Careful Work-up: When neutralizing the amine salt to obtain the free base, perform the basification at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong bases.[17]

    • Consider Alternative Methods: For extremely sensitive substrates, non-acidic methods like thermal deprotection might be considered, although high temperatures can also induce racemization.[12][18]

Workflow and Decision Making for Boc Deprotection

The following diagram outlines a logical workflow for selecting and executing a Boc deprotection strategy for a chiral piperazine.

Deprotection_Workflow Start Start: Boc-Protected Chiral Piperazine Analyze Analyze Substrate: - Other acid-labile groups? - High risk of racemization? Start->Analyze Decision Select Deprotection Method Analyze->Decision TFA_Path Standard Conditions: TFA / DCM Decision->TFA_Path No HCl_Path Alternative Standard: 4M HCl / Dioxane Decision->HCl_Path Maybe Milder_Path Sensitive Substrate: Milder Acid (e.g., pTSA) or lower temp. Decision->Milder_Path Yes Reaction Run Reaction (0°C to RT) TFA_Path->Reaction HCl_Path->Reaction Milder_Path->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup_Decision Isolate Salt or Free Base? Monitor->Workup_Decision Complete Isolate_Salt Work-up: Concentrate & Precipitate Salt Workup_Decision->Isolate_Salt Salt Isolate_Base Work-up: Neutralize & Extract Free Base Workup_Decision->Isolate_Base Free Base Purify Purify Product (Crystallization / Chromatography) Isolate_Salt->Purify Isolate_Base->Purify Analyze_Final Analyze Final Product: (NMR, LC-MS, Chiral HPLC) Purify->Analyze_Final End End: Pure Deprotected Chiral Piperazine Analyze_Final->End

Caption: Decision workflow for Boc deprotection of chiral piperazines.

References

A Research Primer for the Evaluation of (2R,5S)-1-Boc-2,5-dimethylpiperazine as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chiral auxiliaries that offer unique reactivity, high stereoselectivity, and operational simplicity is a perpetual driver in asymmetric synthesis. The C₂-symmetric scaffold of trans-2,5-dimethylpiperazine presents a conformationally restricted framework that is highly attractive for stereochemical control. This document outlines a comprehensive research framework for the evaluation of (2R,5S)-1-Boc-2,5-dimethylpiperazine as a potential chiral auxiliary. While established applications in the literature are scarce, its structural features merit a systematic investigation. This guide provides experienced researchers with a series of detailed, hypothesis-driven protocols to assess its efficacy in asymmetric enolate alkylation, a benchmark transformation for such auxiliaries. We will cover the acylation of the auxiliary, the diastereoselective alkylation step, a proposed stereochemical model, and methods for auxiliary cleavage and analysis.

Introduction: The Rationale for a C₂-Symmetric Piperazine Auxiliary

Chiral auxiliaries are powerful tools that impart stereochemical information onto a prochiral substrate, guiding the formation of a specific stereoisomer.[1] The ideal auxiliary should be readily available, easily attached and removed, and, most importantly, exert a strong stereodirecting influence.[2] C₂-symmetric auxiliaries are particularly effective because they reduce the number of possible competing transition states, often leading to higher levels of stereoselectivity.

The target molecule, (2R,5S)-1-Boc-2,5-dimethylpiperazine, possesses several promising features:

  • C₂-Symmetry: The trans arrangement of the two methyl groups creates a C₂-symmetric environment once acylated at the secondary amine.

  • Conformational Rigidity: The piperazine ring exists in a stable chair conformation, which fixes the orientation of the substituents and enhances the predictability of stereochemical outcomes.

  • Steric Directing Groups: The equatorial methyl groups are positioned to effectively shield one face of a derived enolate.

  • Orthogonal Protection: The Boc group on one nitrogen allows for selective acylation at the other, providing a handle for introducing the prochiral substrate.

This document serves as a primer for a research program aimed at validating this molecule's potential, moving from substrate preparation to the final, enantiomerically enriched product.

Part I: Investigative Workflow for Auxiliary Evaluation

The evaluation of a new chiral auxiliary follows a logical progression. First, the auxiliary must be covalently attached to a prochiral substrate. Second, this assembly undergoes a diastereoselective reaction. Finally, the auxiliary is cleaved to yield the chiral product and is ideally recovered for reuse.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Analysis & Product Release Aux (2R,5S)-1-Boc-2,5-dimethylpiperazine Acyl Acylation with Prochiral Moiety (e.g., Propionyl Chloride) Aux->Acyl AcylatedAux N-Acyl Piperazine Substrate Acyl->AcylatedAux Enolate Enolate Formation (LDA, -78 °C) AcylatedAux->Enolate Alkyl Alkylation with Electrophile (e.g., Benzyl Bromide) Enolate->Alkyl ProductAux Diastereomeric Product Mixture Alkyl->ProductAux Analysis Determine Diastereomeric Ratio (d.r.) (¹H NMR Spectroscopy) ProductAux->Analysis Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) ProductAux->Cleavage FinalProduct Enantioenriched Product (e.g., (R)-2-Methyl-3-phenylpropanoic acid) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 1: A proposed experimental workflow for the evaluation of the chiral auxiliary.

Part II: Experimental Protocols

These protocols are designed as a starting point for investigation. Researchers should employ standard inert atmosphere techniques (e.g., Schlenk line or glovebox) for all reactions involving organolithium reagents.

Protocol 1: Acylation of the Chiral Auxiliary

Objective: To attach a prochiral propionyl group to the free secondary amine of the auxiliary.

Materials:

  • (2R,5S)-1-Boc-2,5-dimethylpiperazine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the solution.

  • Add propionyl chloride (1.1 equiv) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl-piperazine substrate.

Protocol 2: Asymmetric Alkylation of the N-Propionyl Piperazine

Objective: To perform a diastereoselective alkylation of the enolate derived from the acylated auxiliary. This is a benchmark reaction for evaluating stereocontrol.[3]

Materials:

  • N-Propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare a fresh solution of lithium diisopropylamide (LDA) in a separate flask: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes at 0 °C before re-cooling to -78 °C.

  • In the main reaction flask, dissolve the N-propionyl piperazine substrate (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • The crude product should be analyzed directly by high-field ¹H NMR to determine the diastereomeric ratio before purification.

  • Purify the product by flash column chromatography.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

Objective: To remove the auxiliary and isolate the enantiomerically enriched α-substituted carboxylic acid. The chosen method, saponification with lithium hydroperoxide, is effective for many amide-based auxiliaries.[4]

Materials:

  • Alkylated piperazine product (from Protocol 2)

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous lithium hydroxide (LiOH) solution

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Stir the reaction vigorously at 0 °C for 4 hours, then allow to warm to room temperature and stir overnight.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ at 0 °C and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether (2x) to remove the chiral auxiliary. The auxiliary can be recovered from these organic layers.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify the acid by chromatography or crystallization. The enantiomeric excess (e.e.) should be determined by chiral HPLC or by derivatization to a Mosher's ester.

Part III: Proposed Stereochemical Rationale

The stereochemical outcome of the alkylation reaction is dictated by the facial selectivity of the electrophile's approach to the enolate. We hypothesize that the system will form a chelated Z-enolate with the lithium cation.

Figure 2: Proposed transition state model for diastereoselective alkylation.

Rationale:

  • Chelation: Upon deprotonation with LDA, the lithium cation is expected to coordinate to both the enolate oxygen and the proximal carbonyl oxygen of the Boc group, forming a rigid, six-membered chelate.

  • Z-Enolate Formation: This chelation favors the formation of the Z-enolate to minimize steric strain.

  • Facial Shielding: In the resulting conformation, the (5S)-methyl group projects outwards, effectively blocking the top face (si-face) of the planar enolate.

  • Electrophilic Attack: Consequently, the electrophile (e.g., benzyl bromide) is directed to approach from the less sterically hindered bottom face (re-face), leading to the observed major diastereomer.

Part IV: Data Presentation and Criteria for Success

The success of the auxiliary will be judged by the yield and stereoselectivity of the key alkylation step and the efficiency of the cleavage. Results should be tabulated for clear comparison across different electrophiles and reaction conditions.

Table 1: Summary of Hypothetical Alkylation Results

Entry Electrophile (E-X) Yield (%) Diastereomeric Ratio (d.r.)¹ Product e.e. (%)²
1 Benzyl bromide TBD TBD TBD
2 Iodomethane TBD TBD TBD
3 Allyl iodide TBD TBD TBD

| 4 | n-Butyl iodide | TBD | TBD | TBD |

¹ Determined by ¹H NMR analysis of the crude reaction mixture. ² Determined by chiral HPLC analysis of the final carboxylic acid product after cleavage.

A diastereomeric ratio exceeding 95:5 is generally considered good to excellent for a new chiral auxiliary, demonstrating its potential utility in synthesis.

Conclusion and Future Work

This document provides a foundational research plan to systematically evaluate (2R,5S)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary. The protocols for acylation, diastereoselective alkylation, and cleavage are based on robust, well-established methodologies in asymmetric synthesis. The proposed stereochemical model provides a testable hypothesis for the mechanism of induction.

If initial results from the benchmark alkylation reactions are promising (high d.r. and good yields), further investigations would be warranted. These could include:

  • Exploring other asymmetric transformations: Adapting the system for diastereoselective aldol reactions, Michael additions, or conjugate additions.[5]

  • Optimization of reaction conditions: Screening different bases, solvents, temperatures, and additives to maximize diastereoselectivity.

  • Broadening the substrate scope: Testing a wider range of acyl groups and electrophiles.

The systematic application of this research primer will definitively establish the viability and potential of this C₂-symmetric piperazine as a new tool for the asymmetric synthesis community.

References

Application of (2R,5S)-1-Boc-2,5-dimethylpiperazine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Chiral Piperazine Scaffolds

In the landscape of modern peptide science and drug discovery, the pursuit of molecules with enhanced stability, refined conformational rigidity, and superior biological activity is paramount. Peptides, while offering remarkable specificity, are often beleaguered by proteolytic degradation and undesirable flexibility, limiting their therapeutic potential. Peptidomimetics, molecules that mimic the structure and function of peptides, provide a compelling solution to these challenges. Among the diverse scaffolds utilized in peptidomimetic design, chiral piperazines have emerged as exceptionally versatile building blocks.

This technical guide focuses on the application of (2R,5S)-1-Boc-2,5-dimethylpiperazine , a chiral disubstituted piperazine, in peptide synthesis. The cis-orientation of the two methyl groups, combined with the orthogonal Boc-protection strategy, offers a unique platform for introducing conformational constraints and novel structural diversity into peptide and peptidomimetic architectures. The mono-Boc protection allows for selective functionalization at the second nitrogen, enabling its use as both a scaffold to be elaborated upon and as a unique building block for incorporation into a growing peptide chain.[1][2] This guide will provide an in-depth exploration of its utility, supported by detailed protocols for both solid-phase and solution-phase applications, empowering researchers to leverage this valuable tool in their synthetic endeavors.

Core Principles and Mechanistic Rationale

The strategic incorporation of (2R,5S)-1-Boc-2,5-dimethylpiperazine into a peptide backbone serves two primary objectives:

  • Conformational Constraint: The rigid, six-membered ring of the piperazine core significantly reduces the conformational freedom of the resulting peptidomimetic compared to its linear peptide counterpart.[3] This pre-organization of the molecule into a more defined three-dimensional structure can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[4] The cis-dimethyl substitution further refines the accessible conformations of the piperazine ring.

  • Metabolic Stability: The replacement of a native peptide bond with the piperazine scaffold eliminates a potential cleavage site for proteases, thereby enhancing the metabolic stability and in vivo half-life of the resulting molecule. This is a critical attribute for the development of peptide-based therapeutics.[5]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental to its application. It is stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), revealing a secondary amine ready for subsequent peptide coupling.[2][6]

Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine

A robust synthesis of the title compound is crucial for its application. A common synthetic route begins with readily available chiral precursors, such as L-alanine methyl ester hydrochloride and Boc-D-alanine, and proceeds through the formation of a diketopiperazine intermediate, followed by reduction and protection steps.[7]

Diagram 1: Synthetic Workflow for (2R,5S)-1-Boc-2,5-dimethylpiperazine

G A L-Alanine Methyl Ester HCl + Benzyl Bromide B Boc-D-Alanine Coupling (EDCI, DMAP) A->B Step 1 C Diketopiperazine Formation (TFA, Heat) B->C Step 2 D Reduction of Diketopiperazine (LiAlH4) C->D Step 3 E Boc Protection (Boc Anhydride) D->E Step 4 F Debenzylation (H2, Pd/C) E->F Step 5 G (2R,5S)-1-Boc-2,5-dimethylpiperazine F->G Final Product

Caption: A representative synthetic pathway for preparing the target chiral piperazine.

Application in Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of (2R,5S)-1-Boc-2,5-dimethylpiperazine is as a scaffold in solid-phase peptide synthesis (SPPS). In this approach, the piperazine is first immobilized onto a solid support, and peptide chains are subsequently elongated from one or both of its nitrogen atoms.

Protocol 1: Immobilization and Elongation on Solid Support

This protocol describes the immobilization of (2R,5S)-1-Boc-2,5-dimethylpiperazine onto a 2-chlorotrityl chloride (2-CTC) resin and subsequent peptide chain elongation.

Materials:

  • (2R,5S)-1-Boc-2,5-dimethylpiperazine

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Experimental Workflow:

Diagram 2: SPPS Workflow using the Piperazine Scaffold

G cluster_0 Scaffold Immobilization cluster_1 Peptide Elongation Cycle cluster_2 Cleavage & Purification A Swell 2-CTC Resin in DCM B React with (2R,5S)-1-Boc-2,5-dimethylpiperazine + DIPEA in DCM A->B C Wash Resin (DCM, DMF) B->C D Boc Deprotection (TFA in DCM) C->D E Neutralization (DIPEA in DMF) D->E F Couple Fmoc-Amino Acid (HATU, DIPEA in DMF) E->F G Fmoc Deprotection (Piperidine in DMF) F->G H Couple next Fmoc-Amino Acid G->H I Repeat Cycle H->I J Final Fmoc Deprotection I->J K Wash and Dry Resin J->K L Cleave from Resin with Cocktail K->L M Precipitate with Cold Ether L->M N Purify by HPLC M->N

Caption: Step-wise workflow for solid-phase synthesis using the chiral piperazine scaffold.

Step-by-Step Methodology:

  • Resin Swelling and Piperazine Immobilization:

    • Swell 2-CTC resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes.

    • In a separate flask, dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine (2.4 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

    • Drain the DCM from the swollen resin and add the piperazine solution, followed by DIPEA (4.8 mmol, 4.0 eq.).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

  • Boc Deprotection:

    • Add a solution of 20-50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[2]

    • Drain the TFA solution.

    • Add a fresh solution of 20-50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

    • Wash the resin with DMF (5 x 10 mL).

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3.6 mmol, 3.0 eq.) with HATU (3.5 mmol, 2.9 eq.) and DIPEA (7.2 mmol, 6.0 eq.) in DMF (7 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Peptide Elongation:

    • Perform subsequent Fmoc deprotection and amino acid couplings using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Add the cleavage cocktail (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Solution-Phase Peptide Synthesis

(2R,5S)-1-Boc-2,5-dimethylpiperazine can also be used in solution-phase synthesis, where it is coupled to a peptide fragment. This approach is advantageous for larger-scale synthesis and for fragments that may be difficult to assemble on a solid support.

Protocol 2: Solution-Phase Coupling of a Peptide Fragment

This protocol outlines the coupling of a C-terminally protected peptide fragment to the free secondary amine of (2R,5S)-1-Boc-2,5-dimethylpiperazine following Boc deprotection of the piperazine itself.

Materials:

  • (2R,5S)-1-Boc-2,5-dimethylpiperazine

  • N-terminally protected peptide with a free carboxylic acid (e.g., Boc-Ala-Phe-OH)

  • HATU or HBTU/HOBt as coupling reagents[8]

  • DIPEA

  • Anhydrous DMF or DCM

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Step-by-Step Methodology:

  • Boc Deprotection of the Piperazine:

    • Dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 mmol) in a 1:1 mixture of TFA and DCM (10 mL).

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

    • Concentrate the solution under reduced pressure to remove the majority of TFA and DCM. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting piperazine TFA salt is used directly in the next step.

  • Peptide Coupling Reaction:

    • Dissolve the N-protected peptide acid (e.g., Boc-Ala-Phe-OH, 1.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL).

    • Add HATU (1.1 mmol, 1.1 eq.) and DIPEA (3.0 mmol, 3.0 eq.) to the peptide solution and stir for 5 minutes to pre-activate.

    • Add a solution of the deprotected (2R,5S)-2,5-dimethylpiperazine TFA salt (1.2 mmol, 1.2 eq.) in DMF (5 mL) to the activated peptide solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired peptidomimetic.

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Scale Typically smaller scale (mg to g)More amenable to larger scale (g to kg)
Purification Simplified (washing on resin)Requires extraction and chromatography
Reagent Use Excess reagents are commonStoichiometric or slight excess of reagents
Automation Highly amenable to automationGenerally a manual process
Applicability Ideal for library synthesis and complex peptidesSuitable for convergent synthesis of large peptides

Table 1: Comparison of Solid-Phase vs. Solution-Phase Application.

Characterization and Quality Control

The successful synthesis of peptides and peptidomimetics incorporating the (2R,5S)-2,5-dimethylpiperazine scaffold must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and stereochemistry of the final compound. NOESY experiments can provide insights into the conformation of the piperazine ring and the overall peptide structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and for purification.

Conclusion and Future Perspectives

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a powerful and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its straightforward incorporation into both solid-phase and solution-phase synthetic workflows allows for the creation of novel molecular architectures with potentially enhanced biological properties. The ability to introduce rigidity and improve metabolic stability makes this and related chiral piperazine scaffolds highly valuable in the design of next-generation peptide-based therapeutics. Future applications will likely see the development of more complex and diverse libraries based on this scaffold, aiding in the discovery of potent and selective modulators of challenging biological targets.

References

Introduction: The Privileged Piperazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (2R,5S)-1-Boc-2,5-dimethylpiperazine for Drug Discovery

The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful therapeutic agents.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts a unique combination of properties. These nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as donors, enhancing aqueous solubility and bioavailability—key attributes in drug pharmacokinetics.[1][2] The piperazine moiety is a key component in blockbuster drugs targeting a wide array of conditions, including cancer (Imatinib), viral infections (Indinavir), and central nervous system disorders.[1][3]

Introducing substituents onto the piperazine core, particularly on the nitrogen atoms, is a primary strategy for modulating a compound's pharmacological activity, selectivity, and safety profile.[4] However, the symmetrical nature of piperazine presents a synthetic challenge: achieving selective mono-alkylation over di-alkylation. This is elegantly solved by using a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms.[5][6]

This guide focuses on the N-alkylation of a specific, chirally pure building block: (2R,5S)-1-Boc-2,5-dimethylpiperazine . The trans stereochemistry of the methyl groups provides a defined three-dimensional structure, which is critical for optimizing interactions with biological targets. The Boc group deactivates one nitrogen, directing alkylation to the remaining secondary amine and providing a reliable route to diverse, chirally pure N-substituted piperazine derivatives.[5]

We present two robust and widely applicable protocols for the N-alkylation of this valuable intermediate: Direct Alkylation via Nucleophilic Substitution and Reductive Amination .

Core Methodologies: A Comparative Overview

The choice of N-alkylation strategy depends on the nature of the alkyl group to be introduced and the desired reaction conditions.

  • Direct Alkylation: This method involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide (R-X) or sulfonate. It is a classic SN2 reaction that requires a base to neutralize the acid generated. This approach is straightforward and effective for introducing primary and some secondary alkyl groups.

  • Reductive Amination: This powerful one-pot reaction introduces an alkyl group by first forming an iminium ion intermediate from the piperazine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[7][8] This method is exceptionally versatile, avoids the need for potentially harsh alkyl halides, and is particularly useful for introducing more complex or sterically hindered substituents.[9]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of (2R,5S)-1-Boc-2,5-dimethylpiperazine using an alkyl bromide in the presence of a mild inorganic base.

Causality and Experimental Rationale:

  • Reagent Selection: (2R,5S)-1-Boc-2,5-dimethylpiperazine serves as the nucleophile. An alkyl bromide is chosen as a good balance between reactivity and stability.

  • Base: Potassium carbonate (K₂CO₃) is an inexpensive, mild, and easily removable base that effectively scavenges the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile (ACN) is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the cation of the base while leaving the nucleophile relatively free to react.

Mechanism: Direct Alkylation (SN2)

Caption: Workflow for Direct N-Alkylation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2R,5S)-1-Boc-2,5-dimethylpiperazine214.301.01.0
Alkyl Halide (e.g., Benzyl Bromide)171.041.11.1
Potassium Carbonate (K₂CO₃)138.212.02.0
Acetonitrile (ACN), anhydrous-10 mL-
Step-by-Step Protocol
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 mmol, 214.3 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 188.1 mg or 0.13 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor Progress: Check the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting piperazine.

  • Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the alkylation of (2R,5S)-1-Boc-2,5-dimethylpiperazine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Causality and Experimental Rationale:

  • Reagent Selection: An aldehyde or ketone is used to introduce the desired alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive amination.[7] It is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound. It is also less water-sensitive than other hydrides like NaBH₃CN.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents as they are relatively non-reactive and effectively dissolve the reactants and intermediates.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when reacting with less reactive ketones.

Mechanism: Reductive Amination

G reactant reactant intermediate intermediate reagent reagent product product Amine (Boc)Pip-NH Imine Iminium Ion [(Boc)Pip-N=CHR]+ Amine->Imine + Aldehyde Aldehyde R-CHO FinalProduct Final Product (Boc)Pip-N-CH₂R Imine->FinalProduct + STAB STAB NaBH(OAc)₃ Start N-Alkyl-N'-Boc-Piperazine inv1 Start->inv1 Acid TFA or HCl Acid->inv1 Product N-Alkyl-Piperazine (Salt form) inv2 inv1->inv2 + inv2->Product Solvent (e.g., DCM, Dioxane)

References

Application Notes and Protocols for Coupling Reactions Involving (2R,5S)-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (2R,5S)-2,5-dimethylpiperazine Scaffold

(2R,5S)-2,5-dimethylpiperazine, a chiral, non-planar diamine, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, chair-like conformation and the stereospecific orientation of its methyl groups provide a unique three-dimensional framework that can effectively probe the binding pockets of biological targets. This inherent structural constraint often leads to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. Furthermore, the presence of two secondary amines allows for the divergent introduction of various substituents, making it an ideal building block for the construction of diverse chemical libraries in drug discovery programs.[1]

However, the symmetrical nature and the steric hindrance imposed by the methyl groups present unique challenges for the selective functionalization of its two nitrogen atoms. This guide provides a comprehensive overview of robust and field-proven protocols for the efficient coupling of the free amine of deprotected (2R,5S)-2,5-dimethylpiperazine, focusing on amide bond formation, urea and thiourea synthesis, and reductive amination. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these critical reactions.

Core Challenge: Selective Mono-functionalization

The primary hurdle in harnessing the full potential of the (2R,5S)-2,5-dimethylpiperazine scaffold is achieving selective mono-functionalization. Direct reaction with one equivalent of a coupling partner often leads to a mixture of mono- and di-substituted products, which can be difficult to separate. To address this, an orthogonal protection strategy is highly recommended. The most common and effective approach is the mono-Boc protection of the diamine.

Protocol 1: Selective Mono-Boc Protection of (2R,5S)-2,5-dimethylpiperazine

This protocol leverages the use of a slight excess of the diamine to favor mono-protection.

Materials:

  • (2R,5S)-2,5-dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (2R,5S)-2,5-dimethylpiperazine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired mono-Boc-(2R,5S)-2,5-dimethylpiperazine.

Causality Behind Experimental Choices:

  • Excess Diamine: Using a slight excess of the starting diamine statistically favors the formation of the mono-protected product over the di-protected byproduct.

  • Slow Addition at 0 °C: This minimizes the formation of the di-Boc protected piperazine by controlling the reaction rate and reducing the likelihood of a second acylation event.

  • Aqueous Workup: The basic wash with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts.

Amide Bond Formation: The Cornerstone of Library Synthesis

Amide bond formation is the most frequently employed reaction in medicinal chemistry. For a sterically hindered secondary amine like (2R,5S)-2,5-dimethylpiperazine, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions. Uronium-based reagents such as HATU are generally superior for these challenging couplings.[2]

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly efficient for a wide range of carboxylic acids, including those with steric bulk.

Materials:

  • Mono-Boc-(2R,5S)-2,5-dimethylpiperazine

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% aqueous LiCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of mono-Boc-(2R,5S)-2,5-dimethylpiperazine (1.2 equivalents) in DMF to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA generates the highly reactive acyl-OAt ester in situ, which readily reacts with the secondary amine.

  • Stoichiometry: A slight excess of the amine and coupling reagent ensures complete consumption of the often more valuable carboxylic acid.

  • Work-up with LiCl: Washing with a lithium chloride solution is a highly effective method for removing residual DMF from the organic phase.

Coupling ReagentBaseSolventKey AdvantagesConsiderations
HATU DIPEA, TEADMF, NMPHigh efficiency for hindered amines, low racemizationHigher cost
HBTU/TBTU DIPEA, TEADMF, DCMGood efficiency, lower cost than HATUCan be less effective for extremely hindered substrates
EDC/HOBt DIPEA, NMMDMF, DCMCost-effective, water-soluble byproductsSlower reaction times, potential for side reactions

Urea and Thiourea Synthesis: Expanding Structural Diversity

The formation of ureas and thioureas provides access to a different class of derivatives with distinct hydrogen bonding capabilities, which can be crucial for target engagement.

Protocol 3: Urea Synthesis via Isocyanate Addition

This is a straightforward and high-yielding method for the preparation of ureas.

Materials:

  • Mono-Boc-(2R,5S)-2,5-dimethylpiperazine

  • Isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve mono-Boc-(2R,5S)-2,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM.

  • Add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Thiourea Synthesis using Isothiocyanates

Similar to urea synthesis, this protocol offers a direct route to thiourea derivatives.

Materials:

  • Mono-Boc-(2R,5S)-2,5-dimethylpiperazine

  • Isothiocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve mono-Boc-(2R,5S)-2,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM.

  • Add the isothiocyanate (1.05 equivalents) at room temperature.

  • Stir the reaction for 2-6 hours. The reaction may require gentle heating (40 °C) for less reactive isothiocyanates.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture and purify by flash column chromatography.

Trustworthiness of the Protocols: The direct addition of isocyanates and isothiocyanates to amines is a highly reliable and generally clean reaction, often proceeding to completion with minimal side products, making it a trustworthy method for library synthesis.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful tool for introducing alkyl groups onto the piperazine nitrogen, offering an alternative to direct alkylation which can be prone to over-alkylation.

Protocol 5: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the reductive amination of sterically hindered secondary amines.

Materials:

  • Mono-Boc-(2R,5S)-2,5-dimethylpiperazine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve mono-Boc-(2R,5S)-2,5-dimethylpiperazine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (0.1 equivalents), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Authoritative Grounding: The use of STAB for reductive aminations is a well-established and widely cited method in organic synthesis due to its mildness and high chemoselectivity.

Final Deprotection Step

The final step in the synthesis of the desired (2R,5S)-2,5-dimethylpiperazine derivative is the removal of the Boc protecting group.

Protocol 6: Boc Deprotection

Materials:

  • Boc-protected (2R,5S)-2,5-dimethylpiperazine derivative

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Add an excess of 4M HCl in 1,4-dioxane (or a 20-50% solution of TFA in DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product.

  • Collect the solid by filtration and dry under vacuum.

Visualization of Workflows

Coupling_Workflow cluster_start Starting Material cluster_protection Selective Protection cluster_coupling Coupling Reactions cluster_deprotection Final Step start (2R,5S)-2,5-dimethylpiperazine mono_boc Mono-Boc Protected Piperazine start->mono_boc (Boc)₂O amide Amide Formation mono_boc->amide R-COOH, HATU urea Urea Formation mono_boc->urea R-NCO thiourea Thiourea Formation mono_boc->thiourea R-NCS red_am Reductive Amination mono_boc->red_am R-CHO, STAB deprotected Final Product amide->deprotected TFA or HCl urea->deprotected TFA or HCl thiourea->deprotected TFA or HCl red_am->deprotected TFA or HCl

Caption: General workflow for the functionalization of (2R,5S)-2,5-dimethylpiperazine.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid Active_Ester Acyl-OAt Ester RCOOH->Active_Ester + HATU, DIPEA HATU HATU Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int + Piperazine Piperazine Mono-Boc-Piperazine Amide Amide Product Tetrahedral_Int->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Application Note: Unambiguous Determination of the Absolute Configuration of Chiral Piperazines Using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

The piperazine motif is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals. When a piperazine derivative possesses one or more stereocenters, the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while physically similar, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects.

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process.[2][3] This ensures that optimization studies are conducted on the correct stereoisomer, validating the lead compound for subsequent patenting and clinical trials.[2]

While several techniques, such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with chiral shift reagents, can provide stereochemical information, single-crystal X-ray crystallography remains the definitive "gold standard" method.[4][5][6] It provides a direct, three-dimensional visualization of the molecular structure at the atomic level, offering an unambiguous and irrefutable assignment of the absolute configuration.[7][8] This application note provides a comprehensive guide to the theory, experimental workflow, and detailed protocols for determining the absolute configuration of chiral piperazines using X-ray crystallography.

The Crystallographic Principle: Harnessing Anomalous Dispersion

The ability to determine absolute configuration via X-ray diffraction hinges on a physical phenomenon known as anomalous dispersion or resonant scattering.[9][10][11]

Normally, X-ray diffraction data adheres to Friedel's Law, which states that the intensity of a reflection from a set of crystal planes (hkl) is identical to the intensity of the reflection from the opposite side of those planes (-h-k-l). This creates an inversion center in the diffraction pattern, making it impossible to distinguish between a molecule and its mirror image.

However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering is no longer perfectly elastic.[12][13] This inelastic interaction introduces a phase shift, causing the scattering factor of the atom to become a complex number. As a result, Friedel's Law breaks down, and the intensities of the Friedel pairs, I(hkl) and I(-h-k-l), are no longer equal.[12][14] These differing reflections are known as Bijvoet pairs .

By precisely measuring the intensity differences between a large number of Bijvoet pairs, one can determine which of the two possible enantiomeric structures (the model being refined or its mathematical inverse) correctly matches the experimental data.

The Flack Parameter: A Quantitative Measure of Absolute Structure

To quantify the correctness of the assigned configuration, the Flack parameter (x) was developed by H.D. Flack.[13][14] This parameter is refined against the diffraction data and essentially describes the molar fraction of the inverted enantiomer in the crystal.

The interpretation of the Flack parameter is straightforward:

  • x ≈ 0: The refined model has the correct absolute configuration.

  • x ≈ 1: The inverted structure is correct. The coordinates should be inverted, and the refinement repeated.

  • x ≈ 0.5: The crystal is likely a racemic twin, containing equal amounts of both enantiomers.

A successful determination requires the Flack parameter to be close to 0 with a very small standard uncertainty (s.u.), typically less than 0.08 for an enantiopure sample.[15] Modern crystallographic software also calculates the Hooft parameter (y) , a statistically more robust alternative based on Bayesian statistics, which provides a complementary validation.[13][16][17]

Comprehensive Experimental Workflow

The successful determination of absolute configuration is a multi-stage process, where the quality of the outcome at each step depends on the success of the preceding one.

Workflow cluster_0 Stage 1: Sample Preparation cluster_1 Stage 2: Data Collection cluster_2 Stage 3: Structure Determination cluster_3 Stage 4: Final Output Crystallization High-Quality Single Crystal Growth Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solution Structure Solution & Refinement Processing->Solution Validation Absolute Configuration Validation (Flack x) Solution->Validation Result Unambiguous R/S Assignment Validation->Result

Caption: Workflow for absolute configuration determination.

Detailed Methodologies and Protocols

Protocol 1: Crystallization of Chiral Piperazine Derivatives

This is the most critical and often rate-limiting step. The goal is to grow well-ordered, single crystals of suitable size (ideally 0.1 - 0.3 mm in all dimensions).[18]

Expert Insight: Slow crystal growth is paramount. Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. Patience at this stage saves significant time and effort later.[19]

Materials:

  • Enantiomerically pure piperazine derivative (>99% ee).

  • A range of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, hexane, water).

  • Small glass vials (1-4 mL).

  • Parafilm or screw caps.

  • Microscope for crystal inspection.

Procedure:

  • Solubility Screening: Determine the solubility of your compound in various solvents. Identify solvents in which it is sparingly soluble and solvent/anti-solvent pairs (one in which it is soluble, one in which it is insoluble).

  • Method 1: Slow Evaporation a. Prepare a nearly saturated solution of the piperazine derivative in a suitable solvent in a small vial. b. Loosely cap the vial or cover it with parafilm. Pierce a few small holes in the parafilm with a needle. c. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Method 2: Vapor Diffusion a. Prepare a concentrated solution of the compound in a good solvent. b. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (in which the compound is insoluble but the solvent is miscible). c. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

  • Method 3: Cooling a. Prepare a saturated solution of the compound at an elevated temperature. b. Filter the solution while hot to remove any particulate matter. c. Allow the solution to cool to room temperature slowly. If no crystals form, transfer to a refrigerator (4 °C) and then a freezer (-20 °C), allowing for slow cooling at each stage.

  • Pro-Tip for Piperazines: Piperazines are basic. If the free base is difficult to crystallize (e.g., it is an oil), consider forming a salt. Reacting the piperazine with a suitable acid (e.g., HCl, HBr, or an organic acid) can drastically improve crystallinity.[11] This also introduces a heavier atom (Cl, Br), which enhances the anomalous scattering signal, making the absolute configuration determination more robust, especially if the parent molecule only contains light atoms (C, H, N, O).[11][13]

Protocol 2: X-ray Diffraction Data Collection

Expert Insight: The choice of X-ray wavelength is crucial. Copper radiation (Cu Kα, λ ≈ 1.54 Å) is strongly recommended for organic molecules as it generates a significantly stronger anomalous signal from light atoms like oxygen compared to Molybdenum radiation (Mo Kα, λ ≈ 0.71 Å).[12]

Procedure:

  • Crystal Selection: Under a polarized light microscope, select a crystal that is transparent, has sharp edges, and shows no visible cracks or defects.[19] The crystal should extinguish light cleanly when the polarizers are rotated.

  • Mounting: Carefully mount the selected crystal on a cryo-loop or glass fiber attached to a goniometer head.[18]

  • Data Collection Setup: a. Mount the goniometer head on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. b. Center the crystal in the X-ray beam. c. Select the appropriate X-ray source (preferably Cu Kα). d. Set up the data collection strategy to measure a high redundancy of data (collecting the same reflections multiple times) and a full sphere of diffraction data. This ensures that Bijvoet pairs are measured accurately. e. Begin the data collection run.

Protocol 3: Structure Refinement and Absolute Configuration Validation

This stage is performed using specialized crystallographic software (e.g., Olex2, SHELX, CRYSTALS).

  • Data Processing: The raw diffraction images are integrated and scaled to produce a reflection file.

  • Space Group Determination: The software determines the crystal's space group. For an enantiopure chiral compound, this must be one of the 65 Sohncke space groups (which lack inversion centers or mirror planes).[9][12]

  • Structure Solution & Refinement: The structure is solved using methods like 'direct methods' to get an initial model. This model is then refined against the experimental data to improve the fit, optimizing atomic positions and thermal parameters.

  • Absolute Configuration Analysis: a. After the structural model has converged, perform the final refinement including the calculation of the Flack parameter. b. Analyze the output carefully.

Data Interpretation and Presentation

The final validation of the absolute configuration rests on the Flack parameter and its standard uncertainty (s.u.).

Flack Parameter (x) ValueStandard Uncertainty (s.u.)InterpretationAction Required
~ 0.0< 0.08The absolute configuration is correct as modeled.[15]Report the final structure with the determined R/S assignments.
~ 1.0< 0.08The absolute configuration is inverted.[14]Invert the atomic coordinates, re-refine, and confirm that x is now ~0.
~ 0.5SmallThe crystal is a racemic twin or a conglomerate of enantiomers.[14]The sample is not enantiopure. Further chemical purification is needed.
Any valueLarge (> 0.1)The anomalous signal is too weak for a conclusive determination.[20]Re-collect data with Cu radiation or derivatize with a heavier atom.

Table 1: Interpretation of the Flack Parameter for Absolute Configuration Determination.

A report for a successful determination on a hypothetical (S)-piperazine derivative might contain the following crystallographic data:

ParameterValue
Chemical FormulaC₁₂H₁₈N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Wavelength1.54178 Å (Cu Kα)
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Flack Parameter (x) 0.02(4)
Hooft Parameter (y) 0.01(4)
Conclusion Absolute configuration confirmed.

Table 2: Example Crystallographic Data Summary.

Conclusion

Single-crystal X-ray crystallography provides the most reliable and authoritative method for the determination of the absolute configuration of chiral piperazines.[6][21] By leveraging the physical principle of anomalous dispersion, this technique allows for a direct and unambiguous assignment of stereochemistry, a critical requirement in modern drug discovery and development.[3][5] A successful outcome is contingent on a meticulous experimental approach, beginning with the growth of high-quality single crystals and culminating in a careful analysis of the diffraction data. The protocols and insights provided in this guide offer a robust framework for researchers to confidently establish the stereochemical integrity of their novel piperazine-based pharmaceutical compounds.

References

Application Note: High-Purity Recrystallization of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a pivotal chiral building block in contemporary pharmaceutical synthesis. The stereochemical integrity and chemical purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the resulting active pharmaceutical ingredients (APIs). Recrystallization stands as a robust, scalable, and cost-effective method for achieving the requisite high purity (>99%).[1] This document provides a comprehensive, experience-driven guide to developing a successful recrystallization protocol for this specific compound. It moves beyond a simple list of steps to explain the underlying chemical principles, offering a framework for rational solvent selection, process optimization, and troubleshooting.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] The core principle involves dissolving the impure material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, ideally, remain dissolved in the cooled solvent, known as the mother liquor.[2]

The success of this technique for this compound hinges on exploiting its specific physicochemical properties. The molecule possesses:

  • A non-polar tert-butoxycarbonyl (Boc) group: Imparting solubility in organic solvents.[3][4]

  • A polar piperazine ring: A heterocyclic diamine structure.[5]

  • An ionic hydrochloride salt: Significantly increasing the compound's polarity and potential for hydrogen bonding.

This amphiphilic nature suggests that single-solvent systems or, more likely, binary solvent systems (a "solvent" and an "anti-solvent") will be most effective for achieving the ideal solubility profile.

The Cornerstone of Success: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a recrystallization protocol.[6] An ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot but very little when cold.

Logical Framework for Solvent Screening

A systematic, small-scale screening process is essential to identify the optimal solvent or solvent system efficiently. The following table outlines a logical approach to this screening.

Solvent Class Candidate Solvents Rationale & Expected Behavior
Polar Protic Isopropanol (IPA), Ethanol, MethanolThe hydrochloride salt is likely to be soluble in lower alcohols. A steep solubility gradient with temperature is often observed.
Polar Aprotic Acetonitrile (MeCN), AcetoneThese solvents offer a different polarity and hydrogen bonding profile. Acetone, in particular, can be effective for precipitating hydrochloride salts.[7]
Non-Polar Heptane, TolueneThe compound is expected to be poorly soluble in these solvents. They are primarily useful as "anti-solvents" in binary systems.
Binary Systems IPA/Water, MeCN/Water, IPA/HeptaneThese mixtures allow for fine-tuning of the solvent polarity to achieve ideal solubility. For example, the compound might be dissolved in hot IPA, followed by the addition of Heptane as an anti-solvent to induce crystallization.
Visualizing the Solvent Selection Process

The decision-making process for solvent selection can be visualized as a logical flow.

Start Select Test Solvent Add_Solid Add ~50 mg of crude solid to 1 mL of solvent Start->Add_Solid Check_Cold Is it soluble at room temperature? Add_Solid->Check_Cold Heat Heat mixture to boiling Check_Cold->Heat No Bad_Solvent1 Discard. (Too soluble) Check_Cold->Bad_Solvent1 Yes Check_Hot Does it dissolve? Heat->Check_Hot Cool Cool slowly to room temp, then place in ice bath Check_Hot->Cool Yes Try_More Add more solvent (up to 3 mL) & reheat Check_Hot->Try_More No Check_Crystals Do crystals form? Cool->Check_Crystals Good_Solvent Potential Solvent! Proceed to scale-up. Check_Crystals->Good_Solvent Yes Check_Crystals->Bad_Solvent1 No Bad_Solvent2 Discard. (Insoluble) Try_More->Check_Hot

Caption: Logic diagram for single-solvent screening.

Optimized Protocol for Recrystallization

This protocol is based on the common finding that moderately polar alcohols, such as isopropanol (IPA), are effective for recrystallizing piperazine salts.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Deionized Water (if using a binary system)

  • Erlenmeyer flasks

  • Magnetic stir bar and stir plate with heating

  • Büchner funnel and vacuum filtration flask

  • Filter paper

  • Vacuum oven

Step-by-Step Methodology

1. Dissolution:

  • Place 10.0 g of the crude material into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of isopropanol. The exact volume will depend on the impurity profile.

  • Begin stirring and gently heat the mixture to 70-80 °C.[6] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • If the solid does not dissolve completely, add more IPA in small (2-3 mL) increments until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.

2. (Optional) Hot Filtration:

  • If the hot solution contains insoluble particulate matter, a hot filtration is necessary.

  • Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate.

  • Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it into the clean, hot flask. This step must be performed rapidly to prevent premature crystallization in the funnel.

3. Controlled Cooling & Crystallization:

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[6]

  • Once the flask has reached room temperature, a significant amount of crystalline solid should be visible.

  • To maximize the yield, submerge the flask in an ice-water bath for at least 30-60 minutes to further decrease the compound's solubility.

4. Crystal Isolation and Washing:

  • Collect the crystallized solid by vacuum filtration using a Büchner funnel.

  • Wash the collected "crystal cake" with a small portion (e.g., 2 x 10 mL) of ice-cold isopropanol. This removes the residual mother liquor, which contains the dissolved impurities. Using cold solvent is crucial to minimize re-dissolving the purified product.

  • Continue to pull a vacuum through the cake for 10-15 minutes to partially dry the crystals.

5. Drying:

  • Transfer the purified crystals to a clean, tared watch glass or drying dish.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.[6] This typically takes 4-12 hours.

6. Purity Verification:

  • Assess the purity of the final product using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.[1] A melting point determination can also serve as a quick indicator of purity.

Visual Workflow of the Protocol

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Dissolve 1. Dissolve Crude Solid in Hot IPA Hot_Filter 2. Hot Filtration (If Needed) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Hot_Filter->Cool Isolate 4. Vacuum Filtration & Cold Wash Cool->Isolate Dry 5. Vacuum Drying Isolate->Dry Analyze 6. Purity Analysis (HPLC, NMR) Dry->Analyze

Caption: Step-by-step experimental workflow.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is too concentrated.2. Cooling is too rapid.3. The compound's melting point is below the solvent's boiling point.1. Add a small amount more of hot solvent until the oil redissolves, then cool slowly.2. Reheat to dissolve and ensure very slow, insulated cooling.
No or Poor Crystal Formation 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.1. Boil off a portion of the solvent to increase concentration and attempt cooling again.2. Scratch the inner wall of the flask with a glass rod at the solvent line to create nucleation sites.3. Add a single "seed" crystal from a previous batch.
Low Yield 1. Used a large excess of solvent.2. Premature crystallization during hot filtration.3. Washing with solvent that was not ice-cold.1. Adhere to the principle of using the minimum hot solvent.2. Ensure filtration apparatus is thoroughly pre-heated.3. Always use ice-cold solvent for washing and use it sparingly.
Final Product is Impure 1. Cooling was too fast, trapping impurities.2. The chosen solvent does not effectively separate the specific impurity.1. Repeat the recrystallization with a slower, more controlled cooling phase.2. Re-evaluate the solvent screen. Select a solvent system where the impurity is highly soluble even at low temperatures. A second recrystallization may be required.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2R,5S)-1-Boc-2,5-dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a primary focus on addressing low product yield.

Introduction

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a chiral building block of significant interest in medicinal chemistry. The introduction of a single tert-butyloxycarbonyl (Boc) protecting group onto the cis-2,5-dimethylpiperazine scaffold is a critical step that can be fraught with challenges, often leading to suboptimal yields. This guide provides a structured approach to identifying and resolving the root causes of low yield in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of (2R,5S)-1-Boc-2,5-dimethylpiperazine is significantly lower than expected. What are the most common culprits?

Low yield in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of the starting (2R,5S)-2,5-dimethylpiperazine unreacted.

  • Formation of Di-Boc Protected Byproduct: A common side reaction is the protection of both nitrogen atoms of the piperazine ring, leading to the formation of (2R,5S)-1,4-di-Boc-2,5-dimethylpiperazine.[1]

  • Steric Hindrance: The presence of the two methyl groups on the piperazine ring can sterically hinder the approach of the bulky Boc-anhydride, slowing down the reaction rate.[2][3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and the choice and amount of base can significantly impact the reaction's efficiency.

  • Product Loss During Work-up and Purification: The desired mono-Boc protected product can be lost during extraction and purification steps due to its physical properties.

The following sections will delve into each of these issues in more detail and provide actionable solutions.

Q2: How can I determine if my reaction is incomplete and what can I do to drive it to completion?

An incomplete reaction is often the primary reason for low yields.

Diagnosis:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress by TLC. The starting diamine should have a significantly lower Rf value (more polar) than the mono-Boc product. The di-Boc byproduct will have the highest Rf value (least polar). A persistent spot corresponding to the starting material indicates an incomplete reaction.

  • LC-MS Analysis: For a more quantitative assessment, LC-MS can be used to determine the relative ratios of starting material, mono-Boc product, and di-Boc byproduct in an aliquot of the reaction mixture.

Solutions:

  • Optimize Reaction Time: If the reaction is sluggish due to steric hindrance, extending the reaction time may be necessary.[4] Monitor the reaction at regular intervals until the starting material is consumed.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers.[5] However, be cautious as higher temperatures can also promote the formation of the di-Boc byproduct.

  • Reagent Stoichiometry: Ensure that the Boc-anhydride is the limiting reagent, but a slight excess (e.g., 1.05-1.1 equivalents) can sometimes be beneficial to drive the reaction to completion. A large excess should be avoided to minimize di-Boc formation.

Q3: I am observing a significant amount of the di-Boc protected byproduct. How can I suppress its formation?

The formation of the di-Boc byproduct is a common challenge in the mono-protection of symmetrical diamines like piperazine.

Causality:

The mono-Boc protected piperazine is still nucleophilic and can react with another molecule of Boc-anhydride to form the di-protected species. This is a competing reaction that needs to be carefully controlled.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of Boc-anhydride. Using a slight excess or even a 1:1 molar ratio of the diamine to Boc-anhydride can favor mono-protection.

  • Slow Addition of Boc-anhydride: Adding the Boc-anhydride solution dropwise to a solution of the diamine over an extended period can help maintain a low concentration of the anhydride, thus favoring the reaction with the more nucleophilic starting diamine over the less nucleophilic mono-Boc product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-protection.

  • Choice of Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[5]

Experimental Protocol: Optimized Mono-Boc Protection

  • Dissolve (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM (5 mL/mmol).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours using a syringe pump or a dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the work-up procedure.

Q4: Could steric hindrance from the methyl groups be the primary issue, and how can I overcome it?

Yes, the cis-orientation of the two methyl groups can create a sterically hindered environment around the nitrogen atoms, making the nucleophilic attack on the bulky Boc-anhydride less favorable.[2][3]

Visualizing the Challenge:

StericHindrance

Strategies to Overcome Steric Hindrance:

StrategyRationale
Increase Reaction Temperature Provides more kinetic energy to the molecules to overcome the activation energy barrier.[2]
Prolong Reaction Time Allows more time for the sterically hindered reaction to proceed to completion.
Use a Catalyst While not always necessary for Boc protection, a catalyst like 4-dimethylaminopyridine (DMAP) can be used in small amounts to accelerate the reaction, although it may also increase the rate of di-protection.[6]
Alternative Boc Reagents While Boc-anhydride is most common, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) could be explored, although they are less common for this type of transformation.
Q5: I suspect product loss during work-up and purification. What is the best way to isolate the mono-Boc product?

The mono-Boc protected piperazine has an amphiphilic character, with a non-polar Boc group and a polar secondary amine. This can lead to solubility in both organic and aqueous phases, complicating extractions.

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, quench any unreacted Boc-anhydride by adding a small amount of water or a dilute solution of ammonium chloride.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Aqueous Work-up:

    • Add a saturated aqueous solution of sodium bicarbonate to the residue to ensure the secondary amine is in its free base form.

    • Extract the product with a suitable organic solvent like ethyl acetate or DCM. Perform multiple extractions (3-4 times) to ensure complete recovery of the product from the aqueous layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to elute the non-polar di-Boc byproduct first. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding a small amount of methanol or triethylamine) to elute the desired mono-Boc product. The unreacted starting diamine will remain on the baseline or elute at very high polarity.

    • TLC Monitoring: Carefully monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Troubleshooting Purification:

IssueSolution
Product Streaking on TLC/Column Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.
Poor Separation between Mono- and Di-Boc Products Use a longer column and a shallower gradient for the elution.
Product is Water Soluble If the product has significant water solubility, consider back-extracting the aqueous layer multiple times or saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.

Summary of Key Troubleshooting Points

Troubleshooting_Workflow

References

Navigating the Nuances of Dimethylpiperazine Protection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic transformation. Here, we move beyond basic protocols to delve into the mechanistic subtleties and practical challenges encountered in the laboratory. Our focus is to provide you with the expert insights needed to mitigate side reactions and optimize the selective synthesis of mono-Boc-protected dimethylpiperazine isomers, which are invaluable building blocks in contemporary drug discovery.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Boc protection of dimethylpiperazine isomers. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Issue 1: Low Yield of Mono-Boc Product with Significant Di-Boc Byproduct Formation

Question: I am attempting a mono-Boc protection of cis-2,6-dimethylpiperazine. However, my reaction yields a mixture containing a substantial amount of the di-protected byproduct, alongside unreacted starting material and the desired mono-protected product. How can I improve the selectivity for mono-protection?

Answer: This is the most prevalent challenge in the Boc protection of symmetrical diamines like dimethylpiperazine. The similar nucleophilicity of the two nitrogen atoms leads to competitive reactions. The key to enhancing mono-selectivity lies in differentiating the reactivity of the two nitrogens. Here are several strategies, ranging from simple stoichiometric adjustments to more robust procedural modifications:

  • Causality of Di-Boc Formation: The formation of the di-Boc byproduct occurs when the initially formed mono-Boc-dimethylpiperazine, still possessing a nucleophilic secondary amine, reacts with another equivalent of di-tert-butyl dicarbonate (Boc₂O). The rate of this second reaction relative to the first determines the product distribution.

  • Strategic Solutions:

    • Stoichiometric Control: While seemingly straightforward, simply using an excess of the dimethylpiperazine can statistically favor mono-protection. However, this is often not economically viable for valuable or multi-step synthesis precursors. A more refined approach is to use a sub-stoichiometric amount of Boc₂O (e.g., 0.8-0.9 equivalents). This will leave some unreacted starting material but can significantly suppress the formation of the di-Boc byproduct, simplifying purification.

    • Acid-Mediated Mono-Protonation: This is a highly effective and widely adopted strategy. By adding one equivalent of a suitable acid (e.g., HCl, TFA), one of the nitrogen atoms is protonated to form a non-nucleophilic ammonium salt.[1][2] The remaining free nitrogen can then selectively react with Boc₂O. In a model reaction with piperazine and one equivalent of HCl, isolated yields of 70-80% for the mono-Boc product have been achieved.[1] For sterically hindered diamines, trifluoroacetic acid (TFA) may offer improved yields over HCl.[1]

    • Slow Addition at Low Temperature: Adding the Boc₂O solution dropwise at a reduced temperature (e.g., 0 °C) helps to maintain a low instantaneous concentration of the electrophile. This minimizes the opportunity for the mono-protected intermediate to react with a second molecule of Boc₂O before all the initial dimethylpiperazine has reacted once.

Issue 2: Unexpected Side Product Identified as an N-Oxide

Question: After my Boc protection reaction of 1,4-dimethylpiperazine, I've isolated an unexpected byproduct which mass spectrometry suggests is the N-oxide of my starting material or product. What causes this and how can I prevent it?

Answer: N-oxide formation is a potential side reaction when working with tertiary amines, and can also occur with secondary amines, particularly when exposed to air (atmospheric oxygen) over extended periods.[3]

  • Mechanism of N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized. While Boc₂O is not a primary oxidant, prolonged reaction times, exposure to air, or the presence of trace oxidizing impurities can lead to the formation of N-oxides. Tertiary amines are particularly susceptible to this oxidation.

  • Preventative Measures:

    • Inert Atmosphere: The most effective way to prevent aerial oxidation is to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4] This involves degassing your solvents and blanketing the reaction vessel with an inert gas.

    • Minimize Reaction Time: Optimize your reaction conditions to proceed to completion in a shorter timeframe. Monitoring the reaction by TLC or LC-MS can help determine the point of maximum mono-Boc product formation, at which time the reaction should be quenched.

    • Use of Antioxidants: In some cases, though less common for this specific reaction, the addition of a radical scavenger or antioxidant could be considered if the problem persists despite using an inert atmosphere. However, this could complicate purification and should be approached with caution.

Issue 3: Reaction is Sluggish or Incomplete, Especially with Sterically Hindered Isomers

Question: I am working with trans-2,5-dimethylpiperazine, and the Boc protection is very slow and often incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: The steric hindrance imparted by the methyl groups, particularly in the trans configuration where they may adopt axial positions, can significantly reduce the nucleophilicity of the nitrogen atoms and impede the approach of the bulky Boc₂O reagent.

  • Impact of Steric Hindrance: The methyl groups on the piperazine ring can sterically shield the nitrogen atoms, slowing down the rate of nucleophilic attack on the Boc anhydride. This effect will be more pronounced in isomers where the methyl groups restrict access to the nitrogen lone pair.

  • Strategies to Overcome Steric Hindrance:

    • Increase Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also increase the rate of di-protection. A carefully controlled temperature elevation (e.g., to 40-50 °C) while monitoring the reaction is advised.

    • Use of a Catalyst: While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a more reactive intermediate. However, be aware that DMAP can also accelerate the formation of the di-Boc byproduct, so its use should be optimized.[5] Iodine has also been reported as an effective catalyst for Boc protection, sometimes even under solvent-free conditions.[1]

    • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which isomer of dimethylpiperazine is most susceptible to di-Boc formation?

Q2: What is the best method for purifying the mono-Boc-dimethylpiperazine product?

Purification typically involves a combination of extraction and chromatography.

  • Acid/Base Extraction: After the reaction, a workup with a mild acid wash can remove any unreacted dimethylpiperazine. If the di-Boc byproduct is present, it is often less polar than the mono-Boc product.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the mono-Boc product from the di-Boc byproduct and any other impurities.[6] A gradient elution system, for example with ethyl acetate in hexanes, is typically effective.

Q3: How can I monitor the progress of my Boc protection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting material and the formation of the products. The mono-Boc product will have a higher Rf value than the starting diamine, and the di-Boc product will have a higher Rf than the mono-Boc product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the starting material, mono-Boc product, and di-Boc byproduct by their respective molecular weights.

Section 3: Experimental Protocols & Data

Protocol 1: Selective Mono-Boc Protection of cis-2,6-Dimethylpiperazine via Acid Mediation

This protocol is optimized for selective mono-protection by deactivating one of the amine groups through protonation.

Materials:

  • cis-2,6-Dimethylpiperazine

  • Methanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 5% Sodium thiosulfate solution

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve cis-2,6-dimethylpiperazine (1.0 equiv.) in anhydrous methanol to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of TFA (1.0 equiv.) in methanol dropwise to the stirred piperazine solution over 15 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Boc₂O Addition: Prepare a solution of Boc₂O (1.0 equiv.) in methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the residue, add a 5% aqueous solution of sodium thiosulfate and extract with diethyl ether or hexanes to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >10 with a 20% NaOH solution.

  • Isolation: Extract the basic aqueous layer three times with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected product. If necessary, purify further by flash column chromatography on silica gel.

Table 1: Comparison of Strategies for Mono-Boc Protection
StrategyKey ParametersExpected Outcome
Stoichiometric Control 0.8-0.9 eq. Boc₂OGood mono-selectivity, incomplete conversion of starting material.
Acid Mediation 1.0 eq. Acid, 1.0 eq. Boc₂OHigh yield (70-80% reported for piperazine) of mono-Boc product.[1]
Catalysis Catalytic DMAP or IodineIncreased reaction rate, potential for reduced selectivity if not optimized.

Section 4: Visualizing the Reaction Landscape

Diagram 1: Reaction Scheme and Side Reactions

This diagram illustrates the desired mono-Boc protection pathway and the competing di-Boc side reaction.

Boc_Protection Dimethylpiperazine Dimethylpiperazine Mono_Boc Mono-Boc-Dimethylpiperazine (Desired Product) Dimethylpiperazine->Mono_Boc Desired Reaction Boc2O_1 Boc₂O (1 eq) Di_Boc Di-Boc-Dimethylpiperazine (Side Product) Mono_Boc->Di_Boc Side Reaction Boc2O_2 Boc₂O

Caption: Desired mono-protection vs. undesired di-protection pathway.

Diagram 2: Troubleshooting Workflow for Low Mono-Selectivity

This workflow provides a logical sequence of steps to address poor selectivity in the Boc protection of dimethylpiperazine.

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product (High Di-Boc Formation) Check_Stoichiometry Verify Stoichiometry of Boc₂O (≤ 1.0 eq.) Start->Check_Stoichiometry Implement_Acid Implement Acid-Mediation (1.0 eq. HCl or TFA) Check_Stoichiometry->Implement_Acid If stoichiometry is correct Optimize_Temp Optimize Reaction Temperature (Start at 0 °C) Implement_Acid->Optimize_Temp Purification Optimize Purification (Extraction & Chromatography) Implement_Acid->Purification After reaction optimization Slow_Addition Ensure Slow, Dropwise Addition of Boc₂O Optimize_Temp->Slow_Addition Consider_Catalyst Consider Catalytic DMAP or Iodine (with caution) Slow_Addition->Consider_Catalyst If reaction is slow Consider_Catalyst->Purification

Caption: A step-by-step guide to troubleshooting low mono-selectivity.

References

Technical Support Center: Optimization of N-Alkylation of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of Boc-protected piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of Boc-protected piperazines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing low or no conversion of my Boc-piperazine starting material. What are the likely causes and how can I improve my yield?

Answer: Low conversion is a common hurdle in N-alkylation reactions. The primary factors to investigate are the reactivity of your alkylating agent, steric hindrance, and the appropriateness of your reaction conditions, including the base and solvent.[1]

Potential Causes & Solutions:
  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical for the success of this SN2 reaction.

    • Solution: If you are using an alkyl chloride (R-Cl) or bromide (R-Br), consider switching to an alkyl iodide (R-I) or a sulfonate ester like a tosylate (R-OTs) or mesylate (R-OMs). Iodides and sulfonates are much better leaving groups and will significantly accelerate the reaction rate.[1]

  • Steric Hindrance: Bulky groups on either the Boc-piperazine or the alkylating agent can impede the nucleophilic attack of the nitrogen.[1]

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider using a higher-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

      • Prolong Reaction Time: Sterically hindered reactions may require longer reaction times, sometimes up to 48-72 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Inappropriate Base: The choice of base is crucial for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. However, a base that is too weak may not be effective.

    • Solution: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective.[3] For more challenging alkylations, a stronger organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be employed.[3]

  • Solvent Effects: The solvent plays a significant role in an SN2 reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN), DMF, or DMSO are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[4]

Data Summary: Impact of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CExpected Outcome
Alkylating Agent Alkyl BromideAlkyl IodideAlkyl TosylateYield: C > B > A
Base NaHCO₃K₂CO₃Cs₂CO₃Yield: C > B > A
Solvent TolueneAcetonitrileDMFYield: C > B > A
Temperature Room Temp60 °C80 °CIncreased rate with temperature
Issue 2: Formation of Dialkylated or Over-Alkylated Byproducts

Question: My reaction is producing a significant amount of the dialkylated piperazine or a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a persistent challenge in amine alkylations because the product amine is often more nucleophilic than the starting amine.[5] With Boc-protected piperazine, this refers to the alkylation of both nitrogen atoms, which can occur if the Boc group is unintentionally cleaved or if the reaction conditions are too harsh. While less common with secondary amines, formation of a quaternary ammonium salt can also occur.[1][5]

Potential Causes & Solutions:
  • Reaction Conditions are Too Forcing: High temperatures and prolonged reaction times can lead to over-alkylation.[2]

    • Solution:

      • Lower the Reaction Temperature: This can decrease the rate of the second alkylation more significantly than the first.[4]

      • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration in the reaction mixture, favoring mono-alkylation.[4]

      • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, and stop the reaction once the optimal conversion is reached.[2]

  • Inadvertent Boc Deprotection: The Boc group can be labile under certain conditions, leading to the unprotected piperazine which will readily undergo dialkylation.

    • Solution:

      • Avoid Acidic Conditions: The Boc group is sensitive to acid. Ensure that your reagents and solvents are not acidic. If your alkylating agent is an alkyl halide, be mindful that HX may be generated as a byproduct, which is why a base is essential.

      • Use a Milder Base: A very strong base could potentially interact with the Boc group, although this is less common. Sticking to carbonate bases is generally safe.[4]

Experimental Workflow for Selective Mono-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Boc-piperazine & Base in Solvent add Slowly add Alkylating Agent at 0°C start->add 1. reagent Alkylating Agent reagent->add stir Stir at Room Temp or gentle heat add->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. Monitor periodically quench Quench Reaction monitor->quench 4. When complete extract Aqueous Work-up & Extraction quench->extract 5. purify Column Chromatography extract->purify 6. product Isolated N-Alkyl-N'-Boc-Piperazine purify->product 7.

Caption: Workflow for selective N-alkylation of Boc-piperazine.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-alkylated Boc-piperazine product. What are some effective purification strategies?

Answer: The basic nature of the piperazine nitrogen can sometimes complicate purification by standard silica gel chromatography.

Purification Strategies:
  • Column Chromatography with a Basic Modifier:

    • Solution: To prevent the basic product from streaking or irreversibly binding to the acidic silica gel, add a small amount of a basic modifier to your eluent.[2] A common practice is to add 0.1-1% triethylamine to the solvent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and improve the chromatography.

  • Acid-Base Extraction:

    • Solution: This technique is useful for separating your basic product from non-basic impurities.[2]

      • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until it is basic.

      • Extract your now neutral product back into an organic solvent.

      • Dry the organic layer with a drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate to obtain your purified product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in the N-alkylation of piperazine?

A1: The tert-butoxycarbonyl (Boc) group is a protecting group that deactivates one of the nitrogen atoms of the piperazine ring. This allows for selective mono-N-alkylation on the unprotected secondary amine, preventing the formation of the di-substituted product.[6][7]

Q2: What are the standard conditions for removing the Boc group after N-alkylation?

A2: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, or a 4M solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[8] The reaction is usually complete within 1-4 hours at room temperature.[8]

Q3: Can I use reductive amination for the N-alkylation of Boc-piperazine?

A3: Yes, reductive amination is an excellent and widely used alternative to direct alkylation with alkyl halides.[6][9] This method involves reacting the Boc-piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] A key advantage of this method is that it prevents over-alkylation.[9]

Q4: My reaction is very slow, even with an alkyl iodide. What else can I try?

A4: If your reaction remains sluggish, consider the following:

  • Microwave Irradiation: Microwave-assisted protocols can significantly accelerate the reaction rate.[9]

  • Alternative Methods: For extremely challenging cases, other C-N bond-forming reactions like the Buchwald-Hartwig amination could be explored, though this would involve different starting materials (an aryl halide and the Boc-piperazine).[9]

Q5: What are "scavengers" and when should I use them during Boc deprotection?

A5: Scavengers are nucleophilic compounds added during the acidic deprotection of the Boc group. When the Boc group is cleaved, it forms a reactive tert-butyl cation. This cation can alkylate other nucleophilic sites on your molecule, leading to unwanted side products. Scavengers, such as triisopropylsilane (TIS) or water, are added to "trap" this reactive cation, thus preventing side reactions. They are particularly important if your molecule contains other sensitive functional groups.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (1.5 eq.).[8]

  • Reagent Addition: Add the desired alkyl halide (1.1 eq.) to the mixture.[8]

  • Reaction: Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Work-up: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.[8]

  • Purification: Purify the residue by column chromatography on silica gel (using an eluent system such as hexanes/ethyl acetate with 0.1-1% triethylamine) to yield the N-alkyl-N'-Boc-piperazine.[2][8]

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for Boc Deprotection
  • Reaction Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[8]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt. To obtain the free base, dissolve the salt in water, basify with a base like NaOH, and extract with an organic solvent.

References

Technical Support Center: Navigating the Challenges of Purifying Boc-Protected Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges encountered during the purification of tert-butyloxycarbonyl (Boc)-protected piperazine derivatives. The unique physicochemical properties of the piperazine scaffold, even when mono-protected, can introduce significant hurdles in achieving high purity. This resource, presented in a troubleshooting-focused question-and-answer format, aims to demystify these challenges and equip you with robust strategies for success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Boc-protected piperazine product?

A1: Understanding the potential impurity profile is the first step in designing an effective purification strategy. Common impurities are typically structurally related to your target compound and can arise from several sources:

  • Starting Materials: Unreacted piperazine or the electrophile used for N-substitution are frequent contaminants.

  • Di-substituted Byproducts: A significant challenge in mono-substitution reactions is the formation of the 1,4-di-substituted piperazine.[1][2][3] This is especially prevalent if reaction conditions are not carefully controlled.

  • Degradation Products: The Boc group is sensitive to acid. Trace amounts of acid in your crude mixture or during storage can lead to premature deprotection, resulting in the free piperazine derivative.

  • Structurally Similar Impurities: Side reactions can generate impurities that have very similar polarities to your desired product, making chromatographic separation difficult.[4] For example, if your synthesis involves alkylation, you might see over-alkylated or rearranged products.

Q2: Why does my Boc-piperazine derivative streak so badly on silica gel chromatography?

A2: This is a classic problem rooted in the basicity of the piperazine ring. The free nitrogen atom (the one not protected by the Boc group) is basic, with a pKa around 9.7.[4] This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to:

  • Tailing or Streaking: The compound doesn't move smoothly and uniformly up the column, resulting in broad, streaky bands instead of tight, well-defined ones.

  • Irreversible Adsorption: In some cases, a portion of your product can become permanently stuck to the silica, leading to low recovery.

To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. This additive will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute more cleanly.

Troubleshooting Guides: From Problem to Protocol

This section provides in-depth solutions to specific purification challenges. Each guide explains the underlying chemical principles and offers step-by-step protocols to resolve the issue.

Issue 1: Poor Separation Between Mono- and Di-Boc Piperazine Byproducts

Symptom: Your TLC or crude NMR shows two closely running spots, which LC-MS confirms are your desired mono-Boc product and the di-Boc byproduct. Standard chromatography fails to give a clean separation.

Root Cause Analysis: The polarity difference between mono-Boc-piperazine and di-Boc-piperazine can sometimes be insufficient for effective separation on silica gel, especially if the rest of the molecule is large and nonpolar. The di-Boc derivative, lacking the free basic nitrogen, will be significantly less polar.

G start Co-elution of Mono- & Di-Boc Products chrom_opt Optimize Chromatography start->chrom_opt Initial Approach acid_base Acid-Base Extraction start->acid_base Alternative Strategy recrystallization Recrystallization / Salt Formation start->recrystallization If Product is Solid chrom_details Use gradient elution (e.g., EtOAc in Hexanes -> MeOH in DCM) Add basic modifier (e.g., 1% TEA) chrom_opt->chrom_details acid_base_details Exploit basicity of mono-Boc product. Dissolve in organic solvent, wash with dilute acid. Isolate di-Boc from organic layer. Basify aqueous layer and extract mono-Boc product. acid_base->acid_base_details recrystallization_details Attempt direct recrystallization. Or, form a crystalline salt (e.g., hydrochloride, diacetate) to selectively precipitate the mono-Boc derivative. recrystallization->recrystallization_details

This protocol leverages the basicity of the free nitrogen on your mono-Boc-piperazine derivative, which is absent in the di-Boc byproduct.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic mono-Boc derivative will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer.

  • Separation of Byproduct: Separate the two layers. The organic layer now contains the purified di-Boc byproduct. You can wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to isolate this component if needed.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9). This will deprotonate your mono-Boc derivative, making it soluble in organic solvents again.

  • Extraction of Product: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Final Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified mono-Boc-piperazine derivative.[2][5]

Issue 2: Product is Highly Water-Soluble, Leading to Poor Recovery During Aqueous Workup

Symptom: After an aqueous workup, you find that a significant portion of your product remains in the aqueous layer, resulting in a low isolated yield.

Root Cause Analysis: While the Boc group adds lipophilicity, the piperazine ring itself is quite polar. If the rest of your molecule is also polar (containing hydroxyls, amides, etc.), the overall compound can have considerable water solubility, especially in its protonated (salt) form.

StrategyPrincipleWhen to Use
Back-Extraction Recover dissolved product from the aqueous layer.Standard procedure after initial extraction.
Salting Out Decrease product solubility in the aqueous phase.When back-extraction yields are still low.
Solvent Evaporation Remove all volatiles to recover non-volatile products.For very polar, non-volatile compounds.
Lyophilization Freeze-drying to remove water without heating.For thermally sensitive, highly water-soluble products.
  • Initial Extraction: Perform your standard aqueous workup and extraction with an organic solvent.

  • Saturate Aqueous Layer: To the remaining aqueous layer, add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) and stir until it dissolves (or the solution is saturated). This increases the polarity of the aqueous phase, effectively "pushing" your less polar organic product out of solution.

  • Re-extract: Perform several more extractions of this salt-saturated aqueous layer with your organic solvent (a more polar solvent like ethyl acetate or a 10:1 DCM:Isopropanol mixture may be more effective here).

  • Combine and Isolate: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover your product.

Issue 3: Partial or Complete Boc Deprotection During Purification

Symptom: Your purified fractions contain the deprotected piperazine derivative, or you experience a complete loss of the Boc group during chromatography on silica gel.

Root Cause Analysis: The Boc group is notoriously labile to acid. Standard silica gel is slightly acidic (pH ~4-5) and can be sufficient to cleave the Boc group, especially if the compound is on the column for an extended period.[6] This is exacerbated by chlorinated solvents like DCM, which can generate trace amounts of HCl over time.

G start Boc Deprotection During Purification neutralize_silica Neutralize Silica Gel start->neutralize_silica For Column Chromatography alt_stationary_phase Use Alternative Stationary Phase start->alt_stationary_phase If Neutralization Fails avoid_acidic_solvents Avoid Acidic Solvents start->avoid_acidic_solvents General Precaution neutralize_details Pre-treat silica with TEA. Add 1-2% TEA to eluent. Run column quickly. neutralize_silica->neutralize_details alt_phase_details Use neutral alumina. Use reverse-phase (C18) chromatography. alt_stationary_phase->alt_phase_details solvent_details Use fresh, high-purity solvents. Avoid aged chlorinated solvents. avoid_acidic_solvents->solvent_details

  • Prepare Slurry: Prepare your silica gel slurry as usual in your starting mobile phase (e.g., 100% hexanes).

  • Add Base: Add triethylamine (TEA) to the slurry to constitute about 1-2% of the total solvent volume.

  • Pack Column: Pack the column with this neutralized slurry.

  • Prepare Eluent: Ensure that all mobile phases you plan to use for elution also contain 1-2% TEA.

  • Load and Run: Load your crude product and run the column as quickly as possible while maintaining good separation to minimize the contact time between your compound and the stationary phase. This method both prevents streaking due to basicity and protects the acid-sensitive Boc group.[1]

By understanding the interplay between the inherent basicity of the piperazine ring and the acid-lability of the Boc protecting group, you can proactively design purification strategies that maximize both yield and purity.

References

Technical Support Center: Diastereoselective Reactions with (2R,5S)-1-Boc-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing (2R,5S)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance diastereoselectivity in their synthetic routes. Here, we address common challenges and provide in-depth, actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: What is (2R,5S)-1-Boc-2,5-dimethylpiperazine and why is it used as a chiral auxiliary?

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a chiral heterocyclic compound. It belongs to a class of molecules known as chiral auxiliaries, which are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1][2] Its C2-symmetric nature, stemming from the trans orientation of the two methyl groups, creates a well-defined chiral environment. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms modulates its reactivity, allowing for selective functionalization at the second nitrogen. This setup is particularly effective in directing the approach of incoming reagents, thereby inducing high diastereoselectivity in reactions such as alkylations, aldol additions, and Michael additions.

Q2: How does the structure of this auxiliary influence diastereoselectivity?

The stereochemical outcome is primarily dictated by the rigid, chair-like conformation of the piperazine ring. The two methyl groups occupy pseudo-equatorial positions, creating significant steric hindrance on one face of the molecule. When a prochiral substrate is attached to the unprotected nitrogen, this steric bias forces incoming electrophiles or nucleophiles to approach from the less hindered face. This principle of steric shielding is fundamental to how most chiral auxiliaries operate.[2] Furthermore, the specific geometry of the enolate formed (E or Z) can be a critical factor in determining the final diastereomeric ratio.[1]

Q3: What are the typical methods for attaching the substrate to the auxiliary?

Typically, a carboxylic acid substrate is converted to a more reactive species, such as an acid chloride or activated ester, and then reacted with the free secondary amine of (2R,5S)-1-Boc-2,5-dimethylpiperazine to form a stable amide bond. Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like HOBt (hydroxybenzotriazole), are also commonly employed. The choice of coupling method can depend on the sensitivity of the substrate to the reaction conditions.

Q4: After the diastereoselective reaction, how is the chiral auxiliary removed?

Cleavage of the auxiliary is a critical step and must be planned to avoid compromising the newly formed stereocenter. Common methods include:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysis can cleave the amide bond to yield the chiral carboxylic acid. Care must be taken, as basic conditions can sometimes lead to epimerization at the α-carbon.[1]

  • Reductive Cleavage: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to the corresponding primary alcohol.[1] This method is useful when an alcohol is the desired product, but one must consider the potential for reduction of other functional groups in the molecule.

  • Transamination/Amide Exchange: This involves reacting the amide with another amine, sometimes with the aid of a Lewis acid, to exchange the auxiliary.[1]

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific issues that may arise during your experiments.

Issue 1: Poor Diastereoselectivity (Low d.r.) in an Alkylation Reaction

You've performed an alkylation on the amide derived from your substrate and the (2R,5S)-1-Boc-2,5-dimethylpiperazine auxiliary, but the diastereomeric ratio (d.r.) is much lower than expected.

This is a common challenge that can often be resolved by systematically optimizing the reaction conditions. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[1]

The geometry of the enolate (E vs. Z) is often crucial for achieving high diastereoselectivity. For many chiral auxiliaries, the formation of a specific enolate isomer is desired to ensure a consistent and predictable stereochemical outcome.

Solutions:

  • Choice of Base: The base used for deprotonation can significantly influence the enolate geometry.

    • LDA (Lithium Diisopropylamide): Often promotes the formation of the kinetic (less substituted) enolate. Its bulky nature can also influence the stereochemical environment.

    • NaHMDS or KHMDS (Sodium or Potassium Hexamethyldisilazide): These bases can sometimes favor the thermodynamic enolate or alter the aggregation state of the enolate, which in turn affects selectivity.

  • Solvent Effects: The coordinating ability of the solvent plays a role in the structure of the enolate.

    • THF (Tetrahydrofuran): A common, relatively non-polar aprotic solvent that is often a good starting point.

    • Ethereal Solvents (DME, Et₂O): Variations in etheral solvents can sometimes fine-tune the selectivity.

  • Additives: Lewis basic additives like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can break up lithium aggregates, leading to a more reactive and sometimes more selective enolate. Note: HMPA is a known carcinogen and should be handled with extreme caution.

Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus lowering the d.r.

Solutions:

  • Lower the Temperature: Perform the enolate formation and the subsequent alkylation at lower temperatures. Standard conditions often start at -78 °C (dry ice/acetone bath). If selectivity is still poor, consider even lower temperatures, such as -100 °C (liquid N₂/pentane bath), if practical.

  • Controlled Warming: After the addition of the electrophile at low temperature, the reaction may need to be slowly warmed to room temperature to ensure completion. The rate of warming can be critical.

The choice of Lewis acid and solvent can significantly influence the conformation of the transition state and, therefore, the diastereomeric ratio.[1]

Solutions:

  • Lewis Acid Additives: In some cases, particularly for reactions like aldol or Michael additions, the presence of a Lewis acid (e.g., TiCl₄, Sn(OTf)₂, ZnCl₂) can help to organize the transition state into a more rigid conformation, enhancing facial selectivity.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the transition states. It is often beneficial to screen a range of solvents from non-polar (e.g., toluene, hexanes) to more polar aprotic solvents (e.g., THF, CH₂Cl₂).

G cluster_conditions Reaction Condition Optimization start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., -78°C to -100°C) start->temp base Screen Deprotonation Base (LDA, KHMDS, NaHMDS) temp->base If d.r. still low solvent Vary Solvent (THF, Toluene, CH2Cl2) base->solvent If d.r. still low additive Introduce Additives (Lewis Acids, HMPA/DMPU) solvent->additive If d.r. still low end Optimized d.r. additive->end Successful Optimization

Caption: A workflow for troubleshooting low diastereoselectivity.

Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol provides a starting point for the alkylation of an N-acyl derivative of (2R,5S)-1-Boc-2,5-dimethylpiperazine.

  • Amide Formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). b. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). c. Stir the reaction at room temperature for 1-2 hours until gas evolution ceases. d. Concentrate the mixture in vacuo to remove excess oxalyl chloride. e. Dissolve the resulting crude acid chloride in anhydrous CH₂Cl₂. f. In a separate flask, dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) or DIPEA (1.5 equiv) in anhydrous CH₂Cl₂. g. Add the acid chloride solution dropwise to the amine solution at 0 °C. h. Allow the reaction to warm to room temperature and stir for 12-16 hours. i. Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with CH₂Cl₂. j. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography.

  • Diastereoselective Alkylation: a. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the purified amide (1.0 equiv) in anhydrous THF. b. Cool the solution to -78 °C. c. Add LDA (1.1 equiv, freshly prepared or a titrated commercial solution) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation. d. Add the electrophile (e.g., alkyl halide, 1.2 equiv) dropwise. e. Stir at -78 °C for 2-4 hours. f. Slowly allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by adding saturated aqueous NH₄Cl solution. h. Extract the product with ethyl acetate. i. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. j. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. k. Purify the product by flash column chromatography.

ParameterStarting ConditionAlternative 1Alternative 2Rationale
Base LDAKHMDSNaHMDSThe counter-ion (Li+, K+, Na+) influences enolate aggregation and reactivity.
Solvent THFTolueneDichloromethaneSolvent polarity affects transition state stability and enolate structure.
Temperature -78 °C-100 °C-40 °CLower temperatures generally increase selectivity by favoring the lower energy transition state.
Additive NoneLiClHMPA/DMPUAdditives can break up aggregates (HMPA/DMPU) or create a more defined Lewis acidic environment (LiCl).

Table 1: Recommended Screening Conditions for Alkylation Optimization.

Mechanistic Considerations

The high diastereoselectivity observed in these reactions is often rationalized by considering the formation of a chelated intermediate. In the case of a lithium enolate, the lithium cation can coordinate to both the enolate oxygen and the carbonyl oxygen of the Boc group. This coordination locks the conformation of the molecule, presenting a highly biased steric environment to the incoming electrophile.

G cluster_mech Proposed Chelated Transition State Amide_Substrate N-Acyl Piperazine Enolate Chelated Li-Enolate (Rigid Conformation) Amide_Substrate->Enolate - Base-H Base Base (e.g., LDA) Transition_State Sterically Directed Attack Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Major Diastereomer Transition_State->Product

Caption: A simplified diagram of the proposed alkylation mechanism.

This rigid, chelated structure forces the electrophile to approach from the face opposite the bulky methyl group at the C5 position, leading to the preferential formation of one diastereomer. The efficiency of this chelation control is dependent on the reaction conditions, which is why optimization is often necessary.

References

Technical Support Center: Boc Deprotection of (2R,5S)-1-Boc-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to TFA and HCl Methods

Welcome to the technical support center for the deprotection of (2R,5S)-1-Boc-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical synthetic step. Here, we provide in-depth technical analysis, field-proven insights, and robust troubleshooting protocols for the two most common deprotection reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Part 1: Core Principles & Mechanistic Overview

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1][2] The deprotection of (2R,5S)-1-Boc-2,5-dimethylpiperazine is a crucial step in the synthesis of many pharmaceutical intermediates.[3] Understanding the underlying mechanism is key to troubleshooting and optimizing this reaction.

The General Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination process.[4] The reaction proceeds through three primary steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (TFA or HCl).[5][6]

  • Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[1][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[4][5]

It is critical to remember that both CO2 and isobutylene (from the tert-butyl cation) are gases, so these reactions should never be performed in a sealed system.[1][5]

Boc_Deprotection_Mechanism cluster_2 Fragmentation cluster_3 Decarboxylation & Final Salt BocN R₂N-Boc Protonated R₂N-C(=O⁺H)O-tBu BocN->Protonated CarbamicAcid R₂N-COOH Protonated->CarbamicAcid tBuCation (CH₃)₃C⁺ AmineSalt R₂NH₂⁺  X⁻ CarbamicAcid->AmineSalt CO2 CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.

Choosing Your Acid: TFA vs. HCl

The choice between TFA and HCl is often dictated by the substrate's sensitivity, desired salt form, and downstream processing considerations.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Form Neat liquid or solution in DCM (e.g., 20-50%).[7]4M solution in 1,4-dioxane or generated in situ in solvents like MeOH or EtOAc.[7]
Acidity (pKa) ~0.5~ -6.3
Volatility High (B.P. ~72 °C)Gas; used in solution.
Product Salt Trifluoroacetate (TFA) salt. Often oily or waxy.[8]Dihydrochloride salt. Often a crystalline solid but can be hygroscopic.[8][9]
Work-up Typically involves evaporation of excess TFA (often with a toluene co-evaporation).[2][7]Can involve direct precipitation/filtration or evaporation followed by trituration.[7][10]
Advantages High solubility of starting material; rapid reactions.[11]Product salt is often crystalline and easily handled; chloride is a more benign anion for APIs.[8]
Disadvantages Corrosive; difficult to remove all traces; TFA salts are often non-crystalline.[8]Dioxane is a hazardous solvent; can be slower; hydrochloride salts can be very hygroscopic.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which acid should I choose for my (2R,5S)-1-Boc-2,5-dimethylpiperazine deprotection?

  • Choose TFA for rapid, small-scale reactions where ease of work-up by simple evaporation is desired, and the final product can be an oil or will be immediately used in the next step as the TFA salt.

  • Choose HCl when a solid, crystalline product is desired for easier handling and purification, or when the final API specifications require a hydrochloride salt. This is often the preferred method in process development.[8]

Q2: My deprotection is incomplete. What are the most common causes? Incomplete reactions are typically due to insufficient acid, inadequate reaction time, or low temperature.[4][7] For sterically hindered substrates, the reaction rate can be slower.[7] Ensure you are using a sufficient excess of acid (often 5-10 equivalents or more) and allow the reaction to run for an adequate time, monitoring by TLC or LC-MS.[2][14]

Q3: How do I effectively monitor the reaction? Thin-Layer Chromatography (TLC) is the most straightforward method.[14] The deprotected piperazine product will have a much lower Rf value (it will stick to the baseline) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color with the newly formed secondary amine.[14]

Q4: I see an unexpected +56 mass peak in my LC-MS. What is it? This corresponds to t-butylation, a common side reaction.[15] The reactive tert-butyl cation generated during the deprotection can alkylate nucleophilic sites, including the newly deprotected amine itself.[7][16] While less common for secondary amines compared to electron-rich aromatics, it can occur. Using a "scavenger" like triisopropylsilane (TIS) or water can help mitigate this.[7]

Part 3: Troubleshooting Guides

Scenario 1: Using Trifluoroacetic Acid (TFA)

Problem: After removing the TFA under reduced pressure, I'm left with a sticky, intractable oil that is difficult to handle.

  • Causality & Explanation: Trifluoroacetate salts of amines are frequently oily or waxy and may resist crystallization.[8] This is a common outcome. Residual TFA can also contribute to the oily nature.

  • Solution Pathway:

    • Co-evaporation: After the initial evaporation, add a non-polar solvent like toluene or hexanes and evaporate again.[2] Repeat this process 2-3 times to azeotropically remove residual TFA.

    • Trituration/Precipitation: Dissolve the crude oil in a minimal amount of a solvent like DCM or methanol, then add a large volume of a cold, non-polar solvent like diethyl ether or hexanes with vigorous stirring.[11] This will often crash out the TFA salt as a solid or powder, which can then be collected by filtration.

    • Conversion to Free Base: If a solid TFA salt cannot be obtained, proceed to the free-basing step. Dissolve the crude oil in water, cool in an ice bath, and carefully add a base (e.g., 1M NaOH, sat. NaHCO₃) until the pH is >10.[17] Extract the aqueous layer with an organic solvent (e.g., DCM, EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.

Problem: The reaction is sluggish or stalls, even with a large excess of TFA.

  • Causality & Explanation: While TFA is a strong acid, poor solubility of the substrate in the reaction solvent (e.g., DCM at low temperatures) or significant steric hindrance can slow the reaction.[4]

  • Solution Pathway:

    • Increase TFA Concentration: Switch from a 20-50% TFA/DCM mixture to neat (100%) TFA.[14]

    • Increase Temperature: Allow the reaction to stir at room temperature or warm gently to 30-40°C. Monitor carefully, as higher temperatures can increase the likelihood of side reactions.[7]

    • Change Solvent: While DCM is standard, ensure your starting material is fully dissolved. A small amount of a co-solvent might be necessary, but this is less common with TFA.

Scenario 2: Using Hydrochloric Acid (HCl)

Problem: My final (2R,5S)-2,5-dimethylpiperazine dihydrochloride product is extremely hygroscopic and turns into a paste upon exposure to air.

  • Causality & Explanation: Piperazine dihydrochloride salts are known to be hygroscopic.[9][18] This is an inherent property of the material due to strong interactions with atmospheric moisture.[12][19]

  • Solution Pathway:

    • Handling Technique: Handle the material quickly in a low-humidity environment (e.g., in a glove box or under a stream of dry nitrogen).

    • Drying: Dry the filtered solid extensively under high vacuum, potentially with gentle heating (e.g., 40-50°C) if the compound is thermally stable. The use of a drying agent like P₂O₅ in the vacuum desiccator can be beneficial.

    • Storage: Store the final product in a tightly sealed container with a desiccant, preferably in a desiccator or dry box.

    • Consider Alternative Salt Forms: If hygroscopicity remains a critical issue for formulation, investigate the formation of other salts (e.g., tosylate, mesylate) which may have more favorable physical properties.

Problem: When using 4M HCl in Dioxane, a large amount of precipitate forms immediately, and the reaction seems to stop.

  • Causality & Explanation: The hydrochloride salt of the starting material or the product may be insoluble in the reaction medium. This can coat the unreacted starting material, preventing the acid from reaching it and effectively halting the deprotection.

  • Solution Pathway:

    • Add a Co-solvent: Add a minimal amount of a co-solvent like methanol to the reaction mixture to improve the solubility of the salt.[8][17] A 1:1 mixture of 4M HCl/Dioxane and Methanol is a common and effective combination.[8]

    • Increase Stirring Efficiency: Ensure the reaction is being stirred vigorously to keep the solid suspended and promote interaction with the acid.

    • Alternative HCl Source: Consider using HCl generated in situ or commercially available solutions in different solvents like isopropanol or ethyl acetate, which may offer better solubility profiles for your specific substrate.

Part 4: Detailed Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

TFA_Workflow start Start dissolve Dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine in Dichloromethane (DCM) start->dissolve cool Cool solution to 0 °C (Ice Bath) dissolve->cool add_tfa Add TFA (5-10 equiv.) dropwise cool->add_tfa react Stir at Room Temperature (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS (Ninhydrin stain) react->monitor check Reaction Complete? monitor->check check->react No concentrate Concentrate under reduced pressure check->concentrate Yes coevaporate Co-evaporate with Toluene (2x) concentrate->coevaporate workup Isolate Product: A) Triturate with Ether for TFA salt B) Basic work-up for Free Base coevaporate->workup end End workup->end

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Methodology:

  • Dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 equiv) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM, visualize with ninhydrin) or LC-MS.[4][14]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Add toluene and concentrate again under reduced pressure. Repeat this step to ensure complete removal of residual TFA.[7]

  • The resulting product, (2R,5S)-2,5-dimethylpiperazine bis(trifluoroacetate), can be used as is or further purified by trituration with cold diethyl ether. Alternatively, it can be converted to the free base via an aqueous basic work-up.[17][20]

Protocol 2: Boc Deprotection using HCl in Dioxane/Methanol

HCl_Workflow start Start dissolve Dissolve (2R,5S)-1-Boc-2,5-dimethylpiperazine in Methanol or Dioxane start->dissolve add_hcl Add 4M HCl in Dioxane (5-10 equiv.) dissolve->add_hcl react Stir at Room Temperature (2-16 hours) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor precipitate Precipitate may form react->precipitate check Reaction Complete? monitor->check check->react No isolate Isolate Product: A) Concentrate and triturate B) Filter precipitate directly check->isolate Yes dry Dry solid under high vacuum isolate->dry end End dry->end

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Differentiation of Cis and Trans 1-Boc-2,5-dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Medicinal Chemistry

In the landscape of drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers of a drug candidate can exhibit profoundly different pharmacological and toxicological profiles. The piperazine scaffold is a privileged structure, frequently found in pharmacologically active compounds, making the precise control and characterization of its substituted derivatives a critical task.[1][2] The introduction of substituents, such as two methyl groups at the C2 and C5 positions, gives rise to cis and trans diastereomers. The ability to unambiguously differentiate between these isomers is essential for ensuring the synthesis of the desired, single-isomer active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for stereochemical assignment in solution. This guide provides an in-depth comparison of the ¹H, ¹³C, and 2D NOESY NMR characteristics of the cis and trans isomers of 1-Boc-2,5-dimethylpiperazine, grounded in the principles of conformational analysis. We will explore how differences in symmetry, spatial orientation, and through-space interactions manifest as distinct and predictable patterns in the NMR spectra, allowing for unequivocal identification.

Pillar 1: Conformational Analysis - The Structural Foundation

The key to understanding the NMR spectra of these isomers lies in their preferred solution-state conformations. The piperazine ring adopts a chair conformation to minimize torsional and steric strain. The large tert-butyloxycarbonyl (Boc) protecting group is sterically demanding and will strongly prefer an equatorial position on the nitrogen atom to avoid unfavorable steric interactions. This anchoring of the Boc group significantly influences the conformational equilibrium of the rest of the ring.

  • Trans Isomer: For the trans isomer, the two methyl groups can exist in a diaxial or a diequatorial arrangement. The diequatorial conformation is significantly more stable, as it minimizes 1,3-diaxial interactions. Therefore, the trans isomer will exist almost exclusively in a single, symmetric diequatorial conformation.

  • Cis Isomer: In the cis isomer, one methyl group must be axial and the other equatorial. The piperazine ring can undergo ring-flipping, but this results in an energetically equivalent conformation (axial-equatorial to equatorial-axial). This isomer is inherently asymmetric.

This fundamental difference in symmetry and substituent orientation is the root cause of the distinct NMR spectra observed for the two isomers.

trans_isomer More Stable Symmetric (C2) Both Me groups equatorial cis_isomer Asymmetric One Me axial, one Me equatorial Ring flip gives equivalent conformer

Caption: Predominant chair conformations of trans and cis isomers.

Pillar 2: Comparative NMR Spectral Analysis

The conformational differences detailed above translate directly into observable distinctions in ¹H and ¹³C NMR spectra. All spectra will feature the characteristic signals of the N-Boc group: a sharp singlet for the nine equivalent tert-butyl protons around 1.4-1.5 ppm in the ¹H spectrum and two signals in the ¹³C spectrum for the quaternary and methyl carbons around 80 ppm and 28 ppm, respectively.[3][4]

¹H NMR Spectroscopy: A Tale of Two Symmetries

The proton NMR spectrum provides a wealth of information based on chemical shift, signal multiplicity, and coupling constants.

  • Trans Isomer (Diequatorial):

    • Symmetry: Possesses C₂ symmetry, simplifying the spectrum.

    • Methyl Protons (-CH₃): The two equatorial methyl groups are chemically equivalent. They will appear as a single doublet .

    • Methine Protons (C2-H, C5-H): The two axial methine protons are equivalent, giving rise to one complex multiplet .

    • Ring Methylene Protons (C3, C6): The four methylene protons are seen as two distinct sets of signals, corresponding to the axial and equatorial positions.

    • Coupling Constants (J): The methine protons are in an axial position. They will exhibit large axial-axial (³J_ax,ax) couplings (typically 8-13 Hz) to the adjacent axial protons on C3 and C6, a key diagnostic feature.[5]

  • Cis Isomer (Axial/Equatorial):

    • Symmetry: Lacks C₂ symmetry, resulting in a more complex spectrum.

    • Methyl Protons (-CH₃): The axial and equatorial methyl groups are chemically non-equivalent. They will appear as two distinct doublets .

    • Methine Protons (C2-H, C5-H): The axial and equatorial methine protons are non-equivalent, resulting in two separate and complex multiplets .

    • Ring Methylene Protons (C3, C6): All four methylene protons are chemically distinct, leading to a highly complex and overlapping region of the spectrum.

    • Coupling Constants (J): The different orientations of the methine protons will result in different coupling patterns. The axial methine proton will show large axial-axial couplings, while the equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

¹³C NMR Spectroscopy: A Simple Signal Count

The proton-decoupled ¹³C NMR spectrum is often the most straightforward method for distinguishing the isomers, as it relies on a simple count of the number of unique carbon signals.

  • Trans Isomer (Diequatorial):

    • Due to symmetry, we expect a reduced number of signals.

    • Methyl Carbons: One signal for the two equivalent methyl carbons.

    • Methine Carbons (C2, C5): One signal for the two equivalent methine carbons.

    • Methylene Carbons (C3, C6): One signal for the two equivalent methylene carbons.

    • Total Ring Carbons: 3 signals.

  • Cis Isomer (Axial/Equatorial):

    • The lack of symmetry means every carbon in the ring is unique.

    • Methyl Carbons: Two signals for the non-equivalent methyl carbons.

    • Methine Carbons (C2, C5): Two signals for the non-equivalent methine carbons.

    • Methylene Carbons (C3, C6): Two signals for the non-equivalent methylene carbons.

    • Total Ring Carbons: 6 signals.

2D NOESY: The Definitive Proof of Spatial Proximity

While ¹H and ¹³C NMR provide strong evidence, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive, unambiguous proof of stereochemistry by detecting through-space correlations between protons that are physically close (< 5 Å).[6][7]

  • Trans Isomer (Diequatorial): The two methyl groups are on opposite sides of the ring and far apart. Crucially, no NOE cross-peak will be observed between the two methyl proton signals. NOEs will be observed between the axial methine protons and the axial protons on C3 and C6.

  • Cis Isomer (Axial/Equatorial): This is where NOESY provides the "smoking gun." The axial methyl group is in close proximity to the axial protons on the same face of the ring at positions C3 and C5. A strong, unambiguous NOE cross-peak will be observed between the protons of the axial methyl group and the axial ring protons. This 1,3-diaxial correlation is only possible in the cis isomer and serves as irrefutable evidence of its identity.[8][9]

Pillar 3: Self-Validating Experimental Protocol & Data

To ensure trustworthy and reproducible results, a rigorous experimental protocol must be followed.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_analysis Data Analysis cluster_conclusion Conclusion prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3. Filter into NMR tube. acq_1h 1. Acquire ¹H Spectrum (Quantitative) prep->acq_1h Step 1 acq_13c 2. Acquire ¹³C{¹H} Spectrum (Broadband Decoupled) analysis_2 Analyze ¹H multiplicities and coupling constants. acq_1h->analysis_2 acq_cosy 3. Acquire ¹H-¹H COSY (Aids ¹H assignment) analysis_1 Count ¹³C signals to determine symmetry. acq_13c->analysis_1 acq_noesy 4. Acquire ¹H-¹H NOESY (Degas sample first) analysis_3 Identify key NOE cross-peaks (e.g., 1,3-diaxial). acq_noesy->analysis_3 conclusion Unambiguous assignment of cis or trans isomer. analysis_1->conclusion Synthesize Data analysis_2->conclusion Synthesize Data analysis_3->conclusion Synthesize Data

Caption: Workflow for NMR-based isomer differentiation.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the 1-Boc-2,5-dimethylpiperazine sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[3]

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment benefits from a higher number of scans due to the low natural abundance of the ¹³C isotope.[10]

  • 2D NOESY Acquisition: For the NOESY experiment, it is crucial to thoroughly degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This is typically done via several freeze-pump-thaw cycles. Acquire the 2D NOESY spectrum using a standard pulse program with a mixing time of 500-800 ms.

Comparative Data Summary

The following table summarizes the expected, characteristic NMR data that enables the differentiation between the cis and trans isomers. Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

Parametertrans-1-Boc-2,5-dimethylpiperazine (Diequatorial)cis-1-Boc-2,5-dimethylpiperazine (Axial/Equatorial)
¹H NMR
-CH₃ Signal(s)1 doublet2 distinct doublets
C2/C5-H Signal(s)1 multiplet2 distinct multiplets
Key J-couplingLarge ³J_ax,ax (~10-12 Hz) for methine protonsMixed J-couplings; one proton shows large ³J_ax,ax, the other shows small J-couplings
¹³C NMR
Ring C Signals36
-CH₃ Signals12
C2/C5 Signals12
C3/C6 Signals12
2D NOESY
Key CorrelationNo NOE between the two methyl groupsStrong NOE between the axial -CH₃ and axial protons at C3/C5

Conclusion

The differentiation of cis and trans isomers of 1-Boc-2,5-dimethylpiperazine is a straightforward process when a systematic, multi-technique NMR approach is employed. The analysis hinges on the fundamental principles of conformational chemistry, where the higher symmetry of the diequatorial trans isomer leads to a significantly simpler spectrum compared to the asymmetric cis isomer. A simple count of signals in the ¹³C NMR spectrum provides the initial, powerful indication of the isomer's identity. This is then corroborated by the analysis of multiplicity and coupling constants in the ¹H NMR spectrum. Finally, 2D NOESY provides definitive, irrefutable evidence by probing through-space proximities, with the presence or absence of a key 1,3-diaxial methyl-proton correlation serving as the ultimate arbiter of stereochemistry. This comprehensive approach ensures a self-validating system for structural assignment, a cornerstone of rigorous scientific practice in chemical research and drug development.

References

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the precise control and analysis of a molecule's three-dimensional structure are paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] The substituted piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). Consequently, ensuring the enantiomeric purity of chiral piperazine building blocks, such as (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine, is not merely an analytical task but a fundamental requirement for safety and efficacy.

This guide provides an in-depth, experience-driven comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this specific enantiomeric pair. We will move beyond a simple recitation of steps to explain the underlying principles of chiral recognition, provide a robust, field-tested experimental protocol, and offer data-driven insights into the selection of the most critical component: the Chiral Stationary Phase (CSP).

The Principle of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is impossible on standard HPLC columns (like a C18).[1][4] Chiral HPLC achieves this separation by employing a stationary phase that is itself chiral. The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector of the CSP.[4][5][6]

These diastereomeric complexes have different interaction energies and stabilities. One enantiomer will form a more stable complex with the CSP, leading to stronger retention and a longer elution time, while its mirror image forms a less stable complex and elutes earlier.[7] This difference in retention time allows for their separation and quantification. The interactions governing this recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[6]

Core Experimental Protocol: A Validated Starting Point

This protocol represents a robust and validated starting point for the analysis of 1-Boc-2,5-dimethylpiperazine enantiomers. It is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the racemic 1-Boc-2,5-dimethylpiperazine standard and dissolve it in 10 mL of 2-propanol (IPA) to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column or instrument.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase: Daicel CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) [Immobilized], 5 µm, 4.6 x 250 mm.

    • Scientist's Rationale: Immobilized polysaccharide-based CSPs like CHIRALPAK® IC offer broad applicability, excellent chiral recognition capabilities for a wide range of compounds including piperazine derivatives, and enhanced robustness, allowing for a wider choice of solvents compared to coated phases.[8][9][10]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Scientist's Rationale: Normal phase mode (alkane/alcohol) is often the first choice for screening on polysaccharide CSPs as it promotes hydrogen bonding and dipole-dipole interactions crucial for chiral recognition.[5] The addition of a small amount of a basic modifier like DEA (0.1%) is critical for basic analytes like piperazines. It improves peak shape by minimizing tailing caused by secondary interactions with residual silanols on the silica support and enhances chromatographic efficiency.[9][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Scientist's Rationale: Temperature is a critical parameter. Maintaining a constant, controlled temperature ensures reproducible retention times and selectivity. 25 °C is a standard starting point.

  • Detection Wavelength: 210 nm.

    • Scientist's Rationale: The Boc-protecting group provides some UV absorbance, but the piperazine ring itself lacks a strong chromophore. Detection at a low wavelength like 210 nm is necessary to achieve adequate sensitivity.[8]

  • Injection Volume: 10 µL.

Chromatographic Analysis & System Suitability
  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Perform six replicate injections of the 100 µg/mL working standard.

  • Data Analysis: Identify the two enantiomer peaks. Calculate the following system suitability parameters:

    • Resolution (Rs): Must be ≥ 1.5 for baseline separation.

    • Tailing Factor (T): Should be ≤ 2.0 for both peaks.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution work Dilute to 100 µg/mL Working Standard stock->work filt Filter through 0.45 µm PTFE Filter work->filt equil Equilibrate Column (≥30 min) filt->equil inject Inject 10 µL of Sample equil->inject run Run Isocratic Method (Hex/IPA/DEA) inject->run detect Detect Peaks at 210 nm run->detect integ Integrate Peak Areas detect->integ sst Calculate System Suitability (Rs, T, %RSD) integ->sst quant Quantify Enantiomeric Purity sst->quant

Caption: A typical workflow for chiral HPLC analysis.

Comparison of Chiral Stationary Phases (CSPs)

The choice of CSP is the most influential factor in achieving a successful chiral separation.[8] While numerous CSPs exist, polysaccharide-based phases (derivatives of cellulose and amylose) are the most versatile and widely successful for a broad range of chiral compounds.[3][4] Below is a comparative guide based on typical performance for separating N-Boc protected heterocyclic amines.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase ModeExpected Selectivity (α)Expected Resolution (Rs)Key Strengths & Considerations
Daicel CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Normal Phase (Hex/IPA)Good to Excellent (1.2 - 1.8)> 2.0High Success Rate. The chloro- and methyl-substituents create strong dipole and steric interactions. Immobilized version allows for a wide range of solvents.[9][10]
Daicel CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)Moderate to Good (1.1 - 1.5)> 1.5Complementary Selectivity. The amylose backbone has a helical groove structure, offering different steric interactions than cellulose. A valuable screening alternative.[12][13]
Phenomenex Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)Good to Excellent (1.2 - 1.7)> 2.0Strong Performer. Often shows similar selectivity to other dimethylphenylcarbamate cellulose phases. A robust choice for initial screening.[11][14]
Phenomenex Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)Moderate to Good (1.1 - 1.5)> 1.5Immobilized Amylose Option. Combines the unique selectivity of amylose with the solvent flexibility of an immobilized phase.[15]
Cyclodextrin-Based (e.g., CYCLOBOND™) Derivatized β-CyclodextrinReversed Phase (ACN/Buffer)VariableVariableDifferent Mechanism. Works via inclusion complexation where the analyte fits into the chiral cavity.[6] More effective for compounds with aromatic rings that can fit into the hydrophobic cavity.[16]

Note: The performance data are illustrative and can vary based on the specific analyte and optimized conditions. A screening approach using multiple columns is the most effective strategy for method development.[4][15]

Troubleshooting Common Chiral Separation Issues

Even with a robust protocol, challenges can arise. A logical troubleshooting approach is essential for efficient method development.

G start Initial Chromatogram Analysis q_sep Is there any separation (α > 1.0)? start->q_sep q_res Is Resolution (Rs) ≥ 1.5? q_sep->q_res Yes no_sep Action: Try a different CSP (e.g., Amylose vs. Cellulose). Change mobile phase mode (e.g., Polar Organic). q_sep->no_sep No q_peak Is Peak Shape acceptable (Tailing ≤ 2.0)? q_res->q_peak Yes low_res Action: Decrease % IPA to increase retention and Rs. Lower column temperature. Reduce flow rate. q_res->low_res No bad_peak Action: Increase % DEA (e.g., to 0.2%). Ensure sample is fully dissolved in mobile phase. q_peak->bad_peak No success Method is Suitable. Proceed with Validation. q_peak->success Yes

Caption: A logic diagram for troubleshooting chiral HPLC.

Conclusion

The successful chiral HPLC analysis of (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine is a readily achievable but highly systematic process. The foundation of this process lies in the logical selection of a chiral stationary phase, with immobilized polysaccharide-based columns representing the industry's most powerful and versatile tools. By starting with a well-reasoned protocol, such as the one detailed here using a Daicel CHIRALPAK® IC column under normal phase conditions, researchers can establish a reliable method. The key to success is understanding the principles of chiral recognition and employing a systematic approach to optimization and troubleshooting. This ensures the generation of accurate, reproducible data on enantiomeric purity, which is indispensable for advancing pharmaceutical research and development.

References

A Comparative Guide to Orthogonal Protecting Groups for 2,5-Dimethylpiperazine: Alternatives to Boc

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of drug candidates.[1][2] However, its symmetrical nature and the presence of two secondary amine nucleophiles present a formidable challenge for synthetic chemists aiming to achieve selective N-functionalization. The temporary masking of one nitrogen atom with a protecting group is therefore essential for the controlled, stepwise synthesis of unsymmetrically substituted derivatives.

While the tert-butoxycarbonyl (Boc) group is a workhorse in this field, its lability under strong acidic conditions restricts its use in synthetic routes requiring such steps. This guide provides an in-depth comparison of viable orthogonal alternatives to the Boc group for the protection of 2,5-dimethylpiperazine. We will explore the introduction, cleavage, and stability profiles of key protecting groups, supported by experimental protocols and comparative data to empower researchers in designing robust and efficient synthetic strategies.

The Challenge: Mono-protection of 2,5-Dimethylpiperazine

The primary difficulty in protecting 2,5-dimethylpiperazine arises from the similar reactivity of its two nitrogen atoms. A direct reaction with one equivalent of a protecting group reagent often yields a statistical mixture of the di-protected, mono-protected, and unreacted starting material, complicating purification and reducing the yield of the desired mono-protected product. Strategies to favor mono-protection often involve slow addition of the protecting agent to an excess of the piperazine. The steric hindrance imparted by the two methyl groups can also influence the choice of reagents and reaction conditions.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[3]

Core Chemistry & Application: The Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to the acid-labile Boc group and the base-labile Fmoc group.[4] Its removal by hydrogenolysis is highly specific, involving the cleavage of the benzyl C-O bond with hydrogen gas and a palladium catalyst, which liberates the unstable carbamic acid that spontaneously decarboxylates to yield the free amine and toluene.[5]

Advantages:

  • High stability to acidic and basic reagents.

  • Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.

  • Clean deprotection by-products (toluene and CO2).

Limitations:

  • Incompatible with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, some nitro groups).

  • The catalyst (e.g., Pd/C) can sometimes be poisoned by sulfur-containing compounds.

Experimental Protocols

Protection: Synthesis of 1-Cbz-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.0 eq) in DCM to the piperazine solution over 2-3 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the mono-Cbz-protected product.

Deprotection: Removal of the Cbz Group

  • Dissolve the 1-Cbz-2,5-dimethylpiperazine derivative in methanol or ethanol.

  • Add palladium on activated carbon (Pd/C, 10% w/w) to the solution.

  • Fit the flask with a hydrogen balloon or perform the reaction in a hydrogenation apparatus.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Cbz_Workflow Piperazine 2,5-Dimethylpiperazine Cbz_Protected 1-Cbz-2,5-dimethylpiperazine Piperazine->Cbz_Protected Cbz-Cl, Base DCM, 0°C to RT Deprotected Free Amine Cbz_Protected->Deprotected H₂, Pd/C MeOH

Caption: Cbz Protection and Deprotection Workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its lability under mild basic conditions, typically using a secondary amine like piperidine. This provides perfect orthogonality with acid-labile and hydrogenolysis-labile protecting groups.[6]

Core Chemistry & Application: The Fmoc group is stable to acidic conditions and hydrogenolysis. Deprotection is initiated by an E1cB-type elimination mechanism where a base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the system and release of dibenzofulvene and the free amine.[7] The dibenzofulvene by-product is an electrophile and must be scavenged by the base (e.g., piperidine) to prevent side reactions.[7]

Advantages:

  • Orthogonal to Boc and Cbz protecting groups.[8]

  • Removal conditions are mild and do not affect most other functional groups.

  • Deprotection can be monitored spectrophotometrically by the release of the dibenzofulvene-piperidine adduct.

Limitations:

  • Unstable to even mild basic conditions.

  • The dibenzofulvene adduct can sometimes be difficult to remove during purification.

Experimental Protocols

Protection: Synthesis of 1-Fmoc-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine (2.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 eq) in dioxane dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to isolate the mono-Fmoc-protected product.

Deprotection: Removal of the Fmoc Group

  • Dissolve the 1-Fmoc-2,5-dimethylpiperazine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to make a 20% (v/v) mixture.

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude residue can often be used directly or purified further by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Fmoc_Workflow Piperazine 2,5-Dimethylpiperazine Fmoc_Protected 1-Fmoc-2,5-dimethylpiperazine Piperazine->Fmoc_Protected Fmoc-Cl, NaHCO₃ Dioxane/H₂O Deprotected Free Amine Fmoc_Protected->Deprotected 20% Piperidine in DMF

Caption: Fmoc Protection and Deprotection Workflow.

Allyloxycarbonyl (Alloc) Group

The Alloc group offers another dimension of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. It is selectively cleaved using a palladium(0) catalyst.[9]

Core Chemistry & Application: The deprotection mechanism involves the formation of a π-allyl palladium complex.[9] This complex is then trapped by a nucleophilic scavenger (e.g., dimedone, morpholine, or a silane), which regenerates the Pd(0) catalyst and releases the unstable carbamic acid, which fragments to the free amine.[3][9]

Advantages:

  • Orthogonal to Boc, Fmoc, and Cbz groups.[9][10]

  • Deprotection conditions are very mild and highly specific.

Limitations:

  • Requires a transition metal catalyst, which can be expensive and may require removal from the final product.

  • The catalyst can be sensitive to certain functional groups.

Experimental Protocols

Protection: Synthesis of 1-Alloc-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine (2.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add allyl chloroformate (Alloc-Cl, 1.0 eq) dropwise, followed by the slow addition of a base such as triethylamine or pyridine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (silica gel) to yield the mono-Alloc-protected product.

Deprotection: Removal of the Alloc Group

  • Dissolve the 1-Alloc-2,5-dimethylpiperazine derivative in an inert solvent like DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a nucleophilic scavenger, such as morpholine or dimedone (3-5 eq).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq).[11]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica to remove the catalyst and then concentrated. Further purification can be achieved by an appropriate workup or chromatography.

Alloc_Workflow Piperazine 2,5-Dimethylpiperazine Alloc_Protected 1-Alloc-2,5-dimethylpiperazine Piperazine->Alloc_Protected Alloc-Cl, Base DCM Deprotected Free Amine Alloc_Protected->Deprotected Pd(PPh₃)₄, Scavenger THF or DCM

Caption: Alloc Protection and Deprotection Workflow.

Trifluoroacetyl (Tfa) Group

The trifluoroacetyl group is a highly robust, acid-stable protecting group that is readily cleaved under mild basic conditions.[12] The strong electron-withdrawing nature of the CF₃ moiety makes the amide carbonyl highly electrophilic and susceptible to hydrolysis.

Core Chemistry & Application: The Tfa group's exceptional stability in strong acids makes it an ideal orthogonal partner for acid-labile groups like Boc.[12][13] It is typically introduced using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. Deprotection is easily achieved with mild aqueous base (e.g., K₂CO₃ in methanol/water) or ammonia.

Advantages:

  • Extremely stable to strong acids (e.g., TFA, HCl).[12]

  • Orthogonal to Boc and Cbz groups.

  • The resulting trifluoroacetamide is non-nucleophilic.

Limitations:

  • Lability to basic conditions limits its use in synthetic routes involving strong bases.

  • Introduction with TFAA can be aggressive; ethyl trifluoroacetate offers a milder alternative.

Experimental Protocols

Protection: Synthesis of 1-Tfa-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine (2.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.0 eq) to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which may be purified by chromatography if necessary.

Deprotection: Removal of the Tfa Group

  • Dissolve the 1-Tfa-2,5-dimethylpiperazine derivative in a mixture of methanol and water (e.g., 4:1).

  • Add potassium carbonate (K₂CO₃, 2-3 eq).

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts, filter, and concentrate to yield the deprotected amine.

Tfa_Workflow Piperazine 2,5-Dimethylpiperazine Tfa_Protected 1-Tfa-2,5-dimethylpiperazine Piperazine->Tfa_Protected TFAA, Et₃N DCM Deprotected Free Amine Tfa_Protected->Deprotected K₂CO₃ MeOH/H₂O

Caption: Tfa Protection and Deprotection Workflow.

Comparative Summary

The selection of an appropriate protecting group is dictated by the overall synthetic plan, particularly the conditions of subsequent reaction steps.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
tert-Butoxycarbonyl Boc(Boc)₂OStrong Acid (TFA, HCl)[4]Stable to Base & Hydrogenolysis
Benzyloxycarbonyl Cbz (Z)Cbz-ClCatalytic Hydrogenolysis (H₂/Pd/C)[4]Stable to Acid & Base
9-Fluorenylmethyloxycarbonyl FmocFmoc-ClMild Base (20% Piperidine/DMF)[6]Stable to Acid & Hydrogenolysis
Allyloxycarbonyl AllocAlloc-ClPd(0) catalyst + Scavenger[9]Stable to Acid & Base
Trifluoroacetyl TfaTFAAMild Base (K₂CO₃, aq. NH₃)[12]Stable to Strong Acid & Hydrogenolysis
Benzyl BnBnBrCatalytic Hydrogenolysis (H₂/Pd/C)[14]Stable to Acid, Base & Organometallics

Strategic Selection Framework

Choosing the optimal protecting group requires a careful analysis of the planned synthetic route. The following decision tree provides a logical framework for this selection process.

Decision_Tree start Start: Need to protect 2,5-dimethylpiperazine q1 Will the downstream synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve catalytic hydrogenation? q1->q2 No q3 Will the synthesis involve basic conditions? q1->q3 Yes use_boc Use Boc q2->use_boc No use_cbz Use Cbz or Bn q2->use_cbz Yes q4 Is a third orthogonal group needed beyond acid/base lability? q3->q4 Yes use_tfa Consider Tfa q3->use_tfa No use_fmoc Use Fmoc q4->use_fmoc No use_alloc Use Alloc q4->use_alloc Yes

Caption: Decision framework for selecting a protecting group.

Conclusion

The strategic selection of an amine protecting group is fundamental to the successful synthesis of complex, unsymmetrically substituted 2,5-dimethylpiperazine derivatives. While Boc is a reliable and widely used option, its limitations necessitate a thorough understanding of orthogonal alternatives. The Cbz, Fmoc, Alloc, and Tfa groups each offer a unique deprotection pathway, providing the synthetic chemist with a versatile toolkit to navigate challenging synthetic transformations.[4] By carefully considering the stability and lability of each group in the context of the overall synthetic route, as detailed in this guide, researchers can devise more efficient, robust, and higher-yielding pathways to novel molecules of therapeutic interest.

References

A Senior Application Scientist's Guide to Comparing Analytical Techniques for Enantiomeric Purity of Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Chiral Amines

Chiral primary amines are foundational building blocks in the pharmaceutical and chemical industries, serving as indispensable intermediates in the synthesis of a vast number of biologically active molecules and new drugs.[1] The stereochemistry of these amines is not a trivial detail; the enantiomers of a chiral drug can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[3]

This reality has shifted the paradigm in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[4][5] In fact, the EMA has not approved a single racemate since 2016.[4] This regulatory landscape underscores the necessity for robust, accurate, and reliable analytical methods to determine and control the enantiomeric purity of chiral amines throughout the drug development lifecycle.[2][4]

This guide provides an in-depth, objective comparison of the principal analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the core principles of each method, explain the rationale behind experimental choices, provide comparative data, and present detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

The Landscape of Chiral Amine Analysis: A Visual Overview

The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, desired throughput, and available instrumentation. The following diagram illustrates a logical decision-making workflow for choosing the most suitable method for your chiral amine analysis.

MethodSelection start_node Chiral Amine Sample decision_node1 Volatile & Thermally Stable? start_node->decision_node1 Initial Assessment decision_node decision_node technique_node technique_node sub_technique_node sub_technique_node technique_node_gc Chiral Gas Chromatography (GC) decision_node1->technique_node_gc Yes decision_node2 High Throughput Needed? decision_node1->decision_node2 No sub_technique_node_gc High Resolution & Sensitivity technique_node_gc->sub_technique_node_gc Requires Derivatization technique_node_sfc Supercritical Fluid Chromatography (SFC) decision_node2->technique_node_sfc Yes decision_node3 Need for Direct Quantitation without Separation? decision_node2->decision_node3 No sub_technique_node_sfc Fast Analysis, Reduced Solvent Use technique_node_sfc->sub_technique_node_sfc Green Chemistry technique_node_nmr NMR Spectroscopy decision_node3->technique_node_nmr Yes decision_node4 High Efficiency & Minimal Sample? decision_node3->decision_node4 No sub_technique_node_nmr Absolute Method, No Reference Standard Needed technique_node_nmr->sub_technique_node_nmr Requires Chiral Solvating/Derivatizing Agent technique_node_ce Capillary Electrophoresis (CE) decision_node4->technique_node_ce Yes technique_node_hplc Chiral High-Performance Liquid Chromatography (HPLC) decision_node4->technique_node_hplc No (General Purpose) sub_technique_node_ce Low Sample/Solvent Consumption technique_node_ce->sub_technique_node_ce Aqueous/Non-aqueous sub_technique_node_hplc NP, RP, Polar Organic Modes technique_node_hplc->sub_technique_node_hplc Most Versatile

Caption: Decision tree for selecting a chiral amine analysis method.

Chromatographic Techniques: The Workhorses of Chiral Separation

Chromatographic methods are the most established and widely utilized for determining enantiomeric purity.[6] They operate on the principle of differential partitioning of enantiomers between a mobile phase and a stationary phase. The key to enantiomeric separation lies in creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP).[7]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful, versatile, and widely adopted technique for the reliable separation of chiral compounds.[1][8]

Principle of Separation: Enantiomers are separated based on their differential interactions with a CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with the chiral selector on the stationary phase.[9] The difference in the stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[7]

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are broadly selective and highly effective for a wide range of racemates, including primary amines.[1] Cyclofructan-based CSPs also show high success rates, particularly in polar organic mode.[1][10] For certain primary amines, crown ether-based CSPs can be highly efficient, though they often require strongly acidic mobile phases.[1][11]

  • Mobile Phase Additives: The basic nature of amines can lead to strong interactions with residual acidic silanol groups on the silica support of the CSP, resulting in poor peak shape (tailing) and low efficiency. To counteract this, a basic additive like diethylamine (DEA) or triethylamine (TEA) is almost always added to the mobile phase.[12] This additive competes for the active silanol sites, ensuring the amine analyte is in its neutral form and improving peak symmetry. Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[12]

Advantages:

  • Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[3]

  • Wide Availability of CSPs: A vast library of commercial CSPs exists, increasing the probability of finding a suitable column.[7]

  • Robustness: Well-established, reliable, and highly reproducible methods.[13]

Limitations:

  • Solvent Consumption: Normal-phase HPLC, often used for chiral separations, uses larger quantities of organic solvents compared to other techniques.

  • Analysis Time: Can be slower compared to SFC or some GC methods.

Gas Chromatography (GC)

For volatile and thermally stable amines, chiral GC offers exceptionally high resolution and sensitivity.[14]

Principle of Separation: Similar to HPLC, separation occurs on a capillary column coated with a CSP. The most common CSPs for GC are derivatized cyclodextrins.[14][15] The enantiomers partition differently into the chiral environment of the stationary phase based on their fit within the cyclodextrin cavity and interactions with its functional groups.

Causality Behind Experimental Choices:

  • Derivatization: This is a critical and almost mandatory step for analyzing primary amines by GC.[16][17] Amines are polar and have active hydrogens, which cause poor chromatographic behavior (e.g., severe peak tailing) and low volatility.[17] Derivatization, typically through acylation with reagents like trifluoroacetic anhydride (TFAA), converts the polar amine group into a less polar, more volatile, and more thermally stable amide.[16] This chemical modification is essential for achieving sharp, symmetrical peaks and reliable quantification.[17][18]

  • Indirect vs. Direct Methods: While direct separation on a chiral column is common, an indirect method can also be used. This involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[6][19] However, this method requires the CDA to be enantiomerically pure and carries a risk of racemization during the reaction.[19][20]

Advantages:

  • High Resolution: Capillary GC columns provide very high separation efficiency.[14]

  • Speed: Analysis times are often shorter than for HPLC.

  • Sensitivity: Highly sensitive detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), are commonly used.

Limitations:

  • Analyte Constraints: Limited to analytes that are volatile and thermally stable, or can be made so through derivatization.[17]

  • Derivatization Requirement: The need for derivatization adds an extra step to sample preparation and can introduce potential sources of error.[19]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for high-throughput chiral separations.[10][21] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[21]

Principle of Separation: The principles are analogous to HPLC, utilizing CSPs to achieve separation. The mobile phase in SFC (supercritical CO2 mixed with a small amount of organic modifier like methanol) has low viscosity and high diffusivity, which allows for faster separations and higher efficiency than HPLC.[10][22]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 is non-polar. To elute polar compounds like amines and modulate selectivity, an organic modifier (e.g., methanol) and additives are required.[21]

  • Additives: Similar to HPLC, acidic and basic additives are crucial for achieving good peak shape and selectivity for chiral amines. A combination of a weak acid (TFA) and a weak base (TEA) is often used in the modifier to ensure robust performance across a range of basic compounds.[21] In some challenging separations of basic compounds, stronger acids like ethanesulfonic acid (ESA) have been shown to dramatically improve success rates.[23]

Advantages:

  • Speed: Significantly faster analysis times compared to HPLC due to the low viscosity of the mobile phase.[10]

  • Reduced Solvent Consumption: Primarily uses CO2, drastically reducing the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[10][21]

  • Improved Peak Shape: Often provides better peak symmetries for basic compounds compared to normal-phase HPLC.[21]

Limitations:

  • Instrumentation: Requires specialized SFC instrumentation, which is less common than HPLC systems.

  • Solubility: Analytes must be soluble in the supercritical fluid mobile phase.

Other Powerful Techniques for Enantiomeric Purity

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[24][25]

Principle of Separation: In the presence of a chiral selector (e.g., cyclodextrins) in the BGE, the enantiomers of the amine (which is protonated and positively charged in an acidic buffer) form transient diastereomeric complexes with the selector.[24][26] These complexes have different sizes and/or charges, and therefore different electrophoretic mobilities, leading to their separation.[25]

Advantages:

  • High Separation Efficiency: CE can achieve extremely high theoretical plate counts, leading to excellent resolution.[25]

  • Minimal Consumption: Requires very small amounts of sample and reagents.[25]

  • Speed: Rapid analysis times are common.[27]

Limitations:

  • Sensitivity: Standard UV detection can have lower sensitivity compared to HPLC or GC due to the short path length of the capillary.

  • Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature compared to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment.[28]

Principle of Analysis: Enantiomers are chemically and physically identical and thus indistinguishable in a standard NMR spectrum. However, by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), diastereomeric species are formed.[28][29]

  • Using CSAs: A CSA (e.g., (R)-1,1'-bi-2-naphthol or BINOL) forms rapid, reversible diastereomeric complexes with the amine enantiomers.[28][30] These transient complexes are different, and as a result, corresponding protons in the two enantiomers will experience slightly different chemical environments, leading to separate, resolvable signals in the ¹H NMR spectrum.[28]

  • Using CDAs: A CDA reacts with the amine to form stable, covalent diastereomers, which can then be distinguished by NMR. A common method involves a three-component condensation of the amine, 2-formylphenylboronic acid, and an enantiopure BINOL to form diastereoisomeric iminoboronate esters.[29][31][32]

The enantiomeric ratio is then determined simply by integrating the well-resolved signals corresponding to each diastereomer.[31][32]

Advantages:

  • Absolute Method: Provides a direct measure of the enantiomeric ratio without the need for a reference standard of the minor enantiomer.

  • No Separation Needed: Simplifies the workflow by eliminating the chromatographic separation step.

  • Structural Information: Provides full structural information about the analyte.

Limitations:

  • Sensitivity: Lower sensitivity compared to chromatographic techniques, typically requiring samples in the milligram range. The limit of quantitation for the minor enantiomer is often around 1%.[28]

  • Signal Overlap: The analyte's spectrum can be complex, and signals may overlap, making integration difficult.

  • Reagent Purity: The chiral auxiliary (CSA or CDA) must be of high enantiomeric purity.

Quantitative Data Summary & Comparison

FeatureChiral HPLCChiral GCChiral SFCChiral CEChiral NMR
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationElectrophoretic SeparationSpectroscopic Differentiation
Analyte State Liquid/SolutionVolatile / DerivatizedSoluble in SCO₂Ionic / Soluble in BGESoluble in NMR Solvent
Typical Throughput ModerateHighVery HighHighLow to Moderate
Resolution Very GoodExcellentVery GoodExcellentN/A (Signal Resolution)
Sensitivity Good to Very GoodExcellentGood to Very GoodModerate (UV) to GoodLow
Solvent Consumption Moderate to HighLowVery LowVery LowLow
"Green" Chemistry Poor to ModerateGoodExcellentExcellentGood
Key Advantage Versatility, wide CSP range[1][7]Highest resolution for volatile compounds[14]Speed, low solvent use[10][21]High efficiency, low sample use[25]Absolute method, no separation needed[28]
Key Limitation Slower, higher solvent useRequires volatile/thermally stable analytes, derivatization needed[17]Specialized equipmentLower sensitivity with UVLower sensitivity, signal overlap issues[28]

Data synthesized from multiple sources for illustrative comparison.[1][7][10][14][17][21][25][28]

Experimental Protocols

General Chromatographic Workflow

The following diagram illustrates the universal workflow for determining enantiomeric purity using chromatographic techniques like HPLC, GC, and SFC.

Workflow cluster_prep 1. Sample Preparation cluster_sep 2. Analysis cluster_data 3. Data Processing step_node step_node sub_step_node sub_step_node output_node output_node A Weigh/Dissolve Chiral Amine B Derivatization (Required for GC) A->B C Inject into Chromatograph B->C D Separation on Chiral Stationary Phase (CSP) C->D E Detection (UV, MS, FID) D->E F Integrate Peak Areas of Enantiomers E->F G Calculate Enantiomeric Purity / Excess (%ee) F->G H Report of Enantiomeric Purity G->H Final Result

Caption: General workflow for chromatographic ee determination.

Protocol 1: Chiral HPLC Method Development for a Primary Amine

This protocol outlines a generalized screening approach using polysaccharide-based CSPs, which are highly versatile for chiral amines.[1]

  • CSP Selection: Screen the analyte on at least two different polysaccharide-based columns, such as one cellulose-based (e.g., CHIRALCEL® OD-H) and one amylose-based (e.g., CHIRALPAK® AD-H).

  • Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Screening Mobile Phase A (Normal Phase): n-Hexane / 2-Propanol (90:10, v/v) + 0.1% Diethylamine (DEA).

    • Screening Mobile Phase B (Normal Phase): n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA).

    • Rationale: The alcohol acts as the polar modifier, while DEA is critical for achieving good peak shape for the basic amine.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Analysis and Optimization:

    • Inject the sample under each condition.

    • If partial or full separation is observed, optimize the resolution by adjusting the ratio of hexane to alcohol. Reducing the percentage of alcohol will generally increase retention and may improve resolution.

    • The choice of alcohol (isopropanol, ethanol) can also significantly impact selectivity.[12]

Protocol 2: Chiral GC Analysis of a Primary Amine via Derivatization

This protocol describes the analysis of a primary amine after derivatization with trifluoroacetic anhydride (TFAA).[17]

  • Materials:

    • Primary amine sample

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

    • Reaction vials with PTFE-lined caps and a heating block.

  • Derivatization Procedure:

    • Place a known amount of the amine sample (approx. 1 mg) into a reaction vial.

    • Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

    • Cap the vial tightly and heat at 60-70°C for 20 minutes.

    • Allow the vial to cool to room temperature. The sample is now ready for injection.

    • Rationale: This reaction quantitatively converts the polar -NH₂ group to a non-polar, volatile -NHCOCF₃ group, which is essential for good GC performance.[16][17]

  • Chromatographic Conditions:

    • GC Column: A cyclodextrin-based chiral capillary column (e.g., a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase).[15]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start with an initial temperature (e.g., 100 °C) and ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C). Isothermal analysis may also be used if separation is sufficient.

    • Injector Temperature: 250 °C.

    • Detector: FID or MS. Detector temperature: 250 °C.

  • Analysis: Inject 1 µL of the derivatized sample and acquire the chromatogram. Calculate the enantiomeric purity from the integrated peak areas of the two separated enantiomers.

Protocol 3: NMR Analysis of Enantiomeric Purity using a Chiral Solvating Agent

This protocol is based on the use of an enantiopure BINOL derivative as a chiral solvating agent (CSA).[30]

  • Sample Preparation:

    • In a clean NMR tube, add the chiral amine sample (approx. 5-10 mg, 0.02 mmol).

    • Add 1.0 to 1.2 equivalents of an enantiopure CSA, such as (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

    • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Rationale: The CSA forms transient diastereomeric complexes with both enantiomers of the amine. The different spatial arrangements of these complexes cause slight differences in the chemical shifts of nearby protons.[28]

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (e.g., on a 400 MHz or higher spectrometer).

    • Ensure a sufficient number of scans (e.g., 64 transients) are acquired to achieve a good signal-to-noise ratio, especially for the minor enantiomer.[28]

  • Quantification:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the α-proton of the amine) in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of modern pharmaceutical development and quality control.[2] Each analytical technique offers a unique set of advantages and is suited to different analytical challenges.

  • Chiral HPLC remains the gold standard for its versatility and the breadth of available chiral stationary phases.[1]

  • Chiral GC provides unparalleled resolution for volatile compounds, though it necessitates a derivatization step.[14]

  • Chiral SFC is the clear winner for high-throughput applications, offering rapid analysis times and a significantly reduced environmental footprint.[10][21]

  • Chiral CE excels in situations requiring high efficiency with minimal sample consumption.[25]

  • Chiral NMR provides a powerful orthogonal technique that offers absolute quantification without physical separation, which is invaluable for method validation and structural confirmation.[28]

The optimal choice depends on a careful consideration of the amine's properties, the specific analytical requirements (sensitivity, speed, cost), and the available instrumentation. By understanding the fundamental principles and the rationale behind the experimental parameters of each technique, researchers can confidently develop and validate robust methods to ensure the stereochemical integrity, safety, and efficacy of chiral amine-containing pharmaceuticals.

References

A Researcher's Guide to Validating Substituted Piperazine Stereochemistry: An In-depth Comparison of NOE NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of substituents on the piperazine ring invariably raises the critical question of stereochemistry, a factor that profoundly influences a molecule's pharmacological and toxicological profile. Accurately determining the relative and absolute stereochemistry of these substituted piperazines is therefore a non-negotiable aspect of drug discovery and development. This guide provides a comprehensive comparison of Nuclear Overhauser Effect (NOE) NMR spectroscopy with other prevalent techniques for the stereochemical validation of substituted piperazines, offering field-proven insights and detailed experimental protocols.

The Challenge: Unraveling the 3D Puzzle of Substituted Piperazines

Substituted piperazines can exist as various stereoisomers, including enantiomers and diastereomers. For instance, a disubstituted piperazine can exist as cis and trans diastereomers, each of which is a pair of enantiomers. The piperazine ring itself typically adopts a chair conformation to minimize steric strain, but boat and twist-boat conformations are also possible.[3] The conformational flexibility and the presence of multiple stereocenters present a significant analytical challenge.[4][5][6]

NOE NMR Spectroscopy: A Powerful Tool for "Through-Space" Correlations

The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of a specific proton nucleus can lead to a change in the intensity of the NMR signals of other protons that are spatially close (typically within 5 Å), irrespective of the number of bonds separating them.[7][8] This "through-space" correlation is the cornerstone of NOE-based NMR experiments and provides invaluable information for elucidating molecular stereochemistry and conformation.[9][10][11]

1D vs. 2D NOESY: A Comparative Analysis

NOE experiments can be performed in both one-dimensional (1D) and two-dimensional (2D) formats.

Feature1D Selective NOESY2D NOESY (Nuclear Overhauser Effect Spectroscopy)
Principle A single proton resonance is selectively irradiated, and the resulting NOE enhancements on other protons are observed in a difference spectrum.[12][13]A 2D spectrum is generated where cross-peaks indicate NOE correlations between all spatially close protons in the molecule.[14][15]
Advantages - High sensitivity, capable of detecting very weak NOEs (~0.02% enhancement).[16] - Quick to set up and run for answering specific stereochemical questions.[17]- Provides a comprehensive overview of all NOE interactions simultaneously.[17] - Less prone to artifacts from imperfect selective pulses.[14]
Disadvantages - Requires well-resolved proton signals for selective irradiation.[18] - Can be time-consuming if multiple protons need to be irradiated.- Lower sensitivity compared to 1D NOESY for very weak interactions. - Longer experiment times (typically hours).[17]
Best For - Confirming a specific stereochemical relationship between two or a few protons. - Molecules with well-dispersed ¹H NMR spectra.- De novo structure elucidation and comprehensive conformational analysis. - Molecules with significant spectral overlap.

Expert Insight: For validating the stereochemistry of a newly synthesized substituted piperazine, a 2D NOESY experiment is generally the recommended starting point. It provides a global view of all spatial proximities, which is crucial for building a 3D model of the molecule. 1D NOESY is an excellent follow-up experiment to confirm ambiguous correlations or to quantify specific NOEs with higher precision.

Experimental Protocol: A Step-by-Step Guide to 2D NOESY

The following protocol outlines the key steps for acquiring and processing a 2D NOESY spectrum for a substituted piperazine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified piperazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[7] This can be achieved by the freeze-pump-thaw method.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: Use a standard 2D NOESY pulse sequence, preferably with gradient selection (e.g., noesygpph).

  • Mixing Time (d8): This is the most critical parameter. It is the time during which NOE transfer occurs.

    • For small molecules (MW < 600), a longer mixing time of 0.5-1.0 seconds is typically used.[7]

    • Start with a mixing time of around 0.5 seconds and optimize if necessary.

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or more) per increment to achieve a good signal-to-noise ratio.

  • Number of Increments (ni): A typical value is 256 or 512 increments in the indirect dimension (F1).

4. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation to generate the 2D spectrum.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axes using a known reference signal (e.g., residual solvent peak or TMS).

Interpreting NOESY Data for Piperazine Stereochemistry

The key to validating the stereochemistry of a substituted piperazine lies in identifying diagnostic NOE cross-peaks. For a disubstituted piperazine in a chair conformation, the following correlations are typically observed:

IsomerKey ProtonsExpected NOE
cis Axial proton on one substituted carbon and the axial proton on the other substituted carbon.Strong NOE cross-peak
Axial proton and equatorial substituent on the same carbon.Strong NOE cross-peak
trans Axial proton on one substituted carbon and the equatorial proton on the other substituted carbon.Weak or no NOE
Axial proton and axial substituent on the same carbon.Strong NOE cross-peak

Diagram of NOE Correlations for a Disubstituted Piperazine:

Caption: Diagnostic NOE correlations for cis and trans-disubstituted piperazines.

Alternative and Complementary Techniques

While NOE NMR is a powerful tool, it is often beneficial to use it in conjunction with other techniques for unambiguous stereochemical assignment.

ROESY (Rotating-frame Overhauser Effect Spectroscopy)

ROESY is another 2D NMR experiment that detects through-space correlations. The key difference is that the ROE is always positive, regardless of the molecule's size.[7] This makes ROESY particularly useful for medium-sized molecules (MW ~700-1200 Da) where the NOE can be close to zero.[7] For small molecules like many substituted piperazines, NOESY is generally preferred due to its higher sensitivity. However, ROESY can be advantageous as it is less susceptible to spin diffusion, an artifact where magnetization is relayed between protons, leading to misleading cross-peaks.[7]

X-ray Crystallography

X-ray crystallography provides the "gold standard" for determining the 3D structure of a molecule in the solid state.[19][20] If a suitable single crystal can be obtained, it provides unambiguous proof of the relative and absolute stereochemistry.[21][22][23]

FeatureNOE NMR SpectroscopyX-ray Crystallography
State of Matter SolutionSolid (crystal)
Information Provides information about the conformation and stereochemistry in solution, which is often more biologically relevant.[24]Provides a static, high-resolution 3D structure of the molecule in the crystalline state.[24]
Requirement Soluble sampleA single, well-diffracting crystal. This can be a major bottleneck.[24]
Ambiguity Can sometimes be ambiguous, especially for flexible molecules.Unambiguous determination of stereochemistry.[19]

Expert Insight: The conformation of a molecule in solution can differ from its conformation in the solid state. Therefore, it is highly recommended to use both NOE NMR and X-ray crystallography, when possible, to gain a comprehensive understanding of the molecule's stereochemistry in different environments.

Logical Workflow for Stereochemical Validation

G synthesis Synthesis of Substituted Piperazine purification Purification and Characterization (¹H, ¹³C NMR, MS) synthesis->purification nmr_analysis 2D NOESY NMR Analysis purification->nmr_analysis xray X-ray Crystallography purification->xray If crystal obtained no_noe Ambiguous or No Diagnostic NOEs nmr_analysis->no_noe Failure yes_noe Clear Diagnostic NOEs nmr_analysis->yes_noe Success roesy ROESY NMR Analysis no_noe->roesy structure_elucidation Stereochemical Assignment yes_noe->structure_elucidation roesy->structure_elucidation xray->structure_elucidation

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Enantiopure 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of 2,5-Dimethylpiperazine in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. When substituted at the 2 and 5 positions, as in 2,5-dimethylpiperazine, two stereogenic centers are introduced, giving rise to three stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). For drug development professionals, controlling this stereochemistry is not merely an academic exercise; it is a critical determinant of pharmacological activity, selectivity, and safety. The biological targets of pharmaceuticals are inherently chiral, and as such, they interact differently with each enantiomer of a chiral drug. This guide provides an in-depth comparison of two prevalent strategies for accessing the enantiopure forms of 2,5-dimethylpiperazine: the classical resolution of a racemic mixture and a de novo synthesis from the chiral pool. This analysis aims to equip researchers with the practical insights needed to select the optimal synthetic route based on considerations of cost, scalability, efficiency, and labor.

Route 1: Classical Resolution of Racemic trans-2,5-Dimethylpiperazine

This approach leverages a readily available, inexpensive starting material—racemic trans-2,5-dimethylpiperazine—and separates the desired enantiomer through the formation of diastereomeric salts with a chiral resolving agent. A key advantage of this method is its operational simplicity and scalability.

Strategic Overview & Mechanistic Rationale

The fundamental principle of classical resolution is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties (e.g., solubility). This is achieved by reacting the racemic amine with an enantiopure chiral acid. The resulting diastereomeric salts can then be separated by fractional crystallization.

A highly efficient "enantioconvergent" variation of this process has been developed, which not only isolates the desired enantiomer but also provides a pathway to convert the unwanted enantiomer back into the racemate for recycling, thereby theoretically enabling a 100% yield.[1][2] This is a significant improvement over traditional resolutions where the maximum theoretical yield for the desired enantiomer is 50%.

Experimental Protocol: Enantioconvergent Resolution

The following protocol is adapted from a published procedure for a large-scale laboratory synthesis.[2]

Step 1: Mono-allylation of Racemic trans-2,5-Dimethylpiperazine

  • To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C and add allyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the solids and concentrate the filtrate under reduced pressure to yield the crude racemic 1-allyl-2,5-dimethylpiperazine. This step is crucial as it prepares the molecule for resolution by introducing a handle and preventing di-alkylation on both nitrogens which can be a side product.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the crude racemic 1-allyl-2,5-dimethylpiperazine (1.0 eq) in methanol.

  • In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq), a relatively inexpensive resolving agent, in methanol.

  • Add the L-DTTA solution to the amine solution. The diastereomeric salt should precipitate.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystallization.

  • Collect the crystalline salt by filtration. This solid is the enriched diastereomeric salt of the desired enantiomer.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the crystalline salt in water and add a strong base, such as 50% aqueous sodium hydroxide, until the pH is >12.

  • Extract the liberated free amine with an organic solvent like chloroform or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.[2]

Step 4 (Optional - Enantioconvergence): Racemization and Recycling of the Unwanted Enantiomer

  • The mother liquor from the crystallization step contains the enriched (+)-enantiomer. This can be recovered, racemized under specific conditions, and reintroduced into the resolution process, significantly improving the overall yield.

Workflow Diagram: Classical Resolution

Classical Resolution Workflow cluster_0 Preparation cluster_1 Resolution cluster_2 Isolation & Recycling racemic_start Racemic trans-2,5- Dimethylpiperazine allyl Mono-allylation racemic_start->allyl racemic_allyl Racemic 1-Allyl-2,5- Dimethylpiperazine allyl->racemic_allyl salt_formation Diastereomeric Salt Formation racemic_allyl->salt_formation resolving_agent (-)-DTTA resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization mother_liquor Mother Liquor (Unwanted Enantiomer) crystallization->mother_liquor desired_salt Desired Salt (Crystalline Solid) crystallization->desired_salt racemization Racemization (Optional) mother_liquor->racemization Recycle liberation Base Treatment & Extraction desired_salt->liberation final_product Enantiopure (-)-Amine liberation->final_product racemization->racemic_allyl Recycle

Caption: Workflow for obtaining enantiopure piperazine via classical resolution.

Route 2: Chiral Pool Synthesis from L-Alanine

This strategy builds the chiral piperazine ring from a simple, enantiopure starting material provided by nature. L-alanine is an excellent choice due to its low cost and the fact that its stereocenter will become the C2 (and subsequently C5) stereocenter of the target molecule.

Strategic Overview & Mechanistic Rationale

The core concept of a chiral pool synthesis is to utilize a readily available, enantiomerically pure natural product as a starting block.[3] For the synthesis of (2S,5S)-2,5-dimethylpiperazine, L-alanine is an ideal precursor. The synthesis involves transforming the carboxylic acid functional group and then constructing the piperazine ring through a dimerization/cyclization reaction. This approach guarantees the desired absolute stereochemistry from the outset, avoiding the need for a resolution step.

The key transformations in this linear synthesis are:

  • N-Protection: The amine of L-alanine must be protected to prevent side reactions during the reduction step. A tosyl group is a robust choice.

  • Reduction: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.

  • Activation of the Alcohol: The resulting hydroxyl group is converted into a good leaving group, typically a tosylate, to facilitate the subsequent nucleophilic substitution.

  • Dimerization and Cyclization: Two molecules of the activated intermediate react in a double nucleophilic substitution to form the six-membered piperazine ring.

  • Deprotection: Removal of the protecting groups on the nitrogen atoms yields the final product.

Experimental Protocol: Synthesis from L-Alanine

Step 1: Synthesis of N-Tosyl-L-alanine

  • Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise while vigorously stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of ~2. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to afford N-Tosyl-L-alanine.

Step 2: Synthesis of (S)-2-(Tosylamino)propan-1-ol

  • Carefully add N-Tosyl-L-alanine (1.0 eq) in small portions to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-2-(Tosylamino)propan-1-ol.

Step 3: Synthesis of (S)-2-(Tosylamino)propyl 4-methylbenzenesulfonate

  • Dissolve the crude alcohol (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in pyridine at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ditosylated product.

Step 4 & 5: Cyclization to (2S,5S)-1,4-Ditosyl-2,5-dimethylpiperazine and Deprotection

  • The cyclization can be achieved by treating the ditosylated intermediate from the previous step with a second equivalent of the tosyl-protected amino alcohol under basic conditions, though a more common route involves dimerization of an intermediate with one leaving group and one nucleophile. A simplified and effective approach involves the dimerization of (S)-N-Tosylaziridine, derived from the tosyl-amino alcohol.

  • A more direct, albeit requiring optimization, one-pot cyclization could involve reacting (S)-2-(Tosylamino)propyl 4-methylbenzenesulfonate with a base to promote self-condensation.

  • The final and most challenging step is the deprotection of the robust ditosyl-piperazine. This is typically achieved under harsh conditions, such as with HBr in acetic acid or sodium in liquid ammonia, which can impact the overall yield.

Workflow Diagram: Chiral Pool Synthesis

Chiral Pool Workflow cluster_0 Functional Group Interconversion cluster_1 Ring Formation & Final Product start L-Alanine protection N-Tosylation start->protection reduction Acid Reduction (LAH) protection->reduction activation O-Tosylation reduction->activation cyclization Dimerization/ Cyclization activation->cyclization deprotection Deprotection cyclization->deprotection final_product (2S,5S)-2,5- Dimethylpiperazine deprotection->final_product

References

Chiral Keys to Unlocking Divergent Biological Pathways: A Comparative Guide to (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can be the deciding factor between a potent therapeutic and an inactive or even toxic compound. This guide delves into the profound impact of stereochemistry on the biological activity of derivatives synthesized from the enantiomeric pair of (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine. As we will explore, the simple flip of stereocenters in this chiral scaffold directs its derivatives towards entirely different pharmacological targets, offering a compelling case study in the importance of stereoisomerism in medicinal chemistry.

The Principle of Stereoselectivity: More Than Just a Mirror Image

Biological systems, from enzymes to receptors, are inherently chiral. This specificity arises from the fact that they are constructed from chiral building blocks, such as L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target is a diastereomeric one, often leading to significant differences in binding affinity, efficacy, and metabolic profile between enantiomers. The (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine enantiomers serve as quintessential examples of how a shared molecular formula belies divergent biological potential. While both are trans-isomers of 1-Boc-2,5-dimethylpiperazine, the specific spatial orientation of the methyl groups dictates the conformational possibilities of their derivatives, predisposing them to interact with distinct biological macromolecules.

(2S,5R)-1-Boc-2,5-dimethylpiperazine Derivatives: Potent and Selective Delta-Opioid Receptor Agonists

The (2S,5R)-enantiomer of 1-Boc-2,5-dimethylpiperazine is a well-established precursor to a class of highly potent and selective delta-opioid receptor (DOR) agonists. The most prominent example is SNC-80, a non-peptide compound that has been instrumental in the study of the delta-opioid system.

The Pharmacological Profile of SNC-80

SNC-80 exhibits high affinity and selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This selectivity is crucial for minimizing off-target effects and has made SNC-80 a valuable research tool for investigating the physiological roles of the delta-opioid system, which is implicated in analgesia, mood regulation, and neuroprotection. The agonistic activity of SNC-80 at the DOR has been shown to produce analgesic, antidepressant, and anxiolytic effects in preclinical models.[1]

The synthesis of SNC-80 and related analogs from (-)-1-allyl-(2S,5R)-dimethylpiperazine, which is derived from (2S,5R)-1-Boc-2,5-dimethylpiperazine, underscores the critical role of the (2S,5R) stereochemistry in achieving high DOR affinity.

Quantitative Comparison of SNC-80 and Related Analogues
Compoundδ-Opioid Receptor Affinity (Ki, nM)μ-Opioid Receptor Affinity (Ki, nM)κ-Opioid Receptor Affinity (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
SNC-80 1.3>10,000>10,000>7,692>7,692
BW373U86 (racemic) 0.83301,400412.51,750

Data compiled from multiple sources. Ki values are indicative and may vary between different studies and assay conditions.

The data clearly illustrates the superior selectivity of the enantiomerically pure SNC-80 compared to its racemic predecessor, BW373U86.

(2R,5S)-1-Boc-2,5-dimethylpiperazine Derivatives: Targeting Cholinergic Pathways for Neurodegenerative Diseases

In stark contrast to its enantiomer, derivatives of (2R,5S)-1-Boc-2,5-dimethylpiperazine have been investigated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease, by targeting the cholinergic system. The primary mechanism of action explored is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease

A study on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, through in silico molecular docking, suggested its potential as an inhibitor for targets relevant to Parkinson's, schizophrenia, and Alzheimer's disease, further supporting the distinct neurological applications of this enantiomer.[4]

Representative Data for Piperazine-Based Acetylcholinesterase Inhibitors
CompoundTargetIC50 (µM)
Compound 4a (a benzylpiperazine derivative) Acetylcholinesterase0.91
Compound 4b (a phthalimide-piperazine derivative) Acetylcholinesterase16.42
Donepezil (Reference Drug) Acetylcholinesterase0.14

These compounds are representative of the broader class of piperazine-based AChE inhibitors and are not direct derivatives of (2R,5S)-1-Boc-2,5-dimethylpiperazine. Data is provided for comparative purposes to illustrate the potential activity in this therapeutic area.[2][5]

Experimental Protocols

Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine (Precursor to SNC-80)

A detailed, high-yield enantioconvergent synthesis has been developed, allowing for the large-scale preparation of this key intermediate without the need for chromatography. The process involves the optical resolution of trans-2,5-dimethylpiperazine using cost-effective resolving agents, followed by the interconversion of the undesired (+)-enantiomer to the desired (-)-enantiomer.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors. The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm. The inhibitory activity of a test compound is determined by measuring the decrease in the rate of this colorimetric reaction.[2][5]

Visualizing the Divergent Pathways

G cluster_0 Chiral Precursors cluster_1 Pharmacological Targets cluster_2 Therapeutic Applications A (2S,5R)-1-Boc-2,5-dimethylpiperazine C Delta-Opioid Receptor (DOR) A->C Leads to Agonists (e.g., SNC-80) B (2R,5S)-1-Boc-2,5-dimethylpiperazine D Acetylcholinesterase (AChE) B->D Leads to Inhibitors E Analgesia, Antidepression C->E Modulation Results In F Alzheimer's Disease, Neurodegeneration D->F Inhibition Aims to Treat

Caption: Divergent therapeutic pathways of (2S,5R) and (2R,5S)-dimethylpiperazine derivatives.

Conclusion: A Tale of Two Enantiomers

The stark contrast in the biological activities of derivatives from (2R,5S)- and (2S,5R)-1-Boc-2,5-dimethylpiperazine provides a powerful illustration of the principle of stereoselectivity in drug design. The (2S,5R) enantiomer serves as a gateway to potent and selective delta-opioid receptor agonists with applications in pain and mood disorders. Conversely, the (2R,5S) enantiomer directs its derivatives towards the inhibition of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease. This divergence underscores the necessity for careful stereochemical control in the synthesis of bioactive molecules and highlights how nature's handedness can be harnessed to develop targeted therapies for a wide range of human diseases. For researchers in drug development, the message is clear: the mirror image is rarely just a reflection, but often a key to an entirely different biological lock.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. While some supplier information may classify this compound as non-hazardous for transport, its chemical nature as a halogenated, Boc-protected amine necessitates a cautious and informed approach to its disposal.

The Principle of Prudent Practice: Waste Characterization

The foundation of safe disposal is accurate waste characterization. This compound possesses several key structural features that dictate its handling as chemical waste:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[1][2] This reactivity must be considered to prevent unintentional deprotection and potential reactions in a commingled waste stream.

  • Piperazine Core: A heterocyclic amine.

  • Hydrochloride Salt: This indicates the presence of a halogen (chlorine), classifying it as a halogenated organic compound .[3][4]

Given the lack of explicit disposal instructions in available Safety Data Sheets (SDS) for this specific compound, a conservative approach is mandated.[5][6] Therefore, it is imperative to treat this compound as a hazardous chemical waste.

Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[7] The following protocol outlines the correct segregation procedure for this compound.

Experimental Protocol: Waste Segregation
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[9][10] The label should also include the full chemical name: "this compound" and its CAS number (if available). Maintain a log of the contents and approximate quantities added to the container.[4]

  • Incompatible Materials: Under no circumstances should this waste be mixed with:

    • Strong acids (risk of Boc group cleavage and potential gas evolution).[2]

    • Strong bases.

    • Oxidizing agents.

    • Non-halogenated organic waste.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and in secondary containment to mitigate spills.[10]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive, procedural guide for the disposal of this compound from the laboratory bench to its final disposition.

Experimental Protocol: Chemical Waste Disposal
  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3]

  • Quantify Waste: Determine the amount of this compound to be disposed of. For larger quantities, direct disposal into the designated halogenated organic waste container is appropriate.[3]

  • Small Quantities & Contaminated Materials: For trace amounts or contaminated materials (e.g., weighing paper, gloves), these should also be placed in the designated solid hazardous waste stream, appropriately labeled for halogenated organic compounds.

  • Container Management: Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion. Keep the container securely closed at all times except when adding waste.[9]

  • Arrange for Pickup: Once the waste container is nearing its capacity, or in accordance with your institution's waste management schedule, arrange for its collection by a licensed hazardous waste disposal contractor.[3] This process is typically managed through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.[8][12]

Visualizing the Disposal Decision Process

To aid in understanding the logical flow of the disposal procedure, the following diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_segregation Segregation cluster_final Final Disposition start Identify (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride for Disposal char Characterize as Halogenated Organic Compound start->char ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) char->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container check_compat Check for Incompatible Waste in Container? container->check_compat empty_container Use Empty or Appropriately Segregated Container check_compat->empty_container Yes add_waste Add Waste to Container check_compat->add_waste No empty_container->add_waste seal Securely Seal Container add_waste->seal store Store in Satellite Accumulation Area seal->store pickup Arrange for EHS/ Contractor Pickup store->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[8][13][14][15] Key principles include:

  • Cradle-to-Grave Responsibility: Generators of hazardous waste are responsible for its safe management from generation to final disposal.[15]

  • Chemical Hygiene Plan: Laboratories are required to have a written Chemical Hygiene Plan that outlines procedures for the safe handling and disposal of hazardous chemicals.[16]

  • Training: All personnel handling hazardous waste must receive appropriate training on its risks and the procedures for its safe management.[17]

By adhering to these established guidelines and the specific protocols detailed in this guide, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride. As drug development professionals, our commitment to safety is paramount, extending beyond product efficacy to the well-being of the researchers who drive innovation. This guide is structured to provide not just a list of equipment, but the scientific rationale behind each procedural step, ensuring a self-validating system of safety.

Hazard Assessment: Understanding the Molecule

  • Piperazine Core: The parent piperazine structure and its derivatives are known to be hazardous. They are frequently classified as causing severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory sensitization.[1][2]

  • Dimethylpiperazine: Specifically, 2,5-dimethylpiperazine is identified as toxic in contact with skin and causes severe skin burns and eye damage.[3][4] It is also classified as a flammable solid, which necessitates controls for ignition sources.[4][5]

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to moderate the reactivity of the amine.[6] While the compound itself is protected, the potential for deprotection under certain conditions exists, which would liberate the more hazardous free amine.[7][8]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is a solid, likely a powder. This presents a significant risk of aerosolization and inhalation during handling, such as weighing and transferring.

Based on this analysis, this compound must be handled as a substance that is corrosive to skin and eyes, potentially toxic upon dermal contact, and a respiratory irritant due to its physical form as a dust.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following equipment must be used for all operations involving this compound.

PPE CategoryItem SpecificationRationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required to form a seal around the eyes, protecting against fine dust.[5][9] A face shield worn over the goggles is essential to protect the entire face from splashes and airborne particles, especially during bulk transfers or dissolution.[1]
Hand Protection Chemical-Resistant Nitrile GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[1][10] Gloves must be inspected for integrity before each use. For prolonged handling or in the event of a spill, double-gloving is recommended. Always consult the manufacturer's compatibility data for specific breakthrough times.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat is required due to the flammability hazard associated with the dimethylpiperazine structure.[5][11] The coat should have a high collar and snug-fitting cuffs to minimize skin exposure.
Respiratory Protection NIOSH-Approved RespiratorDue to the risk of inhaling the powdered compound, all handling of the solid must be performed within a certified chemical fume hood to control airborne concentrations.[9] If engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters (P95 or P100) is necessary.[9][12]

Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for ensuring that PPE is used effectively. The following diagram and steps outline the complete handling process from preparation to disposal.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE & Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Prepare Waste Containers (Solid & Liquid) B->C D 4. Don PPE (Lab Coat, Goggles, Face Shield, Gloves) C->D Enter Controlled Area E 5. Handle Chemical Inside Hood (Weighing, Transfer, Reaction) D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G Complete Chemical Handling H 8. Doff PPE (in reverse order) Gloves -> Face Shield -> Goggles -> Lab Coat G->H I 9. Dispose of Contaminated PPE in Designated Waste Stream H->I J 10. Wash Hands Thoroughly I->J K End of Process J->K Exit Controlled Area

Caption: Workflow for Safe Handling and PPE Usage.

Step-by-Step Operational Plan

Phase 1: Pre-Operational Checks

  • Area Preparation: Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered. Verify the fume hood has a valid inspection sticker and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, spatulas, and solvents, and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Waste Staging: Prepare clearly labeled, sealed containers for solid and liquid chemical waste, as well as for contaminated disposable PPE.

Phase 2: Handling the Compound

  • Donning PPE: Put on PPE in the following order: lab coat, eye protection (goggles), face shield, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Chemical Operations: Perform all manipulations of the solid compound, such as weighing and transferring, deep within the fume hood to ensure any generated dust is captured. Use non-sparking tools.[3]

  • Post-Handling: Once the operation is complete, securely seal the primary container of this compound.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Clean any potentially contaminated surfaces within the fume hood before removing any equipment.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The general order is to remove the most contaminated items first. A common sequence is:

    • Remove outer gloves (if double-gloved).

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Disposal: Dispose of all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in the designated hazardous waste container.[3] Non-disposable items like glassware must be thoroughly decontaminated.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing all work and removing PPE.[12]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (inside fume hood): Alert others in the immediate area. Wearing appropriate PPE, use a dry clean-up procedure to collect the material.[12] Avoid generating dust. Place the material into a suitable, labeled container for waste disposal.

  • Major Spill (outside fume hood): Evacuate the area immediately. Alert emergency responders and inform them of the material's identity and location.[12] Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area, wearing full protective clothing including a self-contained breathing apparatus (SCBA).[2]

Disposal:

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[3]

  • Contaminated Materials: All PPE and materials that have come into contact with the compound must be treated as hazardous waste and disposed of in a sealed, labeled container.[3]

By integrating this expert-driven, procedure-based safety plan, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.